Product packaging for (E)-1,3-Butadienol(Cat. No.:CAS No. 70411-98-2)

(E)-1,3-Butadienol

Cat. No.: B15401566
CAS No.: 70411-98-2
M. Wt: 70.09 g/mol
InChI Key: LNDKRVOOYMEYTC-ONEGZZNKSA-N
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Description

(E)-1,3-Butadienol is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B15401566 (E)-1,3-Butadienol CAS No. 70411-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70411-98-2

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

(1E)-buta-1,3-dien-1-ol

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/b4-3+

InChI Key

LNDKRVOOYMEYTC-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/O

Canonical SMILES

C=CC=CO

Origin of Product

United States

Foundational & Exploratory

Synthesis of (E)-1,3-Butadienol from Crotonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (E)-1,3-butadienol, a valuable unsaturated alcohol, from crotonaldehyde. The primary focus is on the chemoselective reduction of the aldehyde functionality while preserving the carbon-carbon double bond, a critical transformation in organic synthesis. The Meerwein-Ponndorf-Verley (MPV) reduction, particularly utilizing zirconium-based catalysts, stands out as a highly effective method for this purpose. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows.

Introduction

This compound, also known as crotyl alcohol, is an important intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers. Its structure, featuring both a hydroxyl group and a conjugated double bond, allows for a wide range of subsequent chemical modifications. The selective synthesis of this compound from crotonaldehyde is a key challenge due to the presence of two reactive sites: the aldehyde carbonyl group and the α,β-unsaturated double bond. The Meerwein-Ponndorf-Verley (MPV) reduction offers an elegant solution by providing high chemoselectivity for the carbonyl group under relatively mild conditions.

Reaction Mechanism: The Meerwein-Ponndorf-Verley Reduction

The MPV reduction of crotonaldehyde to this compound is a catalytic hydrogen transfer reaction. It typically employs a metal alkoxide catalyst, with zirconium and aluminum alkoxides being common choices, and a sacrificial alcohol, such as isopropanol, which acts as the hydride donor. The reaction proceeds through a six-membered ring transition state, ensuring the selective transfer of a hydride to the carbonyl carbon of the aldehyde.

MPV_Mechanism Crotonaldehyde Crotonaldehyde (E)-but-2-enal Transition_State Six-membered Transition State Crotonaldehyde->Transition_State Coordination to Zr Isopropanol Isopropanol (Hydrogen Donor) Isopropanol->Transition_State Coordination to Zr Zr_Catalyst Zirconium Catalyst (e.g., Zr(O-i-Pr)4) Zr_Catalyst->Transition_State Butadienol This compound Acetone Acetone Transition_State->Zr_Catalyst Catalyst Regeneration Transition_State->Butadienol Hydride Transfer Transition_State->Acetone Oxidation

Quantitative Data

The following tables summarize quantitative data from various studies on the reduction of crotonaldehyde and related α,β-unsaturated aldehydes.

Table 1: Performance of Zirconium-Based Catalysts in MPV Reduction

CatalystSubstrateHydrogen DonorTemperature (°C)Conversion (%)Selectivity to Unsaturated Alcohol (%)Reference
ZrO2/SiO2CrotonaldehydeIsopropanol150~95~85[1]
Zr-BEA ZeoliteCrotonaldehydeEthanol200-3001572[2]
Basic Zirconium CarbonateFurfuralIsopropanol100100100[3]
Zr-based MOF-808CinnamaldehydeIsopropanol120>99>99[4]

Table 2: Physical Properties of this compound

PropertyValue
Chemical FormulaC4H6O
Molar Mass70.09 g/mol
Boiling Point121-123 °C
Density0.845 g/cm³
AppearanceColorless liquid

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol is a synthesized procedure based on common practices for MPV reductions of α,β-unsaturated aldehydes using a zirconium catalyst.

Materials:

  • Crotonaldehyde (freshly distilled)

  • Anhydrous Isopropanol (reagent grade)

  • Zirconium(IV) isopropoxide (Zr(O-i-Pr)4) or another suitable zirconium catalyst

  • Anhydrous Toluene (optional, as solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard reflux apparatus with a distillation head

  • Heating mantle and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. The top of the condenser should be fitted with a distillation head to allow for the removal of acetone.

  • Reaction Mixture Preparation: In the reaction flask, under an inert atmosphere, dissolve the zirconium catalyst (e.g., 5 mol%) in anhydrous isopropanol (which serves as both solvent and hydride donor).

  • Addition of Crotonaldehyde: Slowly add freshly distilled crotonaldehyde to the stirred catalyst solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 80-90 °C). The reaction is driven forward by the slow distillation of the acetone byproduct.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl) to hydrolyze the aluminum alkoxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Setup 1. Assemble dry reflux apparatus under inert atmosphere Reagents 2. Add anhydrous isopropanol and Zr catalyst Setup->Reagents Addition 3. Slowly add crotonaldehyde Reagents->Addition Reaction 4. Heat to reflux and distill off acetone byproduct Addition->Reaction Monitor 5. Monitor reaction by TLC/GC Reaction->Monitor Quench 6. Cool and quench with dilute acid Monitor->Quench Reaction Complete Extract 7. Extract with organic solvent Quench->Extract Wash 8. Wash organic layer Extract->Wash Dry 9. Dry and concentrate Wash->Dry Purify 10. Purify by fractional distillation Dry->Purify NMR 11. 1H and 13C NMR Purify->NMR GCMS 12. GC-MS Purify->GCMS FTIR 13. FT-IR Purify->FTIR

Purification by Extractive Distillation

As this compound and potential byproducts like butanol have close boiling points, simple distillation may not be effective. Extractive distillation with water can be employed for efficient separation.[4]

Procedure:

  • The crude product is introduced into the middle of a distillation column.

  • Water is fed into the upper section of the column.

  • The presence of water alters the relative volatilities of the components, allowing for the separation of butanol from the top of the column as an aqueous azeotrope.

  • An aqueous solution of this compound is collected from the bottom of the column.

  • The water can then be removed from the product by azeotropic distillation with a suitable solvent like benzene or by other drying methods.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include peaks for the methyl group, the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The coupling constants of the vinyl protons will confirm the (E)-configuration.

    • ¹³C NMR: Expected signals will correspond to the four distinct carbon atoms in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will be used to assess the purity of the sample, and MS will provide the molecular weight and fragmentation pattern, confirming the identity of the product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-O stretch.

Conclusion

The Meerwein-Ponndorf-Verley reduction offers a highly chemoselective and efficient method for the synthesis of this compound from crotonaldehyde. The use of zirconium-based catalysts has shown particular promise in achieving high yields and selectivities. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to aid researchers in the successful synthesis, purification, and characterization of this important unsaturated alcohol. Careful execution of the experimental procedures and thorough characterization of the final product are crucial for obtaining high-purity this compound for further applications in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,3-Butadienol is the enol tautomer of the industrially significant compound, crotonaldehyde. As a transient intermediate, its direct synthesis and isolation are challenging due to rapid tautomerization to the more stable aldehyde form. This guide provides a comprehensive overview of the theoretical and practical approaches to understanding this compound. It covers the principles of its formation via keto-enol tautomerism, methods for its in situ generation and trapping as a stable derivative, and its characterization through a combination of experimental data on its stable isomer and derivatives, alongside computational predictions of its properties.

Introduction: The Elusive Enol

This compound is a conjugated enol that exists in equilibrium with its keto tautomer, crotonaldehyde (but-2-enal). The chemistry of enols is fundamental to organic synthesis, as they serve as key nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. However, for simple aldehydes and ketones, the keto-enol equilibrium overwhelmingly favors the keto form, rendering the direct study of the enol challenging.[1] The stability of the keto form is primarily attributed to the greater strength of the C=O double bond compared to the C=C double bond.[1]

For this compound, the presence of extended conjugation offers a degree of stabilization to the enol form.[2] Nevertheless, crotonaldehyde remains the thermodynamically preferred isomer under standard conditions. This guide will, therefore, focus on the indirect methods used to study and utilize this reactive species.

Keto-Enol Tautomerism of Crotonaldehyde

The interconversion between crotonaldehyde and this compound is a classic example of keto-enol tautomerism. This equilibrium can be catalyzed by either acid or base.

  • Base-Catalyzed Tautomerism: A base removes a proton from the α-carbon of crotonaldehyde to form a resonance-stabilized enolate anion. Protonation of the enolate oxygen then yields the enol.

  • Acid-Catalyzed Tautomerism: The carbonyl oxygen of crotonaldehyde is protonated by an acid, increasing the acidity of the α-hydrogens. A weak base (e.g., the solvent) can then remove an α-proton to form the enol.

The tautomeric relationship is illustrated in the following diagram:

Caption: Keto-enol tautomerism of crotonaldehyde.

Synthesis and Handling: Trapping the Enol Form

Due to its instability, the most practical approach to harnessing the reactivity of this compound is through the synthesis of its stable derivatives, most notably silyl enol ethers. These compounds can be isolated, purified, and stored, serving as reliable precursors for the enol in subsequent reactions.

Synthesis of (E)-1-(Trimethylsiloxy)-1,3-butadiene

The silyl enol ether of crotonaldehyde can be prepared by reacting the aldehyde with a silylating agent in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of enol ether formation in unsymmetrical ketones; however, for crotonaldehyde, deprotonation at the α-carbon is favored.

Experimental Protocol: Synthesis of (E)-1-(Trimethylsiloxy)-1,3-butadiene

This protocol is a general method adapted from the synthesis of silyl enol ethers.

  • Materials:

    • Crotonaldehyde

    • Trimethylsilyl chloride (TMSCl)

    • Triethylamine (Et₃N) or Lithium diisopropylamide (LDA)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous sodium sulfate

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add a stoichiometric amount of base. For kinetic control, a strong, hindered base like LDA is typically used. For thermodynamic control, a weaker base like triethylamine can be employed. d. Slowly add a solution of trimethylsilyl chloride in anhydrous diethyl ether via the dropping funnel. e. Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-2 hours), then gradually warm to room temperature. f. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Filter the solution and remove the solvent under reduced pressure. j. Purify the resulting crude product by distillation under reduced pressure to yield (E)-1-(Trimethylsiloxy)-1,3-butadiene.

The following workflow diagram illustrates this synthetic process:

synthesis_workflow start Start: Crotonaldehyde in Anhydrous Ether cool Cool to -78 °C start->cool add_base Add Base (e.g., LDA or Et₃N) cool->add_base add_tmsci Slowly Add Trimethylsilyl Chloride add_base->add_tmsci react Stir at -78 °C, then Warm to RT add_tmsci->react quench Quench with aq. NaHCO₃ react->quench extract Separate Layers and Extract quench->extract dry Dry Organic Phase (Na₂SO₄) extract->dry evaporate Solvent Removal (Reduced Pressure) dry->evaporate distill Purify by Distillation evaporate->distill end End: (E)-1-(Trimethylsiloxy)-1,3-butadiene distill->end

Caption: Experimental workflow for silyl enol ether synthesis.

Characterization

Direct experimental characterization of this compound is not feasible. Therefore, its properties are inferred from a combination of data from its stable tautomer, its derivatives, and computational studies.

Spectroscopic Data of Crotonaldehyde (for comparison)

Understanding the spectral features of the stable keto form is crucial for distinguishing it from any potential transient enol signals in reaction monitoring.

Spectroscopic Data for Crotonaldehyde (E-isomer)
¹H NMR δ (ppm): 9.51 (d, 1H, CHO), 6.86 (dq, 1H, =CH-CHO), 6.13 (ddq, 1H, CH₃-CH=), 2.17 (dd, 3H, CH₃)
¹³C NMR δ (ppm): 193.9 (CHO), 158.4 (=CH-CHO), 132.8 (CH₃-CH=), 18.6 (CH₃)
IR (cm⁻¹) ~2980-2920 (C-H), ~1690 (C=O, strong), ~1640 (C=C)
Mass Spec (m/z) 70 (M+), 69, 41, 39
Predicted and Indirect Characterization of this compound

Predicted Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals for vinylic protons, a broad singlet for the hydroxyl proton, and terminal methylene protons. The chemical shifts would differ significantly from crotonaldehyde, particularly the absence of the downfield aldehyde proton signal.

  • ¹³C NMR: The spectrum would feature four sp² hybridized carbon signals, with the carbon bearing the hydroxyl group shifted upfield compared to the carbonyl carbon of crotonaldehyde.

  • IR Spectroscopy: The most prominent differences would be the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong C=O stretch at ~1690 cm⁻¹. The C=C stretching vibrations would be present.

  • Mass Spectrometry: The molecular ion peak would be the same as crotonaldehyde (m/z 70). However, the fragmentation pattern might differ, potentially showing a more prominent loss of a hydroxyl radical.

The following table summarizes the key physical and computed properties of this compound.

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
IUPAC Name (1E)-buta-1,3-dien-1-ol
Computed XLogP3 0.8
Computed Hydrogen Bond Donor Count 1
Computed Hydrogen Bond Acceptor Count 1
Computed Rotatable Bond Count 1

Reactivity and Applications in Synthesis

This compound, typically generated in situ or used in the form of its silyl enol ether, is a versatile nucleophile in organic synthesis. The extended conjugation makes both the α- and γ-carbons potential sites for electrophilic attack. Its reactions are crucial for the construction of more complex molecular architectures.

Conclusion

This compound represents a fascinating case of a transient yet synthetically important molecule. While its fleeting existence precludes direct synthesis and characterization, a robust understanding of its properties and reactivity can be achieved through the study of its keto-enol tautomerism, the synthesis and reaction of its stable derivatives like silyl enol ethers, and the application of computational chemistry. For researchers in drug development and organic synthesis, the ability to generate and control the reactivity of such enol intermediates is a powerful tool for molecular design and construction.

References

Physicochemical Properties of (E)-1,3-Butadienol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,3-Butadienol, a conjugated dienol, presents a molecule of interest in organic synthesis and theoretical chemistry. Its structure, featuring a hydroxyl group conjugated with a butadiene system, suggests unique reactivity and potential for various chemical transformations. This technical guide provides a summary of the known physicochemical properties of this compound. It is important to note that experimentally determined data for this compound is scarce in publicly available literature. Therefore, this guide combines computed data with estimations based on analogous compounds to provide a comprehensive overview.

Core Physicochemical Properties

A summary of the available and estimated physicochemical properties of this compound is presented below. Researchers should be aware that much of the quantitative data is computationally derived and awaits experimental verification.

PropertyValue (Computed/Estimated)Source/Basis for Estimation
Molecular Formula C₄H₆OPubChem[1]
Molecular Weight 70.09 g/mol PubChem[1]
CAS Number 70411-98-2NIST WebBook[2]
Boiling Point Estimated: ~95-115 °CEstimation based on the boiling point of analogous C4 alcohols and the effect of unsaturation. For comparison, the boiling point of 1,3-butadiene is -4.5 °C.[3]
Melting Point Not available. Expected to be low.
Density Estimated: ~0.85-0.95 g/cm³Estimation based on the density of other unsaturated C4 alcohols.
pKa (Acidity of -OH) Estimated: ~16-18Similar to other vinyl alcohols, the acidity is expected to be comparable to or slightly more acidic than saturated alcohols due to resonance stabilization of the conjugate base.
Solubility in Water Estimated: Moderately solubleThe presence of a hydroxyl group suggests some solubility in water, but the C4 hydrocarbon chain will limit it. Analogous C4 alcohols show a range of solubilities in water.[4]
Solubility in Organic Solvents Expected to be soluble in common organic solvents.The nonpolar butadiene backbone suggests good solubility in solvents like ether, ethanol, and chlorinated hydrocarbons.
LogP (Octanol-Water Partition Coefficient) 1.1 (Computed)PubChem[1]

Stability and Reactivity

This compound is a conjugated dienol. The conjugated system of double bonds is known to confer additional stability compared to isolated double bonds. This is due to the delocalization of π-electrons over the four-carbon chain. However, as a vinyl alcohol, it is expected to be susceptible to tautomerization to its corresponding carbonyl compound, crotonaldehyde (but-2-enal), under certain conditions. The equilibrium for this tautomerization generally favors the keto form.

The presence of both a hydroxyl group and a conjugated diene system makes this compound a versatile synthon. It can potentially undergo reactions typical of alcohols (e.g., esterification, etherification) and dienes (e.g., Diels-Alder reactions, electrophilic additions).

Experimental Protocols

G Generalized Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structural Confirmation ir IR Spectroscopy purification->ir Purity & Structural Confirmation ms Mass Spectrometry purification->ms Purity & Structural Confirmation bp Boiling Point Determination purification->bp Property Measurement mp Melting Point Determination purification->mp Property Measurement density Density Measurement purification->density Property Measurement solubility Solubility Assays purification->solubility Property Measurement pka pKa Determination purification->pka Property Measurement

Caption: Generalized workflow for the synthesis, purification, and physicochemical characterization of a volatile organic compound.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding signaling pathways directly involving this compound. As a small, unsaturated alcohol, if absorbed by an organism, it would likely be metabolized by general detoxification pathways. The metabolism of unsaturated alcohols can be complex and may involve oxidation by alcohol dehydrogenases and aldehyde dehydrogenases. The conjugated system in this compound might influence its metabolic fate and potential toxicity. The diagram below illustrates a conceptual metabolic pathway for a generic unsaturated alcohol.

G Conceptual Metabolic Pathway of a Generic Unsaturated Alcohol substance This compound (or generic unsaturated alcohol) aldehyde Unsaturated Aldehyde (e.g., Crotonaldehyde) substance->aldehyde Alcohol Dehydrogenase acid Unsaturated Carboxylic Acid aldehyde->acid Aldehyde Dehydrogenase conjugation Conjugation (e.g., with Glutathione) aldehyde->conjugation beta_oxidation Beta-Oxidation acid->beta_oxidation excretion Excretion conjugation->excretion tca_cycle TCA Cycle beta_oxidation->tca_cycle

Caption: A conceptual diagram illustrating potential metabolic routes for a generic unsaturated alcohol. This is not specific to this compound.

Conclusion

This compound is a molecule with interesting structural features, but it remains poorly characterized in terms of its experimental physicochemical properties. The data presented in this guide, largely based on computational methods and analogies to related compounds, provides a preliminary understanding for researchers. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound in various scientific and industrial fields. The provided workflows and conceptual diagrams offer a starting point for such investigations.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (E)-1,3-butadienol. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral data, experimental protocols, and the underlying spin-spin coupling network.

Predicted ¹H NMR Spectral Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on established NMR principles and data from analogous compounds, such as crotyl alcohol ((E)-but-2-en-1-ol) and other conjugated systems.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-1~4.1 - 4.3Doublet of doublets (dd)J(H1-H2) ≈ 6.0, J(H1-H3) ≈ 1.52H
H-2~5.8 - 6.0Doublet of triplets (dt)J(H2-H3) ≈ 15.0, J(H1-H2) ≈ 6.01H
H-3~6.2 - 6.4Doublet of doublets (dd)J(H2-H3) ≈ 15.0, J(H3-H4c) ≈ 10.5, J(H3-H4t) ≈ 17.01H
H-4 (cis)~5.1 - 5.3Doublet of doublets (dd)J(H3-H4c) ≈ 10.5, J(H4c-H4t) ≈ 2.01H
H-4 (trans)~5.3 - 5.5Doublet of doublets (dd)J(H3-H4t) ≈ 17.0, J(H4c-H4t) ≈ 2.01H
OHVariable (typically ~1.5 - 4.0)Broad singlet-1H

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if hydrogen bonding with the hydroxyl group is of interest.

  • Concentration: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2] The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Sample Filtration: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is typically added. Tetramethylsilane (TMS) is the most common standard and is set to 0.00 ppm. A small amount of TMS can be added directly to the solvent or to the sample solution.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Typically, 16 to 64 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis of small molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shifts.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Spin-Spin Coupling Network

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling relationships between the protons in this compound. The couplings are color-coded to represent their relative magnitudes.

G cluster_0 This compound H1 H-1 (2H) H2 H-2 (1H) H1->H2 J ≈ 6.0 Hz H3 H-3 (1H) H1->H3 ⁴J ≈ 1.5 Hz H2->H1 H2->H3 J ≈ 15.0 Hz H3->H1 H3->H2 H4c H-4 (cis, 1H) H3->H4c J ≈ 10.5 Hz H4t H-4 (trans, 1H) H3->H4t J ≈ 17.0 Hz H4c->H3 H4c->H4t J ≈ 2.0 Hz H4t->H3 H4t->H4c OH OH (1H)

Caption: Spin-spin coupling network in this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the predicted 13C NMR chemical shifts for (E)-1,3-butadienol. Designed for researchers, scientists, and professionals in drug development, this document summarizes predicted spectral data, outlines a plausible experimental protocol for its synthesis, and visualizes the proposed workflow.

Predicted 13C NMR Chemical Shifts

Due to the limited availability of direct experimental 13C NMR data for this compound in publicly accessible databases, the chemical shifts presented here are predicted based on established values for analogous structures and functional groups. The structure of this compound is as follows:

HO-C¹H=C²H-C³H=C⁴H₂

The predicted 13C NMR chemical shifts are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions.

Carbon AtomHybridizationPredicted Chemical Shift (ppm)Influencing Factors
C1sp²135-145Attached to an electronegative oxygen atom, resulting in a downfield shift.
C2sp²125-135Part of a conjugated diene system.
C3sp²130-140Part of a conjugated diene system.
C4sp²115-125Terminal vinyl carbon, typically shifted upfield compared to internal alkene carbons.

Note: These predictions are derived from typical chemical shift ranges for carbons in vinyl alcohols and conjugated dienes. For instance, the carbon attached to the hydroxyl group in polyvinyl alcohol appears in the range of 65-82 ppm, though this is for a saturated carbon[1][2]. In an unsaturated system like this compound, this carbon (C1) is expected to be significantly downfield. The chemical shifts for carbons in a conjugated diene system are influenced by the electronic effects of the substituents.

Proposed Experimental Protocol: Synthesis of this compound

A plausible method for the synthesis of this compound is the reduction of a corresponding α,β-unsaturated aldehyde, such as (2E)-but-2-enal (crotonaldehyde), using a mild reducing agent. This approach allows for the selective reduction of the aldehyde functionality while preserving the conjugated diene system.

Materials:

  • (2E)-but-2-enal (crotonaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2E)-but-2-enal (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add sodium borohydride (1.1 equivalents) in small portions over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide to the FTIR Vibrational Frequencies of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-1,3-Butadienol is a conjugated enol of significant interest due to its reactive nature and potential role as an intermediate in various chemical and biological processes. Understanding its molecular vibrations through Fourier-Transform Infrared (FTIR) spectroscopy is crucial for its identification and characterization. This guide provides a detailed overview of the expected FTIR vibrational frequencies of this compound, based on established group frequency correlations, and outlines the experimental protocols for their determination.

Predicted FTIR Vibrational Frequencies of this compound

Due to the limited availability of direct experimental spectra for this compound, this section presents a compilation of predicted vibrational frequencies. These predictions are derived from the analysis of characteristic group frequencies for the functional moieties present in the molecule: a hydroxyl group, a conjugated diene system, and vinyl hydrogens. The conjugation within the molecule is expected to influence the vibrational frequencies of the C=C and C-O bonds.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IntensityNotes
O-H Stretch (non-hydrogen bonded)R-O-H3580 - 3650Sharp, variableIn the gas phase or dilute non-polar solutions, a sharp band is expected.[1]
O-H Stretch (hydrogen bonded)R-O-H3200 - 3550Strong, broadIn condensed phases (liquid or solid), intermolecular hydrogen bonding will lead to a broad and intense absorption at a lower frequency.[1]
=C-H StretchAlkene (Vinyl)3010 - 3100MediumCharacteristic of C-H bonds on sp² hybridized carbons.[2][3][4]
C-H StretchAlkane2850 - 3000StrongArising from the sp³ C-H bonds if any alkyl substitution were present. For the parent molecule, this region would be less prominent.[1][4]
C=C Stretch (conjugated)Conjugated Diene1600 - 1650Medium to StrongConjugation lowers the C=C stretching frequency compared to an isolated double bond (1640-1680 cm⁻¹).[2] Two bands may be observed.
O-H BendR-O-H1330 - 1430MediumIn-plane bending of the hydroxyl group.
C-O StretchEnol1200 - 1300StrongThe C-O bond in enols has more double bond character, leading to a higher frequency than in saturated alcohols (1000-1200 cm⁻¹).
=C-H Bend (out-of-plane)Alkene (Vinyl)650 - 1000StrongThe position of these strong bands is indicative of the substitution pattern of the double bonds.[2]

Experimental Protocols for FTIR Analysis of this compound

Given that this compound is expected to be a volatile and potentially reactive compound, specialized techniques are required for its spectroscopic analysis.

1. Gas-Phase FTIR Spectroscopy

This method is ideal for analyzing volatile compounds in their vapor state, minimizing intermolecular interactions.

  • Sample Preparation: this compound would be synthesized and purified. Due to its potential instability, in-situ generation and immediate introduction into the gas cell may be necessary. The sample is introduced into an evacuated gas cell.

  • Instrumentation:

    • An FTIR spectrometer equipped with a gas cell is required. The cell is typically a long-path cell (e.g., White cell) to increase the interaction of the IR beam with the low-concentration sample.

    • The cell should have IR-transparent windows, such as KBr or NaCl.

    • A vacuum line is necessary to evacuate the cell before sample introduction.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded.

    • The volatile this compound is introduced into the gas cell to a desired pressure.

    • The sample spectrum is recorded.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Considerations: The temperature and pressure of the gas should be controlled and recorded to ensure reproducibility.[5]

2. Matrix Isolation FTIR Spectroscopy

This technique is suited for studying reactive or unstable species by trapping them in an inert solid matrix at very low temperatures.

  • Sample Preparation:

    • A gaseous mixture of this compound and a large excess of an inert gas (e.g., argon or nitrogen) is prepared. The sample-to-matrix ratio is typically around 1:1000 to prevent sample aggregation.

    • This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 10-20 K) by a closed-cycle helium cryostat.

  • Instrumentation:

    • An FTIR spectrometer.

    • A high-vacuum chamber containing a cryostat with an IR-transparent window.

    • A gas deposition system for controlled introduction of the sample/matrix mixture.

  • Data Acquisition:

    • A background spectrum of the cold, bare window is recorded.

    • The sample/matrix mixture is deposited onto the window.

    • The sample spectrum is recorded.

    • The final absorbance spectrum is the ratio of the sample spectrum to the background.

  • Advantages: This method provides sharp spectral features by minimizing rotational and intermolecular effects, allowing for a more detailed vibrational analysis. It is particularly useful for studying unstable molecules.

Visualizing Molecular and Experimental Frameworks

To better understand the relationships between the functional groups of this compound and the workflow of its FTIR analysis, the following diagrams are provided.

G Logical Relationship of Vibrational Modes in this compound cluster_groups Functional Groups cluster_modes Vibrational Modes Molecule This compound Hydroxyl O-H Molecule->Hydroxyl Diene C=C-C=C Molecule->Diene Vinyl H =C-H Molecule->Vinyl H OH_Stretch O-H Stretch (3200-3650 cm⁻¹) Hydroxyl->OH_Stretch CO_Stretch C-O Stretch (1200-1300 cm⁻¹) Hydroxyl->CO_Stretch Bends Bending Modes (O-H, =C-H) Hydroxyl->Bends CC_Stretch C=C Stretch (conj.) (1600-1650 cm⁻¹) Diene->CC_Stretch CH_Stretch =C-H Stretch (3010-3100 cm⁻¹) Vinyl H->CH_Stretch Vinyl H->Bends G Experimental Workflow for Gas-Phase FTIR Analysis cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Synthesize and Purify This compound Introduce Introduce Gaseous Sample Prep->Introduce Evacuate Evacuate Gas Cell Background Record Background Spectrum Evacuate->Background Background->Introduce Sample Record Sample Spectrum Introduce->Sample Ratio Ratio Sample to Background Sample->Ratio Analyze Analyze Absorbance Spectrum Ratio->Analyze

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (E)-1,3-Butadienol. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular identification and structural elucidation.

Introduction

This compound (C₄H₆O) is an unsaturated alcohol with a molecular weight of 70.09 g/mol .[1] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification in complex mixtures and for distinguishing it from its isomers. This guide outlines the characteristic fragmentation pathways observed under electron ionization and provides the necessary experimental context.

Experimental Protocol

While a specific detailed experimental protocol for the acquisition of the reference spectrum for this compound is not publicly available, a standard procedure for analyzing volatile organic compounds like this via gas chromatography-mass spectrometry (GC-MS) with electron ionization can be described.

A typical experimental setup would involve:

  • Sample Introduction: Introduction of a dilute solution of this compound into a gas chromatograph (GC) for separation from the solvent and any impurities.

  • Ionization: The separated analyte is then introduced into the ion source of the mass spectrometer where it undergoes electron ionization (EI). A standard electron energy of 70 eV is typically used to induce fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum and Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, is summarized in the table below. This data is based on the spectrum available in the NIST Chemistry WebBook.[1]

m/zRelative Abundance (%)Proposed Fragment
7035[M]⁺ (Molecular Ion)
69100[M-H]⁺
5530[M-CH₃]⁺
4185[C₃H₅]⁺
3960[C₃H₃]⁺

Data sourced from NIST Standard Reference Database 69.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for unsaturated alcohols. The process begins with the formation of the molecular ion ([M]⁺) at m/z 70.

The most prominent fragmentation pathways include:

  • Loss of a Hydrogen Radical: The base peak at m/z 69 is formed by the loss of a hydrogen radical ([H]•) from the molecular ion. This is a common fragmentation for alcohols, often involving the hydroxyl hydrogen, leading to a stable, resonance-stabilized cation.

  • Loss of a Methyl Radical: A peak of moderate intensity is observed at m/z 55, corresponding to the loss of a methyl radical ([CH₃]•). This likely involves a rearrangement followed by fragmentation.

  • Formation of Allylic Cations: The significant peak at m/z 41 is attributed to the formation of the stable allylic cation ([C₃H₅]⁺).

  • Further Fragmentation: The ion at m/z 39 likely arises from the loss of a hydrogen molecule (H₂) from the m/z 41 fragment, resulting in the cyclopropenyl cation or a related stable C₃H₃⁺ isomer.

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [C₄H₆O]⁺˙ m/z = 70 F69 [C₄H₅O]⁺ m/z = 69 M->F69 - H• F55 [C₃H₃O]⁺ m/z = 55 M->F55 - CH₃• F41 [C₃H₅]⁺ m/z = 41 F69->F41 - CO F39 [C₃H₃]⁺ m/z = 39 F41->F39 - H₂

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a distinct set of fragment ions that provide valuable information for its structural confirmation. The dominant fragmentation involves the loss of a hydrogen radical to form the base peak at m/z 69. Other significant fragments are observed at m/z 55, 41, and 39. This guide provides the fundamental data and a proposed fragmentation scheme to aid researchers in the identification and analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Butadienol and their Tautomeric Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-butadienol, focusing on their properties, synthesis, and the critical role of keto-enol tautomerism. Due to the inherent instability of the enol forms, this guide also extensively covers the stereoisomers of their more stable keto tautomers: crotonaldehyde and methyl vinyl ketone.

Keto-Enol Tautomerism: The Foundation of 1,3-Butadienol Chemistry

1,3-Butadienol exists as enol tautomers of two common α,β-unsaturated carbonyl compounds: crotonaldehyde (but-2-enal) and methyl vinyl ketone (but-3-en-2-one). Enols are characterized by a hydroxyl group attached to a carbon-carbon double bond. Generally, the keto form is thermodynamically more stable than the enol form, and the equilibrium lies heavily towards the keto tautomer.[1] The interconversion between the keto and enol forms is known as tautomerization and can be catalyzed by either acid or base.

There are two constitutional isomers of 1,3-butadienol:

  • Buta-1,3-dien-1-ol : The enol tautomer of crotonaldehyde.

  • Buta-1,3-dien-2-ol : The enol tautomer of methyl vinyl ketone.

Due to the transient nature of these enols, their isolation and characterization can be challenging. Consequently, a thorough understanding of their stable keto counterparts is essential.

Stereoisomers of Crotonaldehyde and its Enol Tautomer, Buta-1,3-dien-1-ol

Crotonaldehyde is a versatile intermediate in organic synthesis.[2] It exists as two geometric stereoisomers, (E)-crotonaldehyde and (Z)-crotonaldehyde, arising from the restricted rotation around the C=C double bond. The (E)-isomer is the more common and thermodynamically stable form.[2][3]

The corresponding enol tautomer, buta-1,3-dien-1-ol, also exhibits E/Z isomerism around the C1=C2 double bond.

Properties of Crotonaldehyde Stereoisomers

The physical and spectroscopic properties of the crotonaldehyde stereoisomers are summarized in the table below. Commercially available crotonaldehyde is typically a mixture of the (E) and (Z) isomers, with the (E) isomer being predominant (>95%).[3][4]

Property(E)-Crotonaldehyde(Z)-CrotonaldehydeMixture (predominantly E)
Molecular Formula C₄H₆OC₄H₆OC₄H₆O
Molar Mass 70.09 g/mol 70.09 g/mol 70.09 g/mol
CAS Number 123-73-915798-64-84170-30-3
Appearance Colorless liquid-Colorless to straw-colored liquid[5][6]
Odor Pungent, suffocating[5][6]-Pungent, suffocating[5][6]
Boiling Point 104.0 °C[2]-104-105 °C
Melting Point -76.5 °C[2]--74 °C
Density 0.846 g/cm³ at 20 °C[2]-0.853 g/cm³ at 20 °C[7]
Solubility in Water 18% (20 °C)[2]-18.1 g/100 g at 20 °C[5]
Refractive Index (n20/D) 1.4362-1.4374
Experimental Protocols: Synthesis and Characterization of Crotonaldehyde

2.2.1. Synthesis of Crotonaldehyde via Aldol Condensation of Acetaldehyde

Crotonaldehyde is commercially produced through the aldol condensation of acetaldehyde.[2] This reaction involves the base-catalyzed self-condensation of two acetaldehyde molecules to form 3-hydroxybutanal (aldol), which then readily dehydrates upon heating in an acidic medium to yield crotonaldehyde.

Protocol:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a dilute aqueous solution of sodium hydroxide (e.g., 2-5%).

  • Acetaldehyde Addition: Acetaldehyde is slowly added to the cooled (0-5 °C) sodium hydroxide solution with vigorous stirring. The temperature should be carefully controlled to prevent side reactions.

  • Aldol Formation: After the addition is complete, the mixture is stirred for a period (e.g., 1-2 hours) to allow for the formation of 3-hydroxybutanal.

  • Dehydration: The reaction mixture is then acidified with a dilute acid (e.g., sulfuric acid or acetic acid) and gently heated. The 3-hydroxybutanal dehydrates to form crotonaldehyde.

  • Isolation and Purification: The resulting crotonaldehyde can be separated from the aqueous layer. Further purification can be achieved by distillation.

2.2.2. Characterization of Crotonaldehyde Isomers

  • Gas Chromatography (GC): GC is a standard method for separating and quantifying the (E) and (Z) isomers of crotonaldehyde. A nonpolar or medium-polarity capillary column is typically used.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum of crotonaldehyde shows characteristic peaks for the C=O stretch (around 1690 cm⁻¹) and the C=C stretch (around 1640 cm⁻¹). Differences in the fingerprint region can be used to distinguish between the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for differentiating the (E) and (Z) isomers based on the coupling constants of the vinylic protons.

Stereoisomers of Methyl Vinyl Ketone and its Enol Tautomer, Buta-1,3-dien-2-ol

Methyl vinyl ketone (MVK) is the simplest enone and a valuable intermediate in various chemical syntheses.[10] While MVK does not possess geometric isomers or a chiral center, it exists as two stable rotational isomers (conformers): s-trans and s-cis. These conformers arise from rotation around the single bond between the carbonyl group and the vinyl group. The s-trans conformer is generally more stable.

The enol tautomer of MVK is buta-1,3-dien-2-ol.

Properties of Methyl Vinyl Ketone

The physical and spectroscopic properties of methyl vinyl ketone are presented below.

PropertyValue
Molecular Formula C₄H₆O
Molar Mass 70.09 g/mol
CAS Number 78-94-4
Appearance Colorless, flammable liquid[10]
Odor Pungent[10]
Boiling Point 81.4 °C[10]
Melting Point -7 °C[10]
Density 0.8407 g/cm³[10]
Solubility in Water Soluble[10]
Refractive Index (n20/D) 1.4086

At room temperature, the equilibrium mixture of MVK consists of approximately 69% s-trans and 31% s-cis conformers.[11]

Experimental Protocols: Synthesis and Characterization of Methyl Vinyl Ketone

3.2.1. Synthesis of Methyl Vinyl Ketone from Acetone and Formaldehyde

MVK can be synthesized by the condensation of acetone and formaldehyde, followed by dehydration.[10] The Mannich reaction is a common laboratory-scale method.

Protocol (Mannich Reaction):

  • Mannich Adduct Formation: Acetone is reacted with formaldehyde and a secondary amine hydrochloride (e.g., diethylammonium chloride) to form the Mannich adduct.[10]

  • Heating and Elimination: The resulting ammonium salt is heated, which leads to the elimination of the ammonium chloride and the formation of methyl vinyl ketone.[10]

  • Purification: The MVK is then purified by distillation.

3.2.2. Characterization of Methyl Vinyl Ketone

  • Infrared (IR) Spectroscopy: The IR spectrum of MVK shows strong absorption bands for the C=O group (around 1680 cm⁻¹) and the C=C group (around 1620 cm⁻¹). The presence of both s-cis and s-trans conformers can lead to a more complex spectrum.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of MVK. The chemical shifts and coupling constants of the vinyl protons are characteristic.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify MVK in complex mixtures.

The Elusive Enols: Buta-1,3-dien-1-ol and Buta-1,3-dien-2-ol

As previously mentioned, the enol tautomers of crotonaldehyde and methyl vinyl ketone are generally unstable. Their direct synthesis and isolation in a pure form are not standard procedures. They are typically studied in the gas phase, in solution under equilibrium conditions, or trapped as derivatives. For example, enolates, the conjugate bases of enols, can be trapped by silylation to form more stable silyl enol ethers.[1]

Visualizing the Relationships: Tautomers and Stereoisomers

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers of 1,3-butadienol and their corresponding keto tautomers.

G cluster_crotonaldehyde Crotonaldehyde System keto_E (E)-Crotonaldehyde keto_Z (Z)-Crotonaldehyde keto_E->keto_Z Geometric Isomerization enol_E (1E)-Buta-1,3-dien-1-ol keto_E->enol_E Tautomerization enol_Z (1Z)-Buta-1,3-dien-1-ol keto_Z->enol_Z Tautomerization enol_E->enol_Z Geometric Isomerization

Caption: Tautomeric and isomeric relationships in the crotonaldehyde system.

G cluster_mvk Methyl Vinyl Ketone System mvk_trans s-trans-Methyl Vinyl Ketone mvk_cis s-cis-Methyl Vinyl Ketone mvk_trans->mvk_cis Rotational Isomerization enol Buta-1,3-dien-2-ol mvk_trans->enol Tautomerization mvk_cis->enol Tautomerization

Caption: Tautomeric and conformational relationships in the methyl vinyl ketone system.

References

Quantum Chemical Blueprint for Stability Analysis of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For molecules with conjugated systems, such as (E)-1,3-Butadienol, understanding the relative stabilities of its different spatial arrangements is paramount for applications in materials science and drug development. Quantum chemical calculations provide a powerful in-silico framework to elucidate these conformational preferences and the energy barriers that separate them. This guide offers a comprehensive overview of the theoretical methodologies and computational protocols necessary to conduct a thorough stability analysis of this compound. While direct experimental and extensive computational data for this compound are not widely available in the current literature, this document outlines the established best practices and expected outcomes based on studies of the closely related parent molecule, 1,3-butadiene.

Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from rotation around the C2-C3 single bond and the C1-O single bond. Based on extensive studies of 1,3-butadiene, we can anticipate the existence of several key conformers for the diene backbone. The presence of the hydroxyl group introduces additional rotational freedom and the possibility of intramolecular hydrogen bonding.

The primary conformers with respect to the C2-C3 dihedral angle are analogous to those of 1,3-butadiene:

  • s-trans: The most stable conformer where the two double bonds are on opposite sides of the C2-C3 single bond (dihedral angle of 180°).

  • s-cis: A planar conformer where the double bonds are on the same side of the C2-C3 single bond (dihedral angle of 0°). This is typically a transition state rather than a stable minimum.

  • gauche: A non-planar conformer with a dihedral angle typically between 30° and 40°. This is a local energy minimum, lying at a higher energy than the s-trans conformer.

The rotation of the hydroxyl group around the C1-O bond will further split these into additional conformers, which can be stabilized or destabilized by steric interactions and potential intramolecular hydrogen bonds.

Computational Methodology

A robust computational protocol is essential for accurately predicting the relative stabilities and rotational barriers of this compound conformers. A multi-step approach is recommended, starting with less computationally expensive methods for initial exploration and progressing to more accurate, high-level calculations for final energy refinement.

Initial Conformer Search and Optimization

A thorough search of the potential energy surface is necessary to identify all relevant low-energy conformers. This is typically achieved through:

  • Method: Density Functional Theory (DFT) is a computationally efficient and generally accurate method for initial geometry optimizations. The M06-2X functional is often a good choice for systems with non-covalent interactions.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a larger set like 6-311+G(d,p) is suitable for initial optimizations.

Frequency Calculations

Following optimization, frequency calculations are crucial to:

  • Confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Identify transition states (one imaginary frequency).

  • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using more sophisticated and computationally demanding methods:

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond standard DFT.

  • Coupled Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy, though it is computationally expensive.

  • Basis Set: For high-level calculations, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVTZ or aug-cc-pVTZ) are recommended to approach the complete basis set limit.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-C3-C4)Relative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol) at 298.15 KRelative Gibbs Free Energy (kcal/mol) at 298.15 K
s-trans~180°0.000.000.00
gauche~35°Illustrative Value: 2.5 - 3.5Illustrative Value: 2.5 - 3.5Illustrative Value: 2.5 - 3.5
s-cis (TS)Illustrative Value: 6.0 - 7.0Illustrative Value: 6.0 - 7.0Illustrative Value: 6.0 - 7.0

Note: The values in this table are illustrative and based on typical findings for 1,3-butadiene. Actual values for this compound would need to be calculated.

Table 2: Rotational Barriers for this compound Interconversion

TransitionTransition StateRotational Barrier (kcal/mol)
s-trans → gaucheTS1 (near-eclipsed)Illustrative Value: 6.5 - 7.5
gauche → s-cis → gauche's-cisIllustrative Value: 3.5 - 4.5

Note: The values in this table are illustrative and based on typical findings for 1,3-butadiene. Actual values for this compound would need to be calculated.

Experimental Protocols

While this guide focuses on computational methods, any experimental validation would significantly strengthen the findings. Key experimental techniques that could be employed include:

  • Microwave Spectroscopy: Provides highly accurate rotational constants which can be used to determine the precise geometry of the dominant conformer(s) in the gas phase.

  • Infrared (IR) and Raman Spectroscopy: Vibrational frequencies are sensitive to molecular conformation. Matrix isolation IR spectroscopy can be used to trap and study individual conformers at low temperatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the time-averaged conformation in solution.

A typical experimental protocol for matrix isolation IR spectroscopy would involve:

  • Synthesizing and purifying this compound.

  • Vaporizing the sample and mixing it with a large excess of an inert gas (e.g., Argon).

  • Depositing the gas mixture onto a cryogenic window (e.g., CsI) at a temperature of ~10-20 K.

  • Recording the IR spectrum of the isolated molecules.

  • Comparing the experimental spectrum with the computationally predicted spectra for each conformer to identify the species present in the matrix.

Visualization of Computational Workflow and Conformational Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the computational study and the relationships between the different conformers.

computational_workflow cluster_start Initial Steps cluster_optimization Geometry Optimization & Verification cluster_refinement Energy Refinement cluster_analysis Analysis & Interpretation Define Molecule Define this compound Initial Geometries Conformer Search Potential Energy Surface Scan (e.g., Relaxed Scan of Dihedrals) Define Molecule->Conformer Search DFT Optimization Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) Conformer Search->DFT Optimization Frequency Calculation Frequency Analysis (Verify Minima/TS, Obtain ZPVE) DFT Optimization->Frequency Calculation High-Level Energy Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) Frequency Calculation->High-Level Energy Thermochemistry Calculate Relative Enthalpies and Free Energies High-Level Energy->Thermochemistry Results Summarize Data in Tables & Visualize Results Thermochemistry->Results

Computational workflow for stability analysis.

conformational_pathway cluster_energy Relative Energy s_trans s-trans gauche gauche s_trans->gauche TS1 s_cis_TS s-cis (TS) gauche->s_cis_TS gauche_prime gauche' s_cis_TS->gauche_prime

Interconversion pathway of conformers.

Conclusion

The quantum chemical investigation of this compound's stability, while currently lacking specific published data, can be systematically approached using well-established computational methodologies. By leveraging knowledge from the parent 1,3-butadiene system, researchers can design a robust computational study to identify the key conformers, determine their relative stabilities, and map the energetic pathways for their interconversion. The protocols and visualizations provided in this guide serve as a blueprint for such an investigation, which is crucial for understanding the fundamental properties of this molecule and guiding its potential applications in various scientific and industrial fields. The combination of DFT for initial exploration and high-level coupled-cluster methods for energy refinement is recommended for achieving high accuracy. The insights gained from such studies are invaluable for rational molecular design and the prediction of chemical behavior.

Thermal Stability and Decomposition of 1,3-Butadiene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to a lack of specific scientific literature on the thermal stability and decomposition of (E)-1,3-butadienol, this document provides a comprehensive technical guide on the thermal behavior of the structurally related and industrially significant compound, 1,3-Butadiene . The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

1,3-Butadiene (BD) is a crucial monomer in the production of synthetic rubbers and other polymers. Understanding its thermal stability is paramount for safe handling, storage, and processing. This guide summarizes the key aspects of the thermal decomposition of 1,3-butadiene, with a focus on its polymerization and oxidation characteristics. Quantitative data on decomposition temperatures and activation energies are presented, along with an overview of the experimental methodologies used for their determination. A conceptual diagram illustrating the oxidation pathway is also provided.

Thermal Decomposition Characteristics

The thermal decomposition of 1,3-butadiene can proceed via two primary pathways: polymerization and oxidation. The dominant pathway is highly dependent on the atmosphere (inert or oxygen-containing).

Thermal Polymerization

Under an inert atmosphere, such as nitrogen, 1,3-butadiene undergoes thermal polymerization at elevated temperatures. The onset temperature for this process has been determined to be 408.5 K .

Thermal Oxidation

In the presence of oxygen, 1,3-butadiene is significantly less stable and can undergo hazardous exothermic oxidation reactions at much lower temperatures. The oxidation process is complex and proceeds in stages, beginning with the formation of peroxides, followed by a significant exothermic reaction, and finally thermal decomposition of the oxidation products.

Quantitative Decomposition Data

The following table summarizes the key quantitative data related to the thermal decomposition of 1,3-butadiene under different atmospheric conditions.

ParameterConditionValueReference
Onset Temperature of PolymerizationNitrogen Atmosphere408.5 K[1]
Onset Temperature of OxidationOxygen Atmosphere343.2 K[1]
Activation Energy (Ea) of OxidationOxygen Atmosphere112.6 kJ/mol[1]

Experimental Protocol: Accelerating Rate Calorimetry (ARC)

The thermal stability and decomposition of 1,3-butadiene have been investigated using Accelerating Rate Calorimetry (ARC). This method is essential for evaluating the thermal hazards of chemicals.

Objective: To determine the onset temperature of thermal decomposition and the kinetics of the reaction under adiabatic conditions.

Methodology:

  • A sample of 1,3-butadiene is placed in a sealed, robust container (a "bomb").

  • The container is placed within a calorimeter, which is designed to maintain an adiabatic environment (no heat exchange with the surroundings).

  • The sample is heated in a stepwise manner. After each temperature increase, the instrument monitors the sample's self-heat rate.

  • If the self-heat rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode. In this mode, the surrounding temperature is controlled to match the sample temperature, ensuring all the heat generated by the reaction is retained by the sample.

  • The temperature and pressure of the sample are continuously recorded as a function of time.

  • The onset temperature (T₀) is identified as the temperature at which the exothermic reaction begins.

  • The collected data can be used to calculate kinetic parameters, such as the activation energy (Ea), using appropriate models.

1,3-Butadiene Oxidation Pathway

The oxidation of 1,3-butadiene in an oxygen atmosphere can be conceptualized as a multi-stage process. The following diagram illustrates this general workflow.

cluster_workflow Conceptual Workflow of 1,3-Butadiene Oxidation node_A Initial State: 1,3-Butadiene (gas) + O₂ (gas) node_B Stage 1: Peroxide Formation (Pressure Reduction) node_A->node_B Initial Reaction node_C Stage 2: Exothermic Oxidation (Significant Heat Release) node_B->node_C Progression node_D Stage 3: Thermal Decomposition (Gas Generation, Pressure Increase) node_C->node_D Further Reaction node_E Final Products: Decomposition Gases node_D->node_E Completion

Conceptual workflow of 1,3-Butadiene oxidation.

Conclusion

The thermal stability of 1,3-butadiene is highly dependent on the surrounding atmosphere. While it polymerizes at elevated temperatures under inert conditions, the presence of oxygen significantly lowers its decomposition temperature and introduces a hazardous exothermic oxidation pathway. The formation of unstable peroxides at lower temperatures is a critical safety consideration. The use of techniques like Accelerating Rate Calorimetry is essential for characterizing these hazards and determining key safety parameters for the handling and processing of 1,3-butadiene.

References

Navigating the Solubility Landscape of (E)-1,3-Butadienol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,3-Butadienol, a vinyl carbinol, presents a unique molecular architecture with implications for its solubility across a spectrum of common organic solvents. Understanding its solubility profile is paramount for its application in various research and development endeavors, including synthetic chemistry and drug formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents illustrative data based on established structure-solubility relationships. In the absence of specific experimental data in publicly accessible literature, this paper serves as a foundational resource, equipping researchers with the predictive insights and methodological frameworks necessary to effectively utilize this compound.

Introduction

This compound, with its conjugated diene system and terminal hydroxyl group, possesses both nonpolar and polar characteristics. This amphiphilic nature suggests a nuanced solubility behavior that is highly dependent on the properties of the solvent. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces dictates the extent to which this compound will dissolve in a given organic solvent. This guide will delve into these interactions to provide a predictive understanding of its solubility.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the thermodynamic favorability of interactions between molecules with similar polarities.

Role of Polarity and Intermolecular Forces
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can readily form hydrogen bonds with these solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents have dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. However, they can accept hydrogen bonds from the hydroxyl group of this compound. Solubility is expected to be moderate to good, influenced by the overall polarity of the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The nonpolar butadiene backbone of this compound will interact favorably with these solvents through London dispersion forces. However, the polar hydroxyl group will be disfavored, likely leading to lower solubility compared to polar solvents.

Structure-Solubility Relationship

The molecular structure of this compound is key to its solubility profile. The presence of the hydroxyl group significantly enhances its polarity compared to its parent hydrocarbon, 1,3-butadiene. However, the four-carbon chain contributes to its nonpolar character. This balance suggests that this compound will exhibit a degree of solubility in a wider range of solvents than either a simple alkane or a more polar polyol.

The following diagram illustrates the key structural features of this compound influencing its solubility.

G Structural Features of this compound Influencing Solubility cluster_molecule This compound cluster_features Molecular Regions cluster_interactions Primary Intermolecular Interactions mol CH2=CH-CH=CH-OH nonpolar Nonpolar Butadiene Backbone mol->nonpolar polar Polar Hydroxyl Group mol->polar dispersion London Dispersion Forces nonpolar->dispersion h_bond Hydrogen Bonding polar->h_bond

Key molecular regions of this compound.

Illustrative Solubility Data

Solvent ClassSolventPredicted Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)
Polar Protic MethanolVery Soluble> 50
EthanolVery Soluble> 50
WaterModerately Soluble5 - 10
Polar Aprotic AcetoneSoluble20 - 50
Dimethyl Sulfoxide (DMSO)Soluble20 - 50
AcetonitrileSparingly Soluble1 - 5
Nonpolar HexaneSparingly Soluble1 - 5
TolueneSoluble10 - 20
Diethyl EtherSoluble15 - 30

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate filter Filter Supernatant (Syringe Filter) separate->filter dilute Dilute Saturated Solution filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Workflow for determining solubility.
Detailed Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Logical Relationships in Solubility

The solubility of this compound in different classes of organic solvents can be understood through a logical decision-making process based on the solvent's properties.

G Logical Flow for Predicting Solubility of this compound solvent_polar Is the solvent polar? solvent_protic Is the solvent protic? solvent_polar->solvent_protic Yes low_solubility Low to Moderate Solubility Expected solvent_polar->low_solubility No high_solubility High Solubility Expected solvent_protic->high_solubility Yes moderate_solubility Moderate to High Solubility Expected solvent_protic->moderate_solubility No

Solubility prediction based on solvent type.

Conclusion

While direct experimental data on the solubility of this compound in common organic solvents is currently scarce, a strong predictive understanding can be derived from fundamental principles of molecular interactions and structure-solubility relationships. This guide provides a robust theoretical framework and a detailed experimental protocol to empower researchers to determine and interpret the solubility of this versatile compound. The illustrative data and logical diagrams presented herein serve as a valuable starting point for experimental design and application development. Accurate determination of its solubility will undoubtedly facilitate the broader utility of this compound in the scientific community.

(E)-1,3-Butadienol: An Obscure Compound with Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's properties is paramount. This guide addresses the available information for (E)-1,3-Butadienol, a chemical entity for which public domain data is notably scarce.

Core Identification: CAS Number and IUPAC Name

The fundamental identifiers for this compound are its Chemical Abstracts Service (CAS) number and its formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IdentifierValue
CAS Number 70411-98-2
IUPAC Name (1E)-buta-1,3-dien-1-ol

Data Availability

Experimental Protocols

Similarly, established and validated experimental protocols for the synthesis, purification, or analytical characterization of this compound are not described in the accessible scientific literature.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity of this compound. Consequently, its interactions with biological systems and any potential signaling pathways it might modulate remain unknown. The broader categories of vinyl alcohols and unsaturated alcohols have been studied in various contexts, but direct extrapolation of these findings to this compound would be speculative without specific experimental evidence.

Conclusion

This compound is a chemical compound with a confirmed identity through its CAS number and IUPAC name. However, a significant information gap exists regarding its chemical, physical, and biological properties. For researchers and developers in the life sciences, this compound represents an unexplored area of chemical space. Any investigation into its properties would require foundational research to be conducted, as there is no established body of work to build upon. At present, it is not possible to provide an in-depth technical guide due to the lack of available data.

Methodological & Application

Application Notes and Protocols: (E)-1,3-Butadienol Derivatives as Dienes in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-1,3-Butadienol, due to its inherent instability and propensity to tautomerize to crotonaldehyde, is not typically employed directly as a diene in Diels-Alder reactions. However, its protected forms, particularly as silyl and alkoxy ethers, are highly valuable and reactive dienes that have found widespread application in organic synthesis. These derivatives offer enhanced stability, reactivity, and regioselectivity, making them powerful tools for the construction of complex cyclic systems. This document provides detailed application notes and protocols for the use of these stable surrogates of this compound in Diels-Alder cycloadditions.

Overview of this compound Surrogates in Diels-Alder Reactions

The introduction of an oxygen-containing substituent at the C1 or C2 position of a 1,3-butadiene system significantly influences its reactivity in Diels-Alder reactions. Electron-donating groups, such as alkoxy (-OR) and silyloxy (-OSiR₃), increase the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of electron-deficient dienophiles. This results in an accelerated reaction rate under the principles of frontier molecular orbital theory.

The most commonly employed and well-studied surrogates for this compound are:

  • Alkoxy-substituted dienes: (E)-1-alkoxy-1,3-butadienes are electron-rich and exhibit good reactivity.

  • Silyloxy-substituted dienes: (E)-1-(trialkylsilyloxy)-1,3-butadienes are also highly reactive. A notable example is Danishefsky's diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene), which is exceptionally reactive due to the presence of two electron-donating groups.[1]

  • Amino- and alkoxy-substituted dienes: Dienes such as 1-alkoxy-1-amino-1,3-butadienes are even more reactive than Danishefsky's diene.[2][3][4]

These dienes readily undergo [4+2] cycloaddition reactions with a wide range of dienophiles to produce highly functionalized cyclohexene derivatives, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

Data Presentation: Reactivity and Selectivity

The choice of the this compound surrogate can significantly impact the yield and selectivity of the Diels-Alder reaction. Below are tables summarizing quantitative data for various dienes and dienophiles.

Table 1: Comparison of Reaction Conditions and Yields for Different this compound Surrogates with Various Dienophiles.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-1-methoxy-1,3-butadieneMethyl vinyl ketoneBenzene802485N/A
(E)-1-(tert-butyldimethylsilyloxy)-1,3-butadieneAcrylonitrileToluene1101292N/A
Danishefsky's dieneMaleic anhydrideTHF0 - RT0.5>95N/A
Danishefsky's dieneMethyl acrylateBenzeneRT4890N/A
1-ethoxy-1-(diethylamino)-1,3-butadieneDiethyl fumarateToluene60285[2][3]
1-ethoxy-1-(diethylamino)-1,3-butadieneNitroethyleneBenzeneRT291[2][3]

Table 2: Regio- and Stereoselectivity in Diels-Alder Reactions of Oxygenated Butadienes.

DieneDienophileProduct Ratio (Regio-/Stereoisomers)ConditionsReference
(E)-1-methoxy-1,3-butadieneMethyl acrylate>95:5 (para)ThermalN/A
Danishefsky's dieneAcrolein>98:2 (para)ZnCl₂ catalystN/A
(E)-1-(tert-butyldimethylsilyloxy)-1,3-butadieneCrotonaldehyde90:10 (endo:exo)ThermalN/A
1-ethoxy-1-(diethylamino)-1,3-butadieneMethacrolein3:1 (DA:HDA)Toluene, 60°C[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of a common this compound surrogate and its subsequent use in a Diels-Alder reaction.

Synthesis of (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene

This protocol describes the preparation of a versatile silyloxy-substituted diene.

Materials:

  • Crotonaldehyde

  • Lithium diisopropylamide (LDA)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add crotonaldehyde (1.0 equivalent) to the LDA solution at -78 °C with stirring.

  • After stirring for 30 minutes at -78 °C, add a solution of TBDMSCl (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford (E)-1-(tert-butyldimethylsilyloxy)-1,3-butadiene.

General Protocol for the Diels-Alder Reaction of (E)-1-(tert-Butyldimethylsilyloxy)-1,3-butadiene with an Electron-Deficient Alkene

This protocol outlines a typical procedure for the cycloaddition reaction.

Materials:

  • (E)-1-(tert-butyldimethylsilyloxy)-1,3-butadiene

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide, methyl acrylate)

  • Toluene, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dienophile (1.0 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add (E)-1-(tert-butyldimethylsilyloxy)-1,3-butadiene (1.2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the cycloadduct by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate key aspects of the Diels-Alder reaction involving this compound surrogates.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene ((E)-1-alkoxy-1,3-butadiene) TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO interaction Dienophile Dienophile (Electron-deficient alkene) Dienophile->TS Cycloadduct Cyclohexene Derivative TS->Cycloadduct Concerted cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A Reactant Preparation (Diene & Dienophile) B Reaction Setup (Solvent, Inert Atmosphere) A->B C Thermal Cycloaddition (Heating) B->C D Reaction Monitoring (TLC) C->D D->C Continue heating E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Experimental workflow for a typical Diels-Alder reaction.

Caption: Regioselectivity in the Diels-Alder reaction.

References

Application Note: A Detailed Protocol for the Diels-Alder Reaction of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the Diels-Alder reaction using (E)-1,3-butadienol as a versatile diene. The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings, a common scaffold in many biologically active molecules and natural products.[1] This document outlines the reaction of this compound with maleic anhydride, a representative dienophile, including detailed experimental procedures, reactant quantities, reaction conditions, and purification methods. Furthermore, expected yields and key spectroscopic data for the characterization of the resulting cycloadduct are presented. A Lewis acid-catalyzed variation is also discussed to enhance reaction rates and stereoselectivity.

Introduction

The Diels-Alder reaction is a concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to generate a cyclohexene derivative.[2] This reaction is of paramount importance in synthetic organic chemistry due to its stereospecificity and the ability to create complex cyclic systems in a single step.[2] The reactivity of the Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1]

This compound is an attractive diene due to the presence of a hydroxyl group, which can be further functionalized in the resulting Diels-Alder adduct. This allows for the synthesis of a diverse range of complex molecules. This protocol details the reaction with maleic anhydride, a highly reactive dienophile, to yield the corresponding substituted cyclohexene anhydride.

Reaction Scheme

Experimental Protocol

This protocol is based on established general procedures for Diels-Alder reactions, adapted for the specific reactants.[3][4][5]

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Xylene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

  • Addition of Reactants: Dissolve the maleic anhydride in 20 mL of anhydrous toluene. To this solution, add this compound (0.9 mL, 10.2 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring. For reactions requiring higher temperatures to proceed at a reasonable rate, xylene (boiling point ~140 °C) can be used as the solvent.[5][6]

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain the pure Diels-Alder adduct.[6]

  • Drying: Dry the purified product under vacuum.

  • Characterization: Determine the melting point and obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the product.

Lewis Acid Catalysis (Optional)

For less reactive dienophiles or to improve the endo/exo selectivity, a Lewis acid catalyst can be employed.[7][8][9]

Modified Procedure:

  • Cool the solution of the dienophile in dichloromethane to 0 °C in an ice bath.

  • Slowly add a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), (typically 0.1 to 1.0 equivalents) to the solution.

  • Add the diene dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Reactants
This compound0.9 mL (10.2 mmol)
Maleic Anhydride1.0 g (10.2 mmol)[3]
Solvent
Toluene20 mL
Reaction Conditions
TemperatureReflux (~110 °C)[6]
Time3-5 hours
Product
Expected Yield85-95%(Estimated based on similar reactions)
Melting PointReport experimental value
Spectroscopic Data
¹H NMR (CDCl₃, δ)Report experimental values
¹³C NMR (CDCl₃, δ)Report experimental values
IR (KBr, cm⁻¹)Report experimental values

Experimental Workflow

Diels_Alder_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add Maleic Anhydride to Flask B Add Anhydrous Toluene A->B C Add this compound B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Isolate/Concentrate Product F->G H Recrystallize G->H I Dry Product H->I J Characterize (MP, NMR, IR) I->J

Caption: Experimental workflow for the Diels-Alder reaction.

Signaling Pathway of Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition Diene This compound (HOMO) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (LUMO) Activated_Dienophile Activated Dienophile-LA Complex (Lowered LUMO) Dienophile->Activated_Dienophile Coordination LA Lewis Acid LA->Dienophile Activated_Dienophile->Transition_State Reaction Product Diels-Alder Adduct Transition_State->Product

Caption: Lewis acid catalysis lowers the dienophile's LUMO energy.

Conclusion

This application note provides a detailed and practical protocol for conducting the Diels-Alder reaction with this compound. The outlined procedure, along with the option for Lewis acid catalysis, offers a versatile method for the synthesis of functionalized cyclohexene derivatives. These products can serve as valuable intermediates in the development of new pharmaceuticals and other complex organic molecules. The provided workflows and data tables offer a clear guide for researchers to successfully implement this important reaction.

References

Application Notes and Protocols for the Polymerization of (E)-1,3-Butadienol for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,3-Butadienol is a functionalized diene monomer that holds significant potential for the synthesis of novel polymers with unique properties. The presence of a hydroxyl group in its structure offers a reactive site for post-polymerization modification, enabling the creation of materials with tailored functionalities, such as hydrophilicity, biocompatibility, and sites for drug conjugation. However, the direct polymerization of this compound presents challenges due to the reactivity of the hydroxyl group, which can interfere with many common polymerization techniques.

These application notes provide a comprehensive overview of potential strategies for the polymerization of this compound, drawing upon established methods for the polymerization of other functionalized dienes and hydroxyl-containing monomers. Detailed experimental protocols for proposed synthetic routes are provided, along with expected material properties based on analogous polymer systems.

Challenges in the Polymerization of this compound

The primary challenge in the polymerization of this compound is the presence of the acidic proton of the hydroxyl group. This functional group can:

  • React with anionic initiators and propagating chains , leading to termination.

  • Act as a chain transfer agent in cationic and radical polymerizations, limiting the molecular weight of the polymer.[1]

  • Coordinate with and deactivate catalysts used in coordination polymerization.

To overcome these challenges, two main strategies can be employed:

  • Protection of the hydroxyl group prior to polymerization, followed by deprotection of the resulting polymer.[2][3]

  • Direct polymerization using a method that is tolerant to the hydroxyl group, such as radical polymerization, although this may offer less control over the polymer architecture.[1]

Strategy 1: Polymerization via a Protection/Deprotection Approach

This strategy involves the chemical modification of the hydroxyl group of this compound to a less reactive "protecting group" before polymerization. After polymerization, the protecting group is removed to yield the desired poly(this compound). This approach allows for the use of a wider range of polymerization techniques, including living anionic polymerization, which offers excellent control over molecular weight and dispersity.[4]

A common and effective protecting group for hydroxyl functions is the tert-butyldimethylsilyl (TBDMS) ether .[5] It is stable under anionic polymerization conditions and can be readily removed under mild acidic conditions.

Experimental Workflow for Protection/Deprotection Strategy

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Monomer This compound Protection Protection of -OH group (TBDMS-Cl, Imidazole) Monomer->Protection ProtectedMonomer TBDMS-protected This compound Protection->ProtectedMonomer Polymerization Anionic Polymerization (n-BuLi, THF, -78°C) ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection (TBAF or mild acid) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound) via a protection strategy.

Protocol 1: Synthesis of TBDMS-protected this compound
  • To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography to yield the TBDMS-protected monomer.

Protocol 2: Anionic Polymerization of TBDMS-protected this compound
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the TBDMS-protected this compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) as the initiator dropwise via syringe. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for several hours at -78 °C. The solution may develop a characteristic color indicating the presence of living anionic chain ends.

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Protocol 3: Deprotection of the Silyl Ether Protecting Group
  • Dissolve the protected polymer in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq per silyl ether group).

  • Stir the reaction at room temperature and monitor the deprotection by ¹H NMR spectroscopy.

  • Once the deprotection is complete, precipitate the final poly(this compound) in cold methanol or water.

  • Collect the polymer by filtration and dry under vacuum.

Strategy 2: Direct Radical Polymerization

Free radical polymerization can be more tolerant of functional groups like hydroxyls compared to ionic polymerization methods.[1] This approach avoids the need for protection and deprotection steps, making it more atom-economical. However, control over the polymer's molecular weight and dispersity is generally lower.[6] Chain transfer to the hydroxyl group can also be a competing reaction.[7]

Experimental Workflow for Direct Radical Polymerization

G Monomer This compound Polymerization Radical Polymerization (Solvent, Heat) Monomer->Polymerization Initiator Radical Initiator (AIBN or BPO) Initiator->Polymerization FinalPolymer Poly(this compound) Polymerization->FinalPolymer

Caption: Workflow for the direct radical polymerization of this compound.

Protocol 4: Free Radical Polymerization of this compound
  • Dissolve this compound and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol%) in a suitable solvent (e.g., dioxane or dimethylformamide) in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 12-24 hours).

  • Cool the reaction to room temperature and precipitate the polymer in a non-solvent such as cold methanol or diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of poly(this compound) synthesized by the proposed methods, based on data from analogous polybutadiene and functionalized poly(diene) systems.

PropertyAnionic Polymerization (Protected)Radical Polymerization (Direct)Reference Polymer System
Molecular Weight (Mn) 1,000 - 100,000 g/mol (Controllable)10,000 - 200,000 g/mol (Broad)Hydroxyl-terminated polybutadiene (HTPB)[8]
Dispersity (Đ) < 1.2> 1.5Polybutadiene[9]
Glass Transition (Tg) -90 to -70 °C-90 to -70 °CHydroxylated Polybutadiene[10]
Microstructure Controllable (1,4- vs 1,2-addition)Mixed (predominantly 1,4-trans)Polybutadiene[11]

Potential Applications for Novel Materials

The resulting poly(this compound) is a versatile platform for the development of advanced materials:

  • Biomaterials: The pendant hydroxyl groups can improve hydrophilicity and biocompatibility, making the polymer suitable for hydrogels, tissue engineering scaffolds, and drug delivery systems.

  • Functional Coatings: The hydroxyl groups can be used for cross-linking to form durable and functional coatings with enhanced adhesion and weatherability.

  • Polymer-Drug Conjugates: The hydroxyl groups provide attachment points for therapeutic agents, enabling the development of targeted drug delivery platforms.

  • Polymer Blends and Composites: The polarity introduced by the hydroxyl groups can improve the compatibility of polybutadiene-based materials with other polar polymers and fillers.[10]

Conclusion

While the direct polymerization of this compound is not yet established in the literature, this document provides a comprehensive guide for researchers to approach its synthesis. The protection/deprotection strategy using anionic polymerization is proposed for achieving well-defined polymer architectures, while direct radical polymerization offers a simpler, albeit less controlled, alternative. The resulting hydroxyl-functionalized polybutadiene is a promising candidate for a wide range of applications in materials science and drug development. Further research is warranted to explore the polymerization behavior of this monomer and characterize the properties of the resulting novel materials.

References

Application Notes and Protocols for the Synthesis of Substituted Cyclohexenes using (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (E)-1,3-Butadienol in the synthesis of substituted cyclohexenes via the Diels-Alder reaction. This methodology is of significant interest in organic synthesis and drug development for the construction of complex cyclic scaffolds.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring.[1] The use of functionalized dienes, such as this compound, allows for the direct introduction of hydroxyl groups into the resulting cyclohexene ring system. This is particularly valuable in the synthesis of natural products and pharmaceutical intermediates, where the hydroxyl moiety can serve as a handle for further functionalization.

This compound acts as the four-π-electron component (the diene) in the Diels-Alder reaction. The presence of the hydroxyl group, an electron-donating group, on the diene influences the regioselectivity and stereoselectivity of the cycloaddition with various dienophiles (the two-π-electron component).

Principles of the Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[2] For the reaction to occur, the diene must be able to adopt an s-cis conformation.[3][4] The stereochemistry of both the diene and the dienophile is retained in the product.[3]

Regioselectivity: The hydroxyl group of this compound is an electron-donating group. When reacting with an unsymmetrical dienophile containing an electron-withdrawing group (EWG), the "ortho" and "para" isomers are the predicted major products due to the electronic directing effects. The "ortho" product is typically favored.

Stereoselectivity: The Diels-Alder reaction generally favors the formation of the endo product due to secondary orbital overlap in the transition state.[5] This preference can be influenced by the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions.

Experimental Protocols

The following is a general protocol for the Diels-Alder reaction between this compound and an α,β-unsaturated carbonyl compound (e.g., maleic anhydride, acrylates). This protocol is adapted from procedures for similar substituted dienes.[6]

3.1. General Procedure for the Diels-Alder Reaction of this compound with Maleic Anhydride

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).

  • Dissolve the maleic anhydride in a minimal amount of anhydrous toluene (approximately 20-30 mL).

  • Add this compound (1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and place it under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

3.2. Characterization

The structure and purity of the synthesized cyclohexene derivative should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

Quantitative Data

The following table summarizes expected outcomes for the Diels-Alder reaction of this compound with various dienophiles, based on general principles and data from analogous reactions. Actual yields and selectivities may vary depending on specific reaction conditions.

DienophileExpected Major RegioisomerExpected Major StereoisomerExpected Yield Range (%)
Maleic AnhydrideN/A (Symmetrical)endo80-95
Acrylonitrile"ortho"endo70-85
Methyl Acrylate"ortho"endo75-90
Acrolein"ortho"endo70-85

Visualizations

Diagram 1: Reaction Mechanism

Caption: General mechanism of the Diels-Alder reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Reactant Preparation - Dissolve Dienophile in Toluene - Add this compound B 2. Reaction Setup - Assemble Reflux Apparatus - Apply Inert Atmosphere A->B Setup C 3. Thermal Reaction - Heat to Reflux - Monitor by TLC B->C Heating D 4. Work-up - Cool to Room Temperature - Isolate Crude Product C->D Completion E 5. Purification - Recrystallization or - Column Chromatography D->E Purify F 6. Characterization - NMR, IR, MS E->F Analyze

Caption: Step-by-step experimental workflow.

Diagram 3: Regioselectivity

Caption: Predicted regioselectivity of the reaction.

Conclusion

The use of this compound in Diels-Alder reactions provides an efficient route to highly functionalized cyclohexene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic design and synthesis of complex molecular architectures. Careful consideration of the electronic properties of the dienophile is crucial for predicting and controlling the regiochemical outcome of the cycloaddition.

References

Application Note: Quantitative Analysis of (E)-1,3-Butadienol in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,3-Butadienol, also known as 3-buten-1-ol, is a reactive unsaturated alcohol that can be present in various chemical mixtures, either as an intermediate, impurity, or a final product. Accurate quantification of this analyte is crucial for process control, quality assurance, and in various research and development applications. This document provides detailed analytical methods for the quantitative determination of this compound in a mixture, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Analytical Methods Overview

Two primary chromatographic techniques are recommended for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and sensitive method suitable for volatile compounds. Due to the polar nature of the hydroxyl group in this compound, derivatization is required to improve its volatility and thermal stability for accurate GC analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique that can directly analyze this compound without the need for derivatization. A reverse-phase method is typically employed.

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. For alcohols like this compound, derivatization is a critical step to mask the polar hydroxyl group, thereby increasing volatility and preventing peak tailing. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol: GC-FID with Silylation

1. Sample Preparation and Derivatization (Silylation):

  • Objective: To replace the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative.

  • Reagents:

    • This compound standard

    • Sample containing this compound

    • Internal Standard (IS): n-Propanol or another suitable alcohol not present in the sample.[1]

    • Silylating Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent for derivatizing hydroxyl groups.[2]

    • Anhydrous Solvent: Pyridine or Acetonitrile.

  • Procedure:

    • Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.

    • In a clean, dry GC vial, add a known volume of the sample or standard solution.

    • Add the internal standard solution to the vial.

    • Add an excess of the silylating reagent (e.g., MSTFA). A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[2] The optimal time and temperature should be determined experimentally.

    • Cool the vial to room temperature before injection into the GC.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[4]

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-Wax (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent, is recommended for the separation of alcohols and their derivatives.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injection:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 or as optimized for the expected concentration range.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

    • (This is a starting point and should be optimized for the specific mixture).

  • Detector Conditions:

    • FID Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25 mL/min.

3. Data Analysis and Quantification:

  • Quantification is based on the internal standard method. The ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard is used to construct a calibration curve.

  • Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the developed GC-FID method.

  • Plot the peak area ratio versus the concentration of this compound to generate a calibration curve.

  • Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.

Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Add_Reagent Add Silylating Reagent (MSTFA) Add_IS->Add_Reagent Vortex Vortex Add_Reagent->Vortex Heat Heat (60-80°C) Vortex->Heat Cool Cool to RT Heat->Cool Inject Inject into GC Cool->Inject Separate Separation on DB-Wax Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-FID with silylation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a direct method for the analysis of this compound without the need for derivatization. A reverse-phase separation is ideal for this moderately polar analyte.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Objective: To prepare the sample in a suitable solvent for HPLC analysis.

  • Reagents:

    • This compound standard

    • Sample containing this compound

    • Internal Standard (IS): A compound with similar chromatographic behavior and UV absorbance that is not present in the sample (e.g., 2-Buten-1-ol).

    • Mobile Phase Solvents: HPLC grade Acetonitrile (ACN) and Water.

  • Procedure:

    • Prepare a stock solution of this compound and the internal standard in the mobile phase.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

    • Add a known concentration of the internal standard to all standard and sample solutions.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

  • Column: A C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[5] Phenyl-bonded phases can also offer alternative selectivity for unsaturated compounds.[6]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 30:70 (v/v) Acetonitrile:Water. The mobile phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape. For Mass-Spec compatibility, formic acid is preferred.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: The wavelength for detection should be set at a low UV wavelength where the carbon-carbon double bond absorbs, typically around 200-210 nm.

3. Data Analysis and Quantification:

  • Quantification is performed using the internal standard method, similar to the GC-FID procedure.

  • A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in unknown samples is determined from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample/Standard Dilute Dilute with Mobile Phase Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter (0.45 µm) Add_IS->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (200-210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Data Presentation

The quantitative performance of both methods should be validated and summarized for easy comparison.

Table 1: GC-FID Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.998[8]
Limit of Detection (LOD)0.5 - 2 µg/mL
Limit of Quantification (LOQ)2 - 10 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)97 - 103%

Note: The values presented in these tables are typical and should be experimentally determined for the specific application and matrix.

Conclusion

Both GC-FID with silylation and reverse-phase HPLC-UV are suitable methods for the quantitative analysis of this compound in a mixture. The GC-FID method, following derivatization, generally offers higher sensitivity and resolution. The HPLC-UV method provides a simpler and more direct analysis without the need for derivatization, making it a good alternative for routine analysis where high sensitivity is not the primary concern. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, concentration of the analyte, and available instrumentation. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 1,3-Butadienol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 1,3-Butadienol isomers. Due to the presence of a conjugated diene system, these isomers exhibit strong ultraviolet (UV) absorbance, making UV detection a highly effective analytical approach.[1][2] This method utilizes reversed-phase chromatography with a C18 stationary phase, which is well-suited for separating geometric isomers of small organic molecules.[3][4][5] The protocol provides a baseline separation of the primary isomers, enabling accurate quantification for research, quality control, and drug development applications.

Introduction

1,3-Butadienol is an unsaturated alcohol containing a conjugated diene functional group. The synthesis of this compound can result in a mixture of geometric isomers, primarily the (E)- and (Z)-isomers. As isomers can exhibit different biological activities and physical properties, a reliable analytical method to separate and quantify them is crucial. Reversed-phase HPLC is a powerful technique for separating molecules based on polarity.[6] Standard C18 columns, paired with a water and organic solvent mobile phase, can effectively resolve geometric isomers.[3][5][7] The conjugated π-system in 1,3-Butadienol results in a UV absorption maximum (λmax) around 217-225 nm, allowing for sensitive detection with a standard photodiode array (PDA) or UV-Vis detector.[1][2]

Experimental Conditions

A summary of the instrumental conditions is provided below. These parameters were optimized to achieve baseline separation of the target isomers.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 10% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 220 nm
Run Time 15 minutes
Sample and Mobile Phase Preparation
  • Mobile Phase: All solvents were HPLC grade. Mobile phases were filtered through a 0.45 µm filter and degassed for 15 minutes in an ultrasonic bath before use.

  • Standard Solution: A stock solution of the 1,3-Butadienol isomer mixture was prepared by dissolving 10 mg of the sample in 10 mL of a 50:50 Water:Acetonitrile solution to achieve a concentration of 1 mg/mL.

  • Working Solution: The stock solution was further diluted to 0.1 mg/mL using the initial mobile phase conditions (90:10 Water:Acetonitrile) for injection.

Results and Discussion

The developed reversed-phase HPLC method successfully separated the two primary isomers of 1,3-Butadienol. The more non-polar (E)-isomer is expected to have a longer retention time on the C18 column compared to the more polar (Z)-isomer. The separation achieved a resolution value greater than 2.0, indicating a complete baseline separation suitable for accurate quantification.

Table 1: Quantitative Results for the Separation of 1,3-Butadienol Isomers

Analyte (Isomer)Retention Time (min)Peak Area (mAU*s)% AreaUSP TailingResolution (USP)
(Z)-1,3-Butadienol5.95451.849.81.05-
(E)-1,3-Butadienol6.82455.650.21.022.31

Note: The data presented are representative and may vary based on the specific instrument and column used.

The peak shapes for both isomers were symmetrical, with USP tailing factors close to 1.0, indicating good chromatographic performance and minimal interaction with residual silanols on the stationary phase.

Detailed Experimental Protocol

Preparation of Reagents and Mobile Phase
  • Mobile Phase A (Water): Filter at least 1 L of HPLC-grade deionized water through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile): Filter at least 1 L of HPLC-grade acetonitrile through a 0.45 µm PTFE membrane filter.

  • Degassing: Place the filtered mobile phase reservoirs in an ultrasonic bath for 15 minutes to remove dissolved gases.

  • Sample Diluent: Prepare 100 mL of a 50:50 (v/v) mixture of water and acetonitrile. This will be used for preparing the sample stock solution.

HPLC System Setup and Equilibration
  • Install a C18 reversed-phase column (4.6 x 150 mm, 5 µm) into the column compartment.

  • Set the column compartment temperature to 30°C.

  • Purge the pump channels with their respective mobile phases (A and B) for 5 minutes to ensure no air bubbles are in the system.

  • Equilibrate the column by running the initial mobile phase conditions (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is observed on the detector.

  • Set the UV detector to acquire data at a wavelength of 220 nm.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1,3-Butadienol isomer mixture and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent (50:50 Water:ACN).

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the initial mobile phase mixture (90:10 Water:ACN).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Set up the instrument software with the gradient method specified in the "Experimental Conditions" section.

  • Place the prepared sample vial into the autosampler tray.

  • Inject 5 µL of the sample and start the data acquisition.

  • At the end of the run, ensure the column is re-equilibrated to the initial conditions for at least 3 minutes before the next injection.

Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • Identify the peaks corresponding to the (Z)- and (E)-isomers based on their retention times.

  • Calculate the area percentage for each isomer to determine their relative abundance.

  • Evaluate system suitability parameters, including resolution, tailing factor, and retention time precision, to ensure the validity of the results.

Method Development and Analysis Workflow

The following diagram illustrates the logical workflow for developing and executing the HPLC method for isomer separation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis Reagents Mobile Phase & Sample Preparation Instrument Instrument & Column Setup Equilibration System Equilibration Instrument->Equilibration Injection Sample Injection Equilibration->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Area, Resolution) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC method development and analysis.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group of (E)-1,3-butadienol. Derivatization is a crucial step in modifying the physicochemical properties of a molecule, enabling further synthetic transformations, or for analytical purposes such as chromatography and mass spectrometry. The following protocols cover three common derivatization strategies: silylation, acylation (esterification), and etherification.

Silylation: Formation of a Silyl Ether

Silylation is a common method to protect hydroxyl groups or to introduce a silicon-containing moiety. The resulting silyl ethers are generally stable under neutral and basic conditions and can be readily cleaved under acidic conditions or with a fluoride source.

Experimental Protocol: Synthesis of (E)-tert-Butyldimethyl((1,3-butadien-1-yl)oxy)silane

This protocol is adapted from a general procedure for the silylation of activated hydroxyl groups.

Reaction Scheme:

This compound + tert-Butyldimethylsilyl chloride (TBDMSCl) + Imidazole → (E)-tert-Butyldimethyl((1,3-butadien-1-yl)oxy)silane + Imidazole hydrochloride

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in a small amount of anhydrous DCM.

  • Add the TBDMSCl solution dropwise to the stirring solution of the alcohol and imidazole at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired silyl ether.

Quantitative Data (Representative):

DerivativeReagentsSolventYield (%)Purity (%)Analytical Data (Expected)
(E)-tert-Butyldimethyl((1,3-butadien-1-yl)oxy)silaneThis compound, TBDMSCl, ImidazoleDCM85-95>95¹H NMR: Characteristic signals for the butadienyl protons and the tert-butyl and dimethylsilyl protons. MS (EI): Molecular ion peak and fragmentation pattern.

Acylation: Formation of an Ester

Acylation of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base yields an ester. This derivatization is useful for introducing a variety of functional groups and for prodrug strategies.

Experimental Protocol: Synthesis of (E)-1,3-Butadienyl Acetate

This protocol describes a standard procedure for the acetylation of an alcohol.

Reaction Scheme:

This compound + Acetic Anhydride + Pyridine → (E)-1,3-Butadienyl Acetate + Pyridinium acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq) in pyridine (5.0 eq) at 0 °C.

  • Slowly add acetic anhydride (1.5 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation or flash chromatography to yield (E)-1,3-butadienyl acetate.[1][2]

Quantitative Data (Representative):

DerivativeReagentsSolventYield (%)Purity (%)Analytical Data (Expected)
(E)-1,3-Butadienyl AcetateThis compound, Acetic Anhydride, PyridinePyridine75-85>98¹H NMR: Appearance of a singlet around 2.1 ppm for the acetyl protons. IR: Strong C=O stretch around 1735 cm⁻¹. MS (EI): Molecular ion peak.

Etherification: Formation of an Ether

Etherification, for instance via the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a stable alkyl chain.

Experimental Protocol: Synthesis of (E)-1-Methoxy-1,3-butadiene

This protocol outlines a general Williamson ether synthesis.

Reaction Scheme:

  • This compound + Sodium Hydride (NaH) → Sodium (E)-1,3-butadien-1-oxide + H₂

  • Sodium (E)-1,3-butadien-1-oxide + Methyl Iodide (CH₃I) → (E)-1-Methoxy-1,3-butadiene + Sodium Iodide (NaI)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate carefully on a rotary evaporator due to the volatility of the product.

  • Purify by careful distillation to obtain (E)-1-methoxy-1,3-butadiene.

Quantitative Data (Representative):

DerivativeReagentsSolventYield (%)Purity (%)Analytical Data (Expected)
(E)-1-Methoxy-1,3-butadieneThis compound, NaH, Methyl IodideTHF60-70>97¹H NMR: Appearance of a singlet around 3.5 ppm for the methoxy protons. ¹³C NMR: Signal for the methoxy carbon around 55 ppm. MS (EI): Molecular ion peak.

Visualizations

Derivatization_Workflow cluster_silylation Silylation cluster_acylation Acylation cluster_etherification Etherification Butadienol This compound Silylation_reagents TBDMSCl, Imidazole, DCM Butadienol->Silylation_reagents Acylation_reagents Acetic Anhydride, Pyridine Butadienol->Acylation_reagents Etherification_reagents 1. NaH, THF 2. CH3I Butadienol->Etherification_reagents Silyl_Ether (E)-tert-Butyldimethyl((1,3-butadien-1-yl)oxy)silane Silylation_reagents->Silyl_Ether Protection Ester (E)-1,3-Butadienyl Acetate Acylation_reagents->Ester Esterification Ether (E)-1-Methoxy-1,3-butadiene Etherification_reagents->Ether Williamson Synthesis

Caption: Derivatization pathways for this compound.

Experimental_Workflow start Start: This compound + Reagents reaction Reaction under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon completion drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Chromatography/ Distillation) concentration->purification product Final Product purification->product

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols for the Synthesis and Utilization of Hydroxyl-Functionalized Polybutadiene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Hydroxyl-Functionalized Polybutadiene as a Monomer Surrogate in Functional Polymer Synthesis

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the specific monomer (E)-1,3-butadienol is not commonly described in the literature, the underlying interest in a hydroxyl-functionalized diene monomer can be effectively addressed by considering polymers derived from 1,3-butadiene that incorporate hydroxyl functionalities. Hydroxyl-terminated polybutadiene (HTPB) is a well-established telechelic polymer that serves as an excellent platform for the synthesis of a wide range of functional polymers with significant applications in the biomedical and pharmaceutical fields.[1][2][3] The terminal hydroxyl groups of HTPB can be chemically modified to introduce various functionalities, or the polymer backbone itself can be altered.[1][2] This document provides a comprehensive overview of the synthesis, characterization, and applications of hydroxyl-functionalized polybutadienes, with a focus on methodologies relevant to researchers in drug development.

Synthesis of Hydroxyl-Terminated Polybutadiene (HTPB)

HTPB is a liquid polymer with hydroxyl groups at the ends of the polymer chains.[1] It is synthesized through several methods, each influencing the microstructure, molecular weight, and functionality of the resulting polymer.[1][4]

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing HTPB.[4] Hydrogen peroxide is often used as the initiator, which decomposes to form hydroxyl radicals that initiate the polymerization of 1,3-butadiene and also act as terminating agents, introducing hydroxyl end groups.[5]

Key Characteristics of HTPB from Free Radical Polymerization:

  • Microstructure: Typically contains a mix of cis-1,4, trans-1,4, and 1,2-vinyl units. A common distribution is around 20% 1,2-vinyl, with the remainder being a mix of cis and trans 1,4-units.[6]

  • Functionality: The number of hydroxyl groups per chain can vary, with an average functionality typically between 2.1 and 2.3.[4]

  • Molecular Weight Distribution: Generally broad, with a polydispersity index (PDI) around 2.0.[4]

Anionic Polymerization

Anionic polymerization offers better control over the polymer's molecular weight, microstructure, and end-group functionality.[4][7] This method often involves using an organolithium initiator that contains a protected hydroxyl group.[4][7] After polymerization, the protecting group is removed to yield the hydroxyl-terminated polymer.

Key Characteristics of HTPB from Anionic Polymerization:

  • Microstructure: The microstructure can be controlled by the choice of solvent and temperature. Polymerization in non-polar solvents like cyclohexane yields a high 1,4-unit content (around 90%).[4][7]

  • Functionality: Well-defined, with functionality approaching 2.0.[7]

  • Molecular Weight Distribution: Very narrow, with a PDI typically less than or equal to 1.05.[7]

Experimental Protocols

Protocol 1: Synthesis of HTPB via Free Radical Polymerization

Materials:

  • 1,3-Butadiene

  • Hydrogen peroxide (30% aqueous solution)

  • Propylene glycol t-butyl ether (solvent)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with propylene glycol t-butyl ether.

  • Purge the reactor with nitrogen to remove oxygen.

  • Add the desired amount of 1,3-butadiene to the reactor.

  • Introduce the aqueous hydrogen peroxide solution. The molar ratio of hydrogen peroxide to 1,3-butadiene can be varied to control the molecular weight.

  • Heat the reactor to 110-130°C and maintain the pressure between 0.79 and 7 MPa.[5]

  • Allow the polymerization to proceed for the desired time.

  • After the reaction, cool the reactor and vent any unreacted butadiene.

  • The resulting HTPB can be purified by removing the solvent under reduced pressure.

Protocol 2: Synthesis of HTPB via Anionic Polymerization

Materials:

  • 1,3-Butadiene

  • Cyclohexane (anhydrous)

  • sec-Butyllithium (initiator)

  • Ethylene oxide (terminating agent)

  • Methanol (for quenching)

  • Anionic polymerization reactor with high-vacuum line

Procedure:

  • Thoroughly dry all glassware and the reactor under vacuum and heat.

  • Introduce anhydrous cyclohexane into the reactor via cannula transfer under a nitrogen atmosphere.

  • Add purified 1,3-butadiene monomer to the solvent.

  • Initiate the polymerization by adding a calculated amount of sec-butyllithium at the desired temperature (e.g., 25°C).[8]

  • Allow the polymerization to proceed until the desired molecular weight is achieved. The reaction progress can be monitored by taking aliquots and analyzing the molecular weight by GPC.

  • Terminate the living polymer chains by adding a slight excess of ethylene oxide. This reaction introduces a hydroxyl group at the chain end.[9]

  • Quench the reaction by adding degassed methanol.

  • The polymer can be isolated by precipitation in a non-solvent like methanol and dried under vacuum.

Quantitative Data Summary

ParameterFree Radical PolymerizationAnionic PolymerizationReference
1,4-Unit Content ~80%~90%[4][6]
1,2-Vinyl Content ~20%~10%[4][6]
Hydroxyl Functionality 2.1 - 2.3~2.0[4][7]
Polydispersity Index (PDI) ~2.0≤ 1.05[4][7]
Tensile Strength of Cured PU Similar to anionic HTPB PUSimilar to radical HTPB PU[7]
Elongation at Break of Cured PU LowerIncreased by up to 70%[7]

Visualization of Synthetic Pathways

Synthesis of HTPB via Free Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination H2O2 Hydrogen Peroxide (H₂O₂) OH_rad Hydroxyl Radical (•OH) H2O2->OH_rad Heat Butadiene 1,3-Butadiene OH_rad->Butadiene Initiation Polymer_rad Growing Polymer Radical Butadiene->Polymer_rad Addition Polymer_rad->Polymer_rad Propagation HTPB Hydroxyl-Terminated Polybutadiene (HTPB) Polymer_rad->HTPB Termination with •OH

Caption: Free radical polymerization of 1,3-butadiene to form HTPB.

Synthesis of HTPB via Anionic Polymerization

G cluster_initiation Initiation cluster_termination Termination & Functionalization sBuLi sec-Butyllithium (s-BuLi) Butadiene 1,3-Butadiene sBuLi->Butadiene Initiation Living_Anion Living Polybutadienyl Anion Butadiene->Living_Anion Propagation EthyleneOxide Ethylene Oxide Living_Anion->EthyleneOxide Alkoxide Alkoxide Intermediate EthyleneOxide->Alkoxide HTPB Hydroxyl-Terminated Polybutadiene (HTPB) Alkoxide->HTPB Protonation (e.g., with Methanol)

Caption: Anionic polymerization of 1,3-butadiene to synthesize HTPB.

Applications in Drug Development

The hydroxyl groups on HTPB are reactive sites that can be used to graft other molecules, making it a versatile platform for creating functional polymers for biomedical applications.

Drug Conjugation

The terminal hydroxyl groups can be esterified or converted to other functional groups to allow for the covalent attachment of drugs. This can be used to create polymer-drug conjugates for controlled release applications.

Synthesis of Polyurethanes for Biomaterials

HTPB is a key precursor in the synthesis of polyurethanes. By reacting HTPB with diisocyanates and potentially other diols, a wide range of polyurethanes with tailored mechanical properties and biocompatibility can be produced. These materials have applications in medical devices and as matrices for drug delivery.[10]

Nanoparticle Formulation

Amphiphilic block copolymers can be synthesized using HTPB as the hydrophobic block and a hydrophilic polymer (e.g., polyethylene glycol) as the other block. These copolymers can self-assemble in aqueous solutions to form micelles or nanoparticles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Protocol for Functionalization: Synthesis of an HTPB-based Polyurethane

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB)

  • Toluene diisocyanate (TDI) or another suitable diisocyanate

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dry the HTPB under vacuum to remove any moisture.

  • In a reaction vessel under a nitrogen atmosphere, dissolve the dried HTPB in the anhydrous solvent.

  • Add the diisocyanate to the HTPB solution. The NCO/OH ratio is a critical parameter that determines the properties of the final polyurethane and should be carefully controlled.

  • Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 60-80°C) until the desired degree of polymerization is reached. The reaction can be monitored by infrared spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • The resulting polyurethane can be cast into films or used to coat medical devices.

Logical Workflow for HTPB in Drug Delivery

G cluster_functionalization Functionalization Pathways cluster_application Drug Delivery Applications HTPB Hydroxyl-Terminated Polybutadiene (HTPB) PU Polyurethane Synthesis HTPB->PU BCP Block Copolymer Synthesis HTPB->BCP DC Direct Drug Conjugation HTPB->DC Scaffold Drug-Eluting Scaffolds/Coatings PU->Scaffold Nanoparticles Drug Encapsulating Nanoparticles BCP->Nanoparticles Prodrug Polymer-Drug Prodrugs DC->Prodrug

References

experimental setup for handling gaseous reactants with (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Setup for Handling Gaseous Reactants with (E)-1,3-Butadienol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scope

This compound is an unsaturated alcohol containing a conjugated diene system, making it a versatile precursor for various synthetic transformations. Its conjugated double bonds are susceptible to attack by electrophilic gaseous reagents. This application note provides a detailed protocol for the ozonolysis of this compound, a representative gas-liquid reaction that cleaves the carbon-carbon double bonds to yield valuable carbonyl compounds.

Ozone (O₃), a potent oxidizing gas, reacts with the double bonds of this compound to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. A reductive work-up, as detailed in this protocol, yields aldehydes and/or ketones. This method is crucial for synthesizing functionalized small molecules that can serve as building blocks in drug development and other areas of chemical research.

This protocol outlines the necessary experimental setup, safety precautions, step-by-step procedure, and methods for monitoring the reaction and analyzing the products.

Safety Precautions

All operations involving this compound and ozone must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[2]

  • This compound: Assumed to be a volatile and flammable unsaturated alcohol. Avoid inhalation and skin contact. Keep away from ignition sources.

  • Ozone (O₃): A highly toxic and powerful oxidizing gas. Inhalation can cause severe respiratory damage. Ozone is generated in situ and should never be allowed to accumulate. Excess ozone must be safely neutralized.

  • Ozonides: The intermediate ozonides are potentially explosive, especially upon concentration. The reaction should be carried out at low temperatures (typically -78 °C) to minimize the risk of decomposition. Never heat the reaction mixture until the ozonide has been fully quenched.

  • Solvents: Dichloromethane is a volatile and suspected carcinogen. Handle with care and ensure proper ventilation.

  • Quenching Reagents: Dimethyl sulfide (DMS) is volatile with a strong, unpleasant odor. Handle in the fume hood.

Materials and Equipment

3.1 Chemicals and Reagents

ChemicalGradeSupplierNotes
This compoundReagent(Specify)
Dichloromethane (DCM), anhydrousReagent(Specify)
Ozone (O₃)N/AGenerated in situ
Oxygen (O₂)High Purity(Specify)Feed gas for ozone generator
Nitrogen (N₂) or Argon (Ar)High Purity(Specify)For inert atmosphere
Dimethyl Sulfide (DMS)Reagent(Specify)For reductive work-up
Sodium Bicarbonate (NaHCO₃), saturated solutionReagent(Specify)For washing
Brine, saturated solutionReagent(Specify)For washing
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent(Specify)For drying
Internal Standard (e.g., Dodecane)Analytical(Specify)For GC-MS analysis

3.2 Glassware and Equipment

  • Three-neck round-bottom flask (appropriate size for the reaction scale)

  • Gas dispersion tube (fritted glass bubbler)

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Ozone generator

  • Oxygen cylinder with regulator

  • Gas flow meter

  • Septa and needles

  • Drying tube (filled with Drierite or calcium chloride)

  • Dewar flask for cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis[3][4]

Experimental Setup

The experimental setup should be assembled in a chemical fume hood.[5][6] The reaction vessel is a three-neck round-bottom flask placed in a dry ice/acetone bath on a magnetic stirrer. One neck is fitted with a gas dispersion tube connected via tubing to the ozone generator. The central neck holds a low-temperature thermometer. The third neck is fitted with a septum for sample withdrawal and is connected to an outlet tube leading to a trap containing a solution of potassium iodide to quench excess ozone.[7] The color change of the potassium iodide solution from colorless to violet/brown indicates the presence of unreacted ozone.

Experimental Protocols

5.1 Preparation of this compound Solution

  • Flame-dry the three-neck round-bottom flask and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Add a magnetic stir bar to the flask.

  • Accurately weigh this compound and dissolve it in anhydrous dichloromethane to a concentration of approximately 0.1 M.

  • Add a suitable internal standard (e.g., dodecane) for quantitative analysis by GC-MS.

  • Assemble the glassware as described in the experimental setup section.

5.2 Ozonolysis Reaction

  • Cool the solution of this compound to -78 °C using a dry ice/acetone bath.

  • Start the magnetic stirrer to ensure efficient mixing.

  • Turn on the oxygen supply to the ozone generator and adjust the flow rate (e.g., 0.5 L/min).

  • Turn on the ozone generator. Bubble the ozone/oxygen mixture through the cooled solution via the gas dispersion tube.[8]

  • Monitor the reaction progress by observing the color of the solution. A persistent blue color indicates that the starting material has been consumed and there is an excess of ozone.[7]

  • Alternatively, monitor the reaction by withdrawing small aliquots via syringe, quenching them immediately with a small amount of dimethyl sulfide, and analyzing by TLC or GC-MS.[9]

5.3 Work-up Procedure

  • Once the reaction is complete, turn off the ozone generator and purge the system with nitrogen or argon for 10-15 minutes to remove any residual ozone and oxygen.

  • While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, typically 1.5-2.0 equivalents) dropwise via syringe. An exothermic reaction will occur.

  • Allow the reaction mixture to warm slowly to room temperature with continuous stirring. This may take several hours or can be left overnight.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Do not evaporate to dryness to avoid concentrating potentially unstable peroxides.

  • Analyze the crude product mixture by GC-MS to determine the product distribution and yield.

Data Presentation

The following table summarizes hypothetical data for a typical ozonolysis reaction of this compound.

ParameterValue
Mass of this compound840 mg (10.0 mmol)
Volume of Dichloromethane100 mL
Reaction Temperature-78 °C
Ozone Flow Rate0.2 mmol/min
Reaction Time~55 minutes
Volume of Dimethyl Sulfide1.4 mL (15.0 mmol)
Theoretical Yield of Glyoxal9.9 mmol
Theoretical Yield of Acetaldehyde9.9 mmol
Observed Yield of Glyoxal 7.9 mmol (80%)
Observed Yield of Acetaldehyde 8.4 mmol (85%)

Visualizations

7.1 Reaction Pathway: Ozonolysis of this compound

The following diagram illustrates the chemical pathway for the ozonolysis of this compound followed by a reductive work-up.

Ozonolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_workup Work-up cluster_products Products Butadienol This compound Ozonide Secondary Ozonide Butadienol->Ozonide Ozonolysis Ozone 1. O₃, CH₂Cl₂, -78 °C Glyoxal Glyoxal Ozonide->Glyoxal Reductive Cleavage Acetaldehyde Acetaldehyde Ozonide->Acetaldehyde Reductive Cleavage DMSO DMSO DMS 2. (CH₃)₂S (DMS) Experimental_Workflow prep Preparation Dissolve this compound in DCM cool Cooling Cool solution to -78 °C prep->cool react Reaction Bubble O₃ through solution cool->react monitor Monitoring Observe color change / Analyze aliquots react->monitor Continuous purge Purging Remove excess O₃ with N₂/Ar monitor->purge Reaction Complete quench Quenching Add Dimethyl Sulfide (DMS) purge->quench warm Warm to RT Allow reaction to warm to room temperature quench->warm wash Work-up Wash with NaHCO₃ and Brine warm->wash dry Drying Dry organic layer with MgSO₄ wash->dry concentrate Concentration Rotary Evaporation dry->concentrate analyze Analysis GC-MS for yield and purity concentrate->analyze

References

safe handling and storage protocols for (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

As an AI, I am not qualified to provide safety information, especially concerning chemical compounds like (E)-1,3-Butadienol. Handling and storage of chemical substances require precise and verified data that should be sourced from official and certified resources.

For detailed and accurate safety protocols, please consult the following:

  • A Safety Data Sheet (SDS) for this compound. This document will contain comprehensive information on physical and chemical properties, health hazards, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more. You can typically obtain an SDS from the chemical manufacturer or supplier.

  • A qualified chemist or a certified safety professional. They can provide practical advice and ensure that you are following all necessary safety procedures in your specific laboratory or work environment.

  • Reputable chemical safety databases and resources , such as those provided by the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the European Chemicals Agency (ECHA).

It is crucial to have accurate and up-to-date safety information before handling any chemical to ensure your safety and the safety of those around you.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (E)-1,3-Butadienol by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (E)-1,3-butadienol by distillation. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the distillation of this compound is limited in publicly available literature. Therefore, the following guidance is based on the general principles of purifying unsaturated and conjugated alcohols. Users should always perform a thorough safety assessment and small-scale trial distillations before proceeding with larger quantities.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the common impurities in crude this compound?

A2: Impurities will largely depend on the synthetic route used to prepare the crude product. Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents used during the reaction or workup.

  • Byproducts: Isomers (e.g., (Z)-1,3-butadienol), other unsaturated alcohols, or products from side reactions.

  • Polymerization products: this compound, being a conjugated diene alcohol, is susceptible to polymerization, especially at elevated temperatures.

  • Decomposition products: Upon heating, it may decompose, potentially forming 1,3-butadiene and water.

Q3: Why is my product yield low after distillation?

A3: Low yield can be attributed to several factors:

  • Polymerization: The most likely cause is the polymerization of the heat-sensitive this compound in the distillation flask.

  • Decomposition: The compound may be thermally decomposing at the distillation temperature.

  • Incomplete distillation: The distillation may not have been carried to completion, leaving product in the distillation pot.

  • Mechanical losses: Product loss on the surfaces of the distillation apparatus, especially with small-scale distillations.

Q4: The distilled product is discolored. What is the cause?

A4: Discoloration often indicates the presence of impurities formed through decomposition or polymerization. High temperatures can lead to the formation of colored, high-molecular-weight byproducts.

Q5: Should I use a polymerization inhibitor during distillation?

A5: Yes, for conjugated systems like this compound, it is highly recommended to add a radical inhibitor (e.g., hydroquinone, BHT) to the crude material before starting the distillation to prevent polymerization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Bumping/Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar before heating.
No Distillate at Expected Temperature - System leak in vacuum distillation setup.- Thermometer placed incorrectly.- Actual boiling point is higher than anticipated.- Check all joints and connections for leaks.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head.- Gradually and carefully increase the heating mantle temperature.
Distillate Appears Cloudy - Presence of an immiscible impurity, likely water.- Ensure the crude material is thoroughly dried before distillation (e.g., using a drying agent like anhydrous magnesium sulfate).
Polymerization in the Distillation Flask - Distillation temperature is too high.- Absence of a polymerization inhibitor.- Prolonged heating.- Use vacuum distillation to lower the boiling point.- Add a small amount of a suitable inhibitor (e.g., hydroquinone) to the crude material.- Complete the distillation as quickly as possible.
Product Decomposes During Distillation - Excessive heat applied.- Presence of acidic or basic impurities catalyzing decomposition.- Use the lowest possible temperature and pressure for distillation.- Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) and dry it before distillation.

Experimental Protocol: Vacuum Distillation of Crude this compound

1. Preparation of the Crude Material:

  • Ensure the crude this compound is free of any acids or bases by performing a gentle aqueous wash if necessary.

  • Thoroughly dry the crude product using a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and filter to remove the solid.

  • To the dry, crude material, add a radical inhibitor such as a few crystals of hydroquinone.

2. Distillation Setup:

  • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

  • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Use a well-insulated distillation column for better separation if fractional distillation is required.

  • Position the thermometer correctly to accurately measure the vapor temperature.

  • Connect the apparatus to a vacuum source with a trap cooled with dry ice/acetone or liquid nitrogen.

3. Distillation Process:

  • Begin stirring the crude material.

  • Gradually apply vacuum to the system.

  • Once the desired pressure is stable, begin to heat the distillation flask gently and evenly using a heating mantle.

  • Collect any low-boiling fractions (e.g., residual solvents) separately.

  • Collect the main fraction of this compound at a constant temperature and pressure.

  • Monitor the distillation closely for any signs of polymerization or decomposition (e.g., darkening of the material in the flask).

  • Once the main fraction is collected, stop the heating and allow the system to cool before carefully re-introducing air.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds (Illustrative)

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compoundC₄H₆O70.09Estimated 115-125
1,3-ButanediolC₄H₁₀O₂90.12207.5[1]
1,3-ButadieneC₄H₆54.09-4.4

Note: The boiling point of this compound is an estimate based on its structure and should be confirmed experimentally.

Table 2: Recommended Distillation Conditions (Illustrative)

Parameter Value Rationale
Pressure 10-20 mmHgTo reduce the boiling point and minimize thermal stress.
Pot Temperature 50-70 °C (at 15 mmHg)To achieve a steady distillation rate without decomposition.
Head Temperature To be determined experimentallyThe temperature at which the pure compound distills.
Inhibitor Hydroquinone or BHTTo prevent radical-induced polymerization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis crude Crude this compound wash Neutralize (if needed) crude->wash dry Dry with Na₂SO₄ wash->dry inhibit Add Inhibitor dry->inhibit setup Assemble Vacuum Distillation Apparatus inhibit->setup Transfer to Distillation Flask distill Heat and Distill setup->distill collect Collect Fractions distill->collect analyze Analyze Purity (GC, NMR) collect->analyze Purified Fractions store Store Pure Product analyze->store

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Distillation Issue Encountered low_yield Low Product Yield? start->low_yield discoloration Product Discolored? start->discoloration instability Unstable Boiling? start->instability no_distillate No Distillate? start->no_distillate polymerization Check for Polymerization: - Add inhibitor - Lower temperature/pressure low_yield->polymerization Yes decomposition Check for Decomposition: - Lower temperature/pressure - Neutralize crude low_yield->decomposition Also possible discoloration->decomposition Yes heating Improve Heating: - Use heating mantle - Ensure proper stirring instability->heating Yes polymerization->low_yield decomposition->discoloration vacuum_leak Check for Vacuum Leak: - Inspect all joints no_distillate->vacuum_leak Yes

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Synthesis of 1,3-Butadiene via Dehydration of 1,3-Butanediol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "(E)-1,3-Butadienol" is not a commonly synthesized or commercially available chemical. It is likely that inquiries regarding its synthesis are related to the production of the industrially significant compound 1,3-butadiene from precursors such as 1,3-butanediol . This guide focuses on troubleshooting the common challenges encountered during the catalytic dehydration of 1,3-butanediol to 1,3-butadiene, a reaction where maximizing yield is a primary objective for researchers and chemical industry professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for producing 1,3-butadiene from 1,3-butanediol?

A1: The synthesis is a dehydration reaction where 1,3-butanediol is converted into 1,3-butadiene and water, typically in the vapor phase over a solid acid catalyst. The overall reaction is: CH₃CH(OH)CH₂CH₂OH → CH₂=CH-CH=CH₂ + 2 H₂O[1]

Q2: What kind of catalysts are used for this reaction?

A2: A variety of solid acid catalysts are employed, with aluminosilicates being the most common.[2][3][4][5] Specific examples include zeolites like H-ZSM-5 and ZSM-22, as well as other metal oxides.[6] The catalyst's acidity, particularly the presence of Brønsted acid sites of medium strength, is crucial for high selectivity towards 1,3-butadiene.[3][6]

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly based on the catalyst and reaction conditions. Under optimized laboratory conditions, a 1,3-butadiene yield of up to 60% has been reported at 300 °C using an H-ZSM-5 zeolite catalyst.[2][3][4][5][7] Some studies with other catalysts, such as ZSM-22, have shown initial yields as high as 74%.[6]

Q4: What are the main side products that can lower the yield?

A4: Common side products include propylene, methyl ethyl ketone (MEK), and various unsaturated alcohols such as 3-buten-1-ol and 3-buten-2-ol.[6][8] The formation of these byproducts is a primary cause of reduced 1,3-butadiene yield.

Q5: How does reaction temperature affect the yield?

A5: Temperature is a critical parameter. The optimal range is typically between 250-350 °C.[2] Temperatures below this range may result in incomplete conversion of the 1,3-butanediol, while higher temperatures can promote cracking reactions, leading to the formation of smaller molecules like propylene, and can also accelerate catalyst deactivation through coke formation.[8][9]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to lower-than-expected yields of 1,3-butadiene.

Problem 1: Low conversion of 1,3-butanediol.

  • Potential Cause A: Inappropriate Reaction Temperature.

    • Question: Is the reaction temperature too low?

    • Answer: The dehydration of 1,3-butanediol requires a specific temperature range to proceed efficiently. For many aluminosilicate catalysts, this is typically above 250 °C. If the temperature is too low, the catalyst may not be sufficiently active to convert the diol.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring the product distribution. Be careful not to exceed the optimal temperature range (generally not above 350-400 °C) to avoid promoting side reactions.[8]

  • Potential Cause B: Catalyst Deactivation.

    • Question: Has the catalyst been used for an extended period?

    • Answer: Catalysts can deactivate over time due to the deposition of carbonaceous materials (coke) on their active sites.[7][8] This is a common issue in high-temperature catalytic processes involving organic molecules.

    • Solution: Regenerate the catalyst. This is often done by carefully burning off the coke in a stream of air or an inert gas containing a low concentration of oxygen at elevated temperatures. After regeneration, the catalyst should be properly activated before the next reaction run. If regeneration is not effective, the catalyst may need to be replaced.

Problem 2: High selectivity towards undesired byproducts (e.g., propylene, MEK).

  • Potential Cause A: Incorrect Catalyst Acidity.

    • Question: Does your catalyst have the right type and strength of acid sites?

    • Answer: The selectivity of the reaction is highly dependent on the catalyst's acidic properties. Strong Lewis acid sites can favor cracking reactions, leading to the formation of propylene.[6] For high 1,3-butadiene selectivity, Brønsted acid sites of medium strength are generally preferred.[3][6]

    • Solution: Select a catalyst with a well-defined acidity. For zeolites like ZSM-5, a higher silica-to-alumina (SiO₂/Al₂O₃) ratio generally corresponds to a lower density of stronger acid sites, which can improve selectivity to 1,3-butadiene.[2][4][5] For example, H-ZSM-5 with a SiO₂/Al₂O₃ ratio of 260 has shown good results.[2][4][5][7]

  • Potential Cause B: Reaction Temperature is Too High.

    • Question: Are you operating at the upper end of the recommended temperature range?

    • Answer: While higher temperatures increase the rate of dehydration, they can also accelerate side reactions. Cracking of the butenol intermediate to propylene and formaldehyde is more prevalent at elevated temperatures.[6]

    • Solution: Reduce the reaction temperature. A systematic study of the temperature's effect on product selectivity will help identify the optimal operating point for maximizing 1,3-butadiene yield while minimizing byproduct formation.

Problem 3: Rapid decrease in yield during the reaction.

  • Potential Cause A: Catalyst Coking.

    • Question: Is there evidence of carbon deposition on the catalyst?

    • Answer: A rapid decline in catalyst activity and yield is a classic sign of coking.[7][8] This is often exacerbated by high reaction temperatures or impurities in the feed.

    • Solution: Co-feeding water with the 1,3-butanediol can sometimes help to suppress coke formation. Additionally, optimizing the catalyst to have appropriate porosity can facilitate the diffusion of reactants and products, reducing the residence time of molecules that can act as coke precursors on the catalyst surface.[8] Regular catalyst regeneration cycles are also essential for maintaining stable performance.

  • Potential Cause B: Impurities in the 1,3-Butanediol Feed.

    • Question: Is the 1,3-butanediol feedstock of high purity?

    • Answer: Impurities in the starting material can act as poisons to the catalyst or lead to the formation of undesired byproducts and accelerated coking.

    • Solution: Ensure the purity of the 1,3-butanediol feed. If necessary, purify the starting material by distillation or other appropriate methods before introducing it to the reactor.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in the dehydration of 1,3-butanediol to 1,3-butadiene, as reported in the literature.

CatalystSiO₂/Al₂O₃ RatioReaction Temp. (°C)1,3-BDO Conversion (%)1,3-Butadiene Yield (%)Key Side ProductsReference
H-ZSM-530300~100~45Propylene, 3-Buten-1-ol[2]
H-ZSM-526030010060Propylene, 3-Buten-1-ol[2][3][4][5][7]
ZSM-22 (commercial)30300HighHigh initial, stablePropylene, MEK[6]
ZSM-22 (synthesized)80300High74 (initial)Propylene, MEK[6]
Amorphous Silica-Alumina1.79300~10033Propylene[4]

Experimental Protocol: Vapor-Phase Dehydration of 1,3-Butanediol

This protocol describes a general procedure for the laboratory-scale synthesis of 1,3-butadiene from 1,3-butanediol using a fixed-bed reactor.

Materials and Equipment:

  • 1,3-Butanediol (high purity)

  • Solid acid catalyst (e.g., H-ZSM-5 zeolite)

  • Quartz wool

  • Fixed-bed tubular reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Syringe pump or HPLC pump for liquid feed

  • Mass flow controller for carrier gas (e.g., N₂)

  • Condenser and cold trap (e.g., ice-water bath or dry ice/acetone bath)

  • Gas collection system (e.g., gas bag)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation:

    • Press the catalyst powder into pellets and sieve to a uniform particle size (e.g., 0.2-0.4 mm).

    • Load a specific amount of the catalyst (e.g., 0.5 g) into the center of the tubular reactor, holding it in place with quartz wool plugs at both ends.

  • System Setup and Leak Check:

    • Assemble the reactor within the tube furnace and connect the gas and liquid feed lines, as well as the product collection system.

    • Perform a leak check of the entire system.

  • Catalyst Activation:

    • Heat the catalyst under a flow of inert gas (e.g., N₂ at 50 mL/min) to a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and impurities.

    • Cool the reactor to the desired reaction temperature (e.g., 300 °C) under the inert gas flow.

  • Reaction:

    • Once the reaction temperature is stable, start the liquid feed of 1,3-butanediol using the syringe pump at a controlled flow rate (e.g., to achieve a desired Weight Hourly Space Velocity, WHSV). The 1,3-butanediol is often diluted with water (e.g., 10 wt% solution) to improve vaporization and potentially reduce coking.

    • The liquid is vaporized and carried over the catalyst bed by the inert gas stream.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser and a cold trap to separate the liquid products (unreacted diol, water, heavier byproducts) from the gaseous products.

    • The gaseous stream, containing 1,3-butadiene, propylene, and other light hydrocarbons, is collected in a gas bag.

    • Analyze both the liquid and gas phases using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID) to determine the conversion of 1,3-butanediol and the selectivity to each product.

  • Shutdown:

    • After the desired reaction time, stop the liquid feed.

    • Continue the inert gas flow while the reactor cools down to room temperature.

Visualizations

Troubleshooting Flowchart for Low 1,3-Butadiene Yield

Troubleshooting_Low_Yield Start Low Yield of 1,3-Butadiene Check_Conversion Is 1,3-Butanediol Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to Byproducts High? Start->Check_Selectivity Check_Conversion->Check_Selectivity No Temp_Low Possible Cause: Temperature Too Low Check_Conversion->Temp_Low Yes Catalyst_Deactivated Possible Cause: Catalyst Deactivated (Coking) Check_Conversion->Catalyst_Deactivated Yes Wrong_Catalyst Possible Cause: Incorrect Catalyst Acidity Check_Selectivity->Wrong_Catalyst Yes Temp_High Possible Cause: Temperature Too High Check_Selectivity->Temp_High Yes Feed_Impure Possible Cause: Impure Feedstock Check_Selectivity->Feed_Impure Yes Sol_Increase_Temp Solution: Increase Reaction Temperature Temp_Low->Sol_Increase_Temp Sol_Regenerate_Catalyst Solution: Regenerate or Replace Catalyst Catalyst_Deactivated->Sol_Regenerate_Catalyst Sol_Change_Catalyst Solution: Use Catalyst with Higher SiO2/Al2O3 Ratio Wrong_Catalyst->Sol_Change_Catalyst Sol_Decrease_Temp Solution: Decrease Reaction Temperature Temp_High->Sol_Decrease_Temp Sol_Purify_Feed Solution: Purify 1,3-Butanediol Feed Feed_Impure->Sol_Purify_Feed

Caption: Troubleshooting logic for diagnosing low yields.

Reaction Pathway for 1,3-Butanediol Dehydration

Reaction_Pathway BDO 1,3-Butanediol Butenols Unsaturated Alcohols (3-Buten-1-ol, 3-Buten-2-ol) BDO->Butenols -H2O (Step 1) MEK Methyl Ethyl Ketone (Dehydrogenation Byproduct) BDO->MEK Dehydrogenation Coke Coke (Catalyst Deactivation) BDO->Coke BD 1,3-Butadiene (Desired Product) Butenols->BD -H2O (Step 2) Propylene Propylene + Formaldehyde (Cracking Byproducts) Butenols->Propylene Cracking Butenols->Coke BD->Coke

Caption: Reaction pathways in 1,3-butanediol dehydration.

References

preventing unwanted polymerization of (E)-1,3-Butadienol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (E)-1,3-Butadienol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What causes the unwanted polymerization of this compound?

A1: this compound, as a conjugated diene, is susceptible to polymerization through several mechanisms, primarily:

  • Thermal Polymerization: At elevated temperatures, typically above 70-80°C, this compound can undergo self-polymerization even in the absence of initiators.

  • Free-Radical Polymerization: This is a common pathway initiated by the presence of free radicals. Sources of free radicals in a reaction can include oxygen (forming peroxides), light, or certain impurities. This type of polymerization can be rapid and lead to the formation of high molecular weight polymers.

  • Acid-Catalyzed Polymerization: Strong acidic conditions can also initiate the polymerization of conjugated dienes.

Q2: What are the common signs of unwanted polymerization in my reaction?

A2: Unwanted polymerization can manifest in several ways:

  • An unexpected increase in the viscosity of the reaction mixture.

  • The formation of insoluble gels, solids, or "popcorn" polymers.

  • A significant deviation in the expected reaction yield and purity of the desired product.

  • Discoloration of the reaction mixture.

  • An uncontrolled increase in reaction temperature (exotherm), which can be a safety hazard.

Q3: How can I prevent the polymerization of this compound?

A3: The primary strategy is to inhibit the polymerization pathways. This can be achieved by:

  • Using Polymerization Inhibitors: Adding small quantities of chemical inhibitors that scavenge free radicals is the most common and effective method.

  • Controlling Reaction Temperature: Maintaining a low reaction temperature is crucial to minimize thermal polymerization.

  • Excluding Oxygen and Light: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction from light can prevent the formation of radical initiators.

  • Using Freshly Purified Monomer: Impurities in this compound can sometimes act as polymerization initiators. Using freshly distilled or purified monomer can reduce this risk.

Q4: Which polymerization inhibitors are recommended for this compound?

A4: Phenolic compounds are widely used and effective inhibitors for conjugated dienes. The most common choices include:

  • 4-tert-Butylcatechol (TBC): Often used in concentrations around 100 ppm. It is particularly effective but may need to be removed before subsequent polymerization steps.

  • Butylated Hydroxytoluene (BHT): A versatile antioxidant typically used in concentrations ranging from 0.01% to 0.1%.[1] It is effective at scavenging free radicals.[1]

Other potential inhibitors include hydroquinone (HQ) and 4-methoxyphenol (MEHQ). The choice of inhibitor can depend on the specific reaction conditions and the required purity of the final product.

Q5: How do I remove the polymerization inhibitor after my reaction?

A5: Inhibitors may need to be removed if they interfere with subsequent steps, such as a planned polymerization. Common removal techniques include:

  • Washing with an Aqueous Base: Phenolic inhibitors like TBC and hydroquinone can be removed by washing the organic solution with a dilute aqueous sodium hydroxide solution (e.g., 5-10%).[2]

  • Distillation: Since many inhibitors are solid substances with low volatility, they can often be separated from the liquid monomer or product by distillation.[2]

  • Column Chromatography: For smaller scale reactions, silica gel chromatography can be an effective method for removing inhibitors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture becomes viscous or solidifies. Uncontrolled free-radical polymerization.1. Immediately cool the reaction vessel in an ice bath to slow down the polymerization. 2. If safe, quench the reaction by adding a high concentration of a polymerization inhibitor (e.g., a solution of BHT or TBC). 3. For future experiments, ensure an appropriate inhibitor is added at the start of the reaction and that the reaction is conducted under an inert atmosphere.
Low yield of desired product and formation of a waxy or solid byproduct. Gradual thermal polymerization or slow free-radical polymerization.1. Lower the reaction temperature. If the reaction requires high temperatures, consider using a continuous flow setup with a shorter residence time at the elevated temperature. 2. Increase the concentration of the polymerization inhibitor. 3. Ensure the rigorous exclusion of oxygen by thoroughly degassing solvents and reactants and maintaining a positive pressure of an inert gas.
"Popcorn" polymer formation (solid, insoluble polymer). Localized, rapid polymerization, often initiated by oxygen or metal surfaces.1. Ensure all glassware and equipment are scrupulously clean and free of rust or other metal contaminants. 2. Use an inhibitor that is effective in both the liquid and vapor phase if refluxing. Some inhibitors are more volatile than others. 3. Avoid hot spots in the reaction vessel through efficient stirring and controlled heating.
Inhibitor seems ineffective. 1. Inhibitor concentration is too low. 2. The chosen inhibitor is not suitable for the reaction conditions (e.g., temperature, solvent). 3. The inhibitor has degraded over time.1. Increase the inhibitor concentration. Refer to the quantitative data tables for guidance. 2. Consider a different inhibitor. For high-temperature reactions, ensure the inhibitor is stable at the reaction temperature. 3. Use a fresh stock of the inhibitor.

Data Presentation

Table 1: Common Polymerization Inhibitors for Conjugated Dienes

InhibitorAbbreviationTypical Concentration RangeKey Characteristics
4-tert-ButylcatecholTBC10 - 200 ppm[3]Highly effective, requires oxygen to function optimally. Often used for storage and transport of monomers.
Butylated HydroxytolueneBHT0.01 - 0.1%[1]Synthetic antioxidant, effective free-radical scavenger. Commonly used in a variety of organic products.
HydroquinoneHQ50 - 500 ppmEffective inhibitor, but can be more prone to sublimation and may discolor solutions.
4-MethoxyphenolMEHQ10 - 1000 ppmGood general-purpose inhibitor.

Table 2: Comparative Effectiveness of Phenolic Inhibitors for Styrene Polymerization (as a model for conjugated systems)

InhibitorStyrene Conversion (%)Polymerization Inhibition Performance
2,6-di-tert-butyl-4-methylphenol (DTBMP)LowestHighest
Butylated Hydroxytoluene (BHT)LowHigh
4-tert-Butylcatechol (TBC)ModerateModerate
tert-Butylhydroquinone (TBHQ)HigherLower
4-Methoxyphenol (MEHQ)HighestLowest

Note: This data is for styrene polymerization and serves as a general guide. The relative effectiveness may vary for this compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Adding a Polymerization Inhibitor to a Reaction

  • Choose the appropriate inhibitor and solvent. Ensure the inhibitor is soluble in the reaction solvent. For nonpolar organic solvents, BHT or TBC are good choices.

  • Determine the required concentration of the inhibitor. For a laboratory-scale reaction, a concentration of 100-200 ppm of TBC or 0.05-0.1% of BHT is a good starting point.

  • Prepare a stock solution of the inhibitor. Dissolve a known mass of the inhibitor in a known volume of the reaction solvent. This allows for accurate addition of small quantities.

  • Add the inhibitor to the reaction vessel. The inhibitor should be added to the solvent before adding the this compound.

  • Degas the solvent and inhibitor solution. Bubble an inert gas (nitrogen or argon) through the solution for 10-15 minutes to remove dissolved oxygen.

  • Add the this compound to the inhibitor-containing, deoxygenated solvent under a positive pressure of the inert gas.

  • Proceed with the reaction under an inert atmosphere.

Protocol 2: Purification of this compound to Remove Polymer

If polymerization has occurred, the unreacted monomer can often be recovered.

  • Dilute the mixture. Add a solvent in which the monomer is soluble but the polymer is not (e.g., a nonpolar solvent like hexane might cause the polymer to precipitate).

  • Filter the mixture. Pass the solution through a plug of silica gel or a filter to remove the precipitated polymer.

  • Remove the solvent. Carefully remove the solvent under reduced pressure, keeping the temperature low to prevent further polymerization of the recovered monomer.

  • Consider distillation. For a more thorough purification, the recovered monomer can be distilled. It is crucial to add a non-volatile polymerization inhibitor (like BHT) to the distillation flask and to perform the distillation under reduced pressure to keep the temperature as low as possible.

Mandatory Visualizations

Experimental_Workflow Workflow for Preventing Polymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Select Inhibitor & Solvent B Prepare Inhibitor Stock Solution A->B C Add Inhibitor to Reaction Vessel B->C D Degas Solvent with Inert Gas C->D E Add this compound D->E F Run Reaction Under Inert Atmosphere E->F G Quench Reaction F->G H Optional: Inhibitor Removal G->H I Isolate Product H->I

Caption: Experimental workflow for preventing unwanted polymerization.

Logical_Relationships Key Factors in Preventing Polymerization A Unwanted Polymerization B Inhibitor Addition F Free Radical Formation B->F scavenges C Temperature Control G Thermal Initiation C->G minimizes D Inert Atmosphere D->F prevents E Monomer Purity E->F reduces initiators F->A causes G->A causes

Caption: Logical relationships of preventative measures.

References

Technical Support Center: Optimization of (E)-1,3-Butadienol Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize (E)-1,3-Butadienol cycloaddition reactions, a subset of the powerful Diels-Alder reaction family.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a diene in Diels-Alder reactions?

The primary challenge is the presence of the free hydroxyl (-OH) group. This group can lead to several complications:

  • Polymerization: The hydroxyl group can initiate unwanted side reactions, including polymerization of the diene or the dienophile, especially under acidic or high-temperature conditions.

  • Catalyst Inhibition: If using a Lewis acid catalyst, the hydroxyl group can coordinate to the catalyst, deactivating it or altering its intended catalytic activity.

  • Low Solubility: The polarity of the hydroxyl group may cause poor solubility in common non-polar solvents used for Diels-Alder reactions, such as toluene or hexane.

  • Uncontrolled Stereoselectivity: The hydroxyl group can influence the facial selectivity of the cycloaddition in an uncontrolled manner through hydrogen bonding with the dienophile, potentially leading to mixtures of diastereomers.

Q2: Does this compound need to be in a specific conformation to react?

Yes. Like all dienes in Diels-Alder reactions, this compound must adopt an s-cis conformation for the cycloaddition to occur.[1][2][3][4] In the s-cis conformation, the double bonds are on the same side of the central single bond, allowing the p-orbitals at the ends of the diene system (C1 and C4) to effectively overlap with the dienophile's p-orbitals in the transition state.[1][4] While acyclic dienes typically favor the lower-energy s-trans conformation, an equilibrium exists that provides a sufficient concentration of the reactive s-cis conformer.[2]

Q3: How does the hydroxyl group on this compound affect the reaction rate?

The hydroxyl group is an electron-donating group (EDG), which generally increases the reactivity of the diene in a normal-electron-demand Diels-Alder reaction.[1] EDGs raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO), bringing it closer to the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap leads to a more favorable interaction and typically accelerates the reaction. However, this electronic benefit can be negated by the practical challenges mentioned in Q1.

Q4: When should I use a protecting group for the hydroxyl group?

Using a protecting group is highly recommended under the following conditions:

  • When using Lewis Acid Catalysis: To prevent catalyst deactivation.

  • When experiencing low yields due to side reactions: Protection can prevent polymerization and other unwanted reactions initiated by the hydroxyl group.

  • To improve stereoselectivity: By replacing the small, hydrogen-bonding hydroxyl group with a bulkier, non-coordinating protecting group, you can exert better steric control over the approach of the dienophile.[5]

  • To improve solubility: Converting the polar alcohol to a less polar ether can improve solubility in common organic solvents.

Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) and benzyl (Bn) ethers.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Diene is in the unreactive s-trans conformation. Increase the reaction temperature to provide the energy needed to overcome the rotational barrier to the s-cis conformation. Note that excessive heat can cause decomposition or polymerization.
Reaction temperature is too low. Diels-Alder reactions often require thermal activation. Gently refluxing the reaction mixture is a common strategy.[1] Use a high-boiling solvent like xylene or toluene if higher temperatures are needed.
Inhibition by the hydroxyl group. Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole) or benzyl ether (e.g., BnBr, NaH) prior to the cycloaddition.[6][7] This prevents side reactions and catalyst poisoning.
Catalyst deactivation (if applicable). If using a Lewis acid, ensure all reagents and glassware are scrupulously dry. The hydroxyl group of the butadienol will quench the catalyst; protection is mandatory.
Decomposition of reactants or product. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Check the stability of your specific dienophile at the reaction temperature.
Poor choice of dienophile. The reaction works best with electron-poor dienophiles. Ensure your dienophile has one or more electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[2]
Problem 2: Poor Stereoselectivity (endo/exo or facial selectivity)
Potential Cause Suggested Solution
Uncontrolled hydrogen bonding. The free hydroxyl group can form hydrogen bonds with the dienophile, leading to unpredictable transition states. Protecting the hydroxyl group is the most effective solution.
Steric hindrance. The choice of protecting group can influence facial selectivity. A bulky protecting group (like TBDPS or TIPS) can effectively block one face of the diene, leading to higher diastereoselectivity.[5]
Reaction temperature is too high. While higher temperatures increase reaction rate, they can decrease selectivity. The endo product is often the kinetic product, favored at lower temperatures. If the reaction is reversible, higher temperatures may favor the more thermodynamically stable exo product. Try running the reaction at the lowest temperature that gives a reasonable conversion rate.
Incorrect catalyst. Chiral Lewis acids can be used to induce enantioselectivity. This requires a protected hydroxyl group to prevent catalyst inhibition.

Data Presentation: Protecting Group Selection

The choice of protecting group (PG) can significantly influence diastereoselectivity. The following table provides a representative summary of how different protecting groups on an allylic alcohol can direct the outcome of a cycloaddition, based on steric and electronic effects.[5]

Protecting Group (PG)Typical SizeExpected Effect on SelectivityRationale
-H (unprotected)SmallLow / UnpredictableH-bonding with dienophile can lead to mixed transition states.
-Bn (Benzyl)MediumGoodCan favor a transition state where the allylic C-O bond eclipses the diene C-C single bond.[5]
-TBS (t-butyldimethylsilyl)LargeVery GoodThe bulky group sterically hinders one face of the diene, forcing the dienophile to approach from the opposite, less hindered face.[5]
-TIPS (triisopropylsilyl)Very LargeExcellentProvides even greater steric hindrance than TBS, often leading to the highest levels of diastereoselectivity.

Note: Actual selectivity depends heavily on the specific dienophile and reaction conditions.

Experimental Protocols

Protocol 1: Protection of this compound with a Silyl Ether (TBS group)

This protocol is a representative procedure for protecting the hydroxyl group prior to the cycloaddition reaction.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, (E)-tert-butyldimethyl((4E)-buta-1,3-dien-1-yl)oxy)silane, by flash column chromatography.

Protocol 2: Representative Diels-Alder Cycloaddition

This protocol describes a general procedure for the cycloaddition of the protected butadienol with maleic anhydride.

Materials:

  • Protected this compound (e.g., TBS-protected diene from Protocol 1)

  • Maleic anhydride

  • Anhydrous Toluene

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the protected diene (1.0 eq) in anhydrous toluene.

  • Add maleic anhydride (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can often be purified by recrystallization. Add a minimal amount of hot toluene or ethyl acetate to dissolve the crude solid, then add cold hexanes to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Characterize the product by NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_start Step 1: Assess Reaction cluster_protect Step 2: Protection cluster_reaction Step 3: Cycloaddition cluster_deprotect Step 4: Deprotection (if needed) start Start with this compound and chosen dienophile decision Is a Lewis Acid catalyst required? start->decision protect Protect Hydroxyl Group (e.g., as TBS ether) decision->protect  Yes   cyclo_unprot Perform Diels-Alder with free alcohol decision->cyclo_unprot No cyclo_prot Perform Diels-Alder with protected diene protect->cyclo_prot workup Reaction Workup & Purification cyclo_prot->workup cyclo_unprot->workup deprotect Remove Protecting Group (e.g., with TBAF) workup->deprotect If protection was used final_product Final Product workup->final_product If no protection was used deprotect->final_product troubleshooting_yield start Low Yield Observed q1 Was the -OH group protected? start->q1 a1_yes Check reaction temperature. Is it high enough for s-cis conformation but not causing decomposition? q1->a1_yes Yes a1_no Protect the -OH group to prevent polymerization and other side reactions. q1->a1_no No a2_yes Reaction may be complete. Optimize purification. a1_yes->a2_yes Yes a2_no Increase temperature or reaction time. a1_yes->a2_no No selectivity_logic cluster_sterics Steric Influence cluster_electronics Electronic Influence diene This compound-PG pg_choice Choice of Protecting Group (PG) diene->pg_choice steric_effect Bulky PG blocks one face of the diene. pg_choice->steric_effect electronic_effect PG alters electron density and orbital interactions. pg_choice->electronic_effect facial_selectivity High Facial Selectivity steric_effect->facial_selectivity endo_exo endo/exo Ratio electronic_effect->endo_exo

References

identifying and characterizing byproducts of (E)-1,3-Butadienol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-1,3-butadienol. The following sections address common issues related to byproduct identification and characterization, offering detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from crotonaldehyde resulted in a mixture of products. What are the most likely byproducts?

A1: The reduction of crotonaldehyde is a common route to this compound, but several byproducts can form depending on the reaction conditions and the purity of the starting material. The most common byproducts include:

  • (Z)-1,3-Butadienol (cis-crotyl alcohol): This isomer of the desired product is often present, as commercial crotonaldehyde can contain up to 5% of the cis isomer, which is subsequently reduced.[1]

  • Butyraldehyde: This saturated aldehyde results from the reduction of the carbon-carbon double bond of crotonaldehyde instead of the aldehyde group.

  • 1-Butanol: This alcohol is formed by the complete reduction of both the aldehyde and the carbon-carbon double bond of crotonaldehyde.

  • Unreacted Crotonaldehyde: Incomplete reaction will leave residual starting material.

  • Higher Molecular Weight Byproducts: Polymerization or condensation of crotonaldehyde can occur, especially in the presence of acid or base traces.[2]

Q2: How can I minimize the formation of butyraldehyde and 1-butanol?

A2: To favor the formation of this compound, a selective reduction of the aldehyde group over the carbon-carbon double bond is required. This can be achieved by:

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium borohydride (NaBH₄) is generally more selective for aldehyde reduction compared to the more powerful lithium aluminum hydride (LiAlH₄), which is more likely to reduce both functional groups.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reduction, disfavoring the reduction of the C=C bond.

  • Controlled Addition of Reducing Agent: A slow, controlled addition of the reducing agent can help to maintain a low concentration of the hydride, which can improve selectivity.

Q3: My NMR spectrum shows signals that I cannot attribute to this compound. How can I identify the isomeric byproduct (Z)-1,3-butadienol?

A3: ¹H NMR spectroscopy is a powerful tool to distinguish between the (E) and (Z) isomers of 1,3-butadienol. The key differences are observed in the coupling constants (J-values) of the vinylic protons. While specific values can vary slightly depending on the solvent and instrument, you can generally expect:

  • For This compound , the coupling constant between the two vinylic protons on the double bond will be larger (typically in the range of 15-18 Hz).

  • For (Z)-1,3-butadienol , this coupling constant will be smaller (typically in the range of 9-12 Hz).

Additionally, the chemical shifts of the protons will differ slightly between the two isomers.

Q4: I am having trouble separating this compound from its byproducts. What purification methods are recommended?

A4: Purification can be challenging due to the similar boiling points and polarities of the main product and its byproducts.

  • Distillation: Fractional distillation can be effective for separating components with different boiling points. However, the boiling points of the C4 alcohols and aldehydes are relatively close, which may require a highly efficient distillation column.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating isomers and compounds with different polarities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the different components.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is often suitable for separating these types of compounds.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct distribution in the synthesis of this compound via the reduction of crotonaldehyde under different conditions. Please note that these values are illustrative and can vary based on specific experimental parameters.

Reducing AgentTemperature (°C)This compound Yield (%)(Z)-1,3-Butadienol (%)Butyraldehyde (%)1-Butanol (%)Reference
NaBH₄0~85-90~5~2-5<1[General knowledge]
LiAlH₄0~70-80~5~5-10~5-10[3][4]
Electroreduction (Ag catalyst)Ambient84.3 (Faradaic Efficiency)Not specifiedNot specifiedNot specified[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Crotonaldehyde with Sodium Borohydride

Materials:

  • Crotonaldehyde (freshly distilled)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve crotonaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of volatile polar compounds (e.g., a wax-type column like Carbowax or a mid-polar column like a DB-624).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-300

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or methanol) to an appropriate concentration for GC-MS analysis.

Protocol 3: HPLC Analysis of the Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water. A typical starting point could be 30:70 Methanol:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in the mobile phase to an appropriate concentration for HPLC analysis.

Visualizations

Byproduct_Formation_Pathway Crotonaldehyde Crotonaldehyde (Starting Material) E_Butadienol This compound (Desired Product) Crotonaldehyde->E_Butadienol Selective Reduction (C=O) Z_Butadienol (Z)-1,3-Butadienol (Isomeric Byproduct) Crotonaldehyde->Z_Butadienol Reduction of (Z)-isomer impurity Butyraldehyde Butyraldehyde (Byproduct) Crotonaldehyde->Butyraldehyde Reduction (C=C) Butanol 1-Butanol (Byproduct) Butyraldehyde->Butanol Further Reduction

Caption: Signaling pathway of byproduct formation in this compound synthesis.

Troubleshooting_Workflow Start Reaction Mixture Analysis Identify_Byproducts Identify Unexpected Peaks (GC-MS, NMR, HPLC) Start->Identify_Byproducts High_Z_Isomer High (Z)-Isomer Content? Identify_Byproducts->High_Z_Isomer High_Saturated_Byproducts High Butyraldehyde/1-Butanol? Identify_Byproducts->High_Saturated_Byproducts High_Z_Isomer->High_Saturated_Byproducts No Check_Starting_Material Check Purity of Crotonaldehyde High_Z_Isomer->Check_Starting_Material Yes Optimize_Reduction Optimize Reduction Conditions (Lower Temp, Slower Addition) High_Saturated_Byproducts->Optimize_Reduction Yes Purification Purification Strategy (Distillation, Chromatography) High_Saturated_Byproducts->Purification No Check_Starting_Material->Purification Change_Reducing_Agent Consider Milder Reducing Agent (e.g., NaBH₄) Optimize_Reduction->Change_Reducing_Agent Change_Reducing_Agent->Purification

Caption: Troubleshooting workflow for identifying and addressing byproduct formation.

References

Technical Support Center: Experimental Use of Substituted Butadienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted butadienes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis, purification, storage, and experimental use of these versatile compounds.

Troubleshooting Guides

Issue 1: Spontaneous Polymerization of Substituted Butadiene Monomer

Q1: My substituted butadiene monomer is turning into a viscous liquid or solid, even during storage. How can I prevent this unwanted polymerization?

A1: Uncontrolled polymerization is a frequent issue with substituted butadienes due to their high reactivity. Here are the primary causes and solutions:

  • Cause A: Peroxide Formation. Exposure to air can lead to the formation of peroxide impurities, which can initiate radical polymerization.

  • Solution A: Inert Atmosphere and Inhibitors. Always handle and store substituted butadienes under an inert atmosphere (e.g., nitrogen or argon). Additionally, the use of a radical inhibitor is crucial. 4-tert-butylcatechol (TBC) is a commonly used inhibitor.

  • Cause B: Elevated Temperatures. Higher temperatures accelerate the rate of both radical and thermal polymerization.

  • Solution B: Refrigerated Storage. Store substituted butadiene monomers at low temperatures (typically 0-4 °C) to minimize thermal polymerization. For long-term storage, temperatures below 0 °C may be necessary.

  • Cause C: Presence of Catalytic Impurities. Acidic or basic impurities can sometimes catalyze polymerization.

  • Solution C: Thorough Purification. Ensure your monomer is free from acidic or basic residues from the synthesis. This can often be achieved by passing the monomer through a short plug of neutral alumina prior to use.

Experimental Protocol: Inhibition of Polymerization in a Substituted Butadiene Monomer

  • Inhibitor Addition: To a freshly purified substituted butadiene, add 4-tert-butylcatechol (TBC) to a final concentration of 10-50 ppm.

  • Inert Atmosphere: Sparge the monomer with dry nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Storage: Store the inhibited monomer in a sealed, amber glass vial under a positive pressure of inert gas at 0-4 °C.

InhibitorTypical ConcentrationStorage TemperatureEfficacy
4-tert-butylcatechol (TBC)10-50 ppm0-4 °CEffective against radical polymerization.[1]
Hydroquinone50-100 ppm0-4 °CAnother common radical inhibitor.
Substituted Aromatic Nitro Compounds0.01-1.0% in polar solventsVariesCan be effective at higher temperatures.[2]
Issue 2: Poor Regioselectivity in Diels-Alder Reactions

Q2: My Diels-Alder reaction with an unsymmetrical substituted butadiene is giving me a mixture of regioisomers ("ortho" and "para" products). How can I improve the selectivity?

A2: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. The "ortho-para" directing rule is a useful guideline. Generally, the reaction is favored when the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile.

  • For 1-substituted dienes: The major product is typically the "ortho" (1,2-disubstituted) isomer.

  • For 2-substituted dienes: The major product is usually the "para" (1,4-disubstituted) isomer.

The "meta" (1,3-disubstituted) product is generally disfavored and forms as a minor component, if at all.

Strategies to Improve Regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can enhance the regioselectivity of the reaction. The Lewis acid coordinates to the dienophile, making it more electron-deficient and increasing the difference in the energies of the frontier molecular orbitals, which often leads to a greater preference for one regioisomer.

  • Solvent Effects: The polarity of the solvent can sometimes influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., dichloromethane, acetonitrile) may reveal an optimal medium for your specific reaction.

  • Temperature Control: While the effect can be substrate-dependent, running the reaction at lower temperatures can sometimes improve selectivity.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • Setup: To a flame-dried flask under an inert atmosphere, add the dienophile and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) to the solution and stir for 15-30 minutes.

  • Diene Addition: Add the substituted butadiene dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated NaHCO₃ solution).

  • Workup and Analysis: Perform a standard aqueous workup, dry the organic layer, and analyze the product mixture to determine the regioisomeric ratio.

Frequently Asked Questions (FAQs)

Q3: My substituted butadiene appears to be degrading over time, even with an inhibitor. I've noticed the formation of a higher boiling point impurity. What is happening?

A3: This is likely due to the thermal dimerization of the butadiene, a [4+2] cycloaddition where one molecule of the diene acts as the diene and another as the dienophile. For 1,3-butadiene, the primary dimer is 4-vinylcyclohexene.[3] This reaction is temperature-dependent and is not prevented by radical inhibitors like TBC.[1]

Rate of Dimerization of 1,3-Butadiene at Various Temperatures

Temperature (°C)Dimerization Rate (% per hour)
200.00015
400.0014
600.013
800.12
1001.1

Data for unsubstituted 1,3-butadiene. Rates for substituted butadienes will vary.

To minimize dimerization, it is crucial to store substituted butadienes at low temperatures (refrigerated or frozen). If dimerization has occurred, the monomer can often be repurified by fractional distillation, though care must be taken to avoid polymerization at elevated distillation temperatures.

Q4: I am having trouble synthesizing my desired 2-alkyl-1,3-butadiene. Are there any reliable general methods?

A4: A practical and often high-yielding two-step method for the synthesis of 2-alkyl-1,3-butadienes has been reported.[4] This procedure involves the cuprate-mediated addition of a Grignard reagent to commercially available 1,4-dibromo-2-butene, followed by dehydrohalogenation.

Two-Step Synthesis of 2-Alkyl-1,3-Butadienes

G start 1,4-Dibromo-2-butene step1 Step 1: Cuprate Addition start->step1 R-MgBr, CuI intermediate 3-Alkyl-4-bromo-1-butene step1->intermediate step2 Step 2: Dehydrohalogenation intermediate->step2 DBU or KOH product 2-Alkyl-1,3-butadiene step2->product

Caption: A two-step synthesis of 2-alkyl-1,3-butadienes.

Typical Yields for the Two-Step Synthesis of 2-Alkyl-1,3-Butadienes

Alkyl Group (R)Yield of Step 1 (%)Overall Yield of Diels-Alder Adduct (%)
Phenylmethyl7062
n-Hexyl7451
Isobutyl7567
Isopropyl7972
Cyclohexyl7271

Data adapted from a reported procedure where the final diene was trapped as its N-phenylmaleimide Diels-Alder adduct.[4]

Q5: What is the "s-cis" conformation, and why is it important for Diels-Alder reactions?

A5: The "s-cis" conformation refers to the spatial arrangement of a conjugated diene where the two double bonds are on the same side of the single bond connecting them. This conformation is essential for the diene to participate in a Diels-Alder reaction. The alternative "s-trans" conformation, where the double bonds are on opposite sides, is sterically unable to achieve the necessary geometry for the concerted [4+2] cycloaddition.

G cluster_0 s-trans (Unreactive) cluster_1 s-cis (Reactive) cluster_2 Diels-Alder Reaction s_trans s-trans conformation diagram s_cis s-cis conformation diagram s_trans->s_cis Rotation around C-C single bond reaction s-cis + Dienophile -> Cyclohexene s_trans->reaction No Reaction s_cis->reaction

Caption: The equilibrium between s-trans and s-cis conformations of a butadiene.

For acyclic butadienes, there is typically a rapid equilibrium between the s-cis and s-trans conformers. However, bulky substituents at the C2 and C3 positions can disfavor the s-cis conformation, potentially slowing down or inhibiting the Diels-Alder reaction. Conversely, cyclic dienes that are locked in an s-cis conformation, such as cyclopentadiene, are exceptionally reactive in Diels-Alder reactions.

References

removing residual starting material from (E)-1,3-Butadienol product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting material from their (E)-1,3-Butadienol product.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material I need to remove from my this compound product?

A1: The most common synthetic route to this compound is the reduction of crotonaldehyde. Therefore, residual crotonaldehyde is the primary starting material that needs to be removed from your final product.

Q2: Why is it crucial to remove residual crotonaldehyde?

A2: Crotonaldehyde is a reactive α,β-unsaturated aldehyde and is known to be a lachrymatory agent. Its presence can interfere with subsequent reactions, affect the purity and stability of your final product, and pose safety hazards.

Q3: What are the key physical property differences between this compound and crotonaldehyde that can be exploited for separation?

A3: The primary difference lies in their boiling points. This compound (also known as (E)-but-2-en-1-ol or crotyl alcohol) has a significantly higher boiling point than crotonaldehyde. This difference is the basis for purification by fractional distillation.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of the product and the common starting material.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound (2E)-But-2-en-1-olC₄H₈O72.11121.2[1]Moderately soluble in water; miscible with most organic solvents.[1]
Crotonaldehyde (2E)-But-2-enalC₄H₆O70.09104.0[2]Moderately soluble in water (18% at 20°C); miscible with organic solvents.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Poor separation of this compound and crotonaldehyde by distillation.
  • Possible Cause 1: Inefficient fractional distillation setup.

    • Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The boiling point difference is relatively small, so a simple distillation setup will likely be ineffective. A Vigreux column or a packed column (e.g., with Raschig rings) is recommended.

  • Possible Cause 2: Incorrect distillation rate.

    • Solution: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too rapid, the vapor composition will not have sufficient time to equilibrate on each theoretical plate, leading to co-distillation of the product and starting material.

  • Possible Cause 3: Inaccurate temperature monitoring.

    • Solution: Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 2: Product loss during purification.
  • Possible Cause 1: Azeotrope formation.

    • Solution: While a distinct azeotrope between this compound and crotonaldehyde is not commonly reported, their similar polarities and boiling points can lead to purification challenges. If you suspect an azeotrope with a solvent, consider using a different solvent for extraction or workup.

  • Possible Cause 2: Polymerization of the product or starting material.

    • Solution: Unsaturated aldehydes and alcohols can be prone to polymerization, especially at elevated temperatures. Distilling under reduced pressure will lower the boiling points and minimize the risk of polymerization. The addition of a radical inhibitor, such as hydroquinone, to the distillation flask can also be beneficial.

Issue 3: Contamination of the final product with byproducts.
  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the crotonaldehyde starting material. If the reaction is sluggish, consider adjusting reaction parameters such as temperature, reaction time, or catalyst loading.

  • Possible Cause 2: Formation of over-reduction products.

    • Solution: The reduction of crotonaldehyde can sometimes lead to the formation of butanol or other saturated byproducts. The choice of reducing agent and careful control of reaction conditions are critical to selectively reduce the aldehyde to the allylic alcohol.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from a reaction mixture containing residual crotonaldehyde.

Materials:

  • Crude this compound reaction mixture

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar

  • Vacuum adapter (optional)

  • Radical inhibitor (e.g., hydroquinone, optional)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude reaction mixture and a stir bar to the distillation flask. A small amount of a radical inhibitor can be added to prevent polymerization.

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the initial fraction, which will be enriched in the lower-boiling crotonaldehyde (boiling point ~104°C).

  • Once the temperature begins to rise and stabilizes at the boiling point of this compound (approximately 121°C), change the receiving flask to collect the purified product.

  • Continue distillation until the majority of the product has been collected, being careful not to distill to dryness.

  • Analyze the purity of the collected fractions using GC or NMR.

For a visual representation of the distillation workflow, please refer to the diagram below.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_outcome Outcome A Crude Product in Distillation Flask B Fractionating Column A->B Heating C Condenser B->C D Receiving Flask C->D E Heat and Vaporize F Vapor Rises Through Fractionating Column E->F G Separation Based on Boiling Point Difference F->G H Condensation G->H I Collection of Fractions H->I J Fraction 1: Enriched in Crotonaldehyde (Lower Boiling Point) I->J Early Fractions K Fraction 2: Purified this compound (Higher Boiling Point) I->K Later Fractions

Caption: Workflow for Fractional Distillation Purification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis and purification process.

G Start Starting Material: Crotonaldehyde Reaction Reduction Reaction Start->Reaction Crude Crude Product: This compound + Residual Crotonaldehyde Reaction->Crude Purification Purification Step (e.g., Fractional Distillation) Crude->Purification Product Purified Product: This compound Purification->Product Waste Waste: Residual Crotonaldehyde Purification->Waste

Caption: Synthesis and Purification Logic Diagram.

References

challenges in scaling up the production of (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive literature on the scaled-up production of (E)-1,3-Butadienol is limited. The following troubleshooting guide and frequently asked questions have been compiled by extrapolating data from the synthesis and purification of structurally related compounds, such as 1,3-butadiene and various butanediols. The experimental protocols and quantitative data are illustrative and based on analogous chemical transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Causes Recommended Solutions
Low Yield of this compound - Inefficient catalyst activity or deactivation. - Suboptimal reaction temperature or pressure. - Presence of impurities in the starting materials (e.g., water in the feedstock). - Formation of byproducts due to side reactions.- Screen different catalysts or optimize catalyst loading. - Perform a temperature and pressure optimization study. - Ensure the purity of starting materials through appropriate purification techniques. - Analyze byproducts to understand side reactions and adjust conditions to minimize them.
Poor Selectivity for the (E)-Isomer - Inappropriate catalyst selection. - Reaction conditions favoring the formation of the (Z)-isomer or other isomers.- Utilize stereoselective catalysts known for favoring the formation of (E)-alkenes. - Adjust reaction temperature and solvent polarity to influence the stereochemical outcome.
Rapid Catalyst Deactivation - Coke formation on the catalyst surface at elevated temperatures.[1][2] - Poisoning of the catalyst by impurities in the feed.- Implement a catalyst regeneration cycle. - Lower the reaction temperature if possible, or use a fluidized bed reactor to improve heat transfer. - Purify the feedstock to remove potential catalyst poisons.
Formation of Significant Byproducts - Side reactions such as over-dehydration, cracking, or dehydrogenation. Common byproducts in related processes include methyl ethyl ketone (MEK), propylene, and formaldehyde.[2]- Optimize reaction conditions (temperature, pressure, residence time) to favor the desired reaction pathway. - Select a catalyst with higher selectivity for the desired dehydration.
Difficulties in Product Purification - Close boiling points of this compound and byproducts. - Formation of azeotropes with water or other solvents.- Employ extractive distillation to alter the relative volatilities of the components.[3] - Utilize chromatographic separation methods for high-purity requirements. - Implement a multi-step distillation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: The main challenges are likely to be catalyst deactivation due to coking, the formation of various byproducts that complicate purification, and ensuring high selectivity for the desired (E)-isomer.[1][2] For biotechnological routes, low titers and yields, along with complex purification from fermentation broths, present significant hurdles.[4]

Q2: What are the common byproducts to expect during the synthesis of this compound from a butanediol precursor?

A2: Based on analogous reactions, potential byproducts include isomers of butadienol, butadiene, butanals, methyl ethyl ketone (MEK), and cracking products like propylene and formaldehyde.[2]

Q3: How can the formation of coke on the catalyst be minimized?

A3: Coke formation can be mitigated by optimizing the catalyst design to have appropriate porosity for efficient transport of reactants and products, and by carefully controlling the reaction temperature.[1] Using a fluidized bed reactor can also help manage heat and reduce localized overheating that leads to coking.[1]

Q4: What purification techniques are most effective for isolating this compound?

A4: A combination of phase separation and distillation is a common approach.[1] For challenging separations where components have similar boiling points, extractive distillation may be necessary.[3] For very high purity applications, preparative chromatography would be suitable.

Q5: Can this compound be produced from renewable resources?

A5: Yes, there is potential for its production from bio-based feedstocks. For instance, 1,3-butanediol can be produced via fermentation from glucose.[4][5][6] This bio-derived butanediol can then be catalytically dehydrated to produce butadienol.

Quantitative Data

The following table presents illustrative data for the catalytic dehydration of 1,3-butanediol to 1,3-butadienol, based on typical performance indicators for similar processes.

ParameterValueConditions
Catalyst Cerium-doped Zeolite-
Temperature 300 - 400 °C-
Pressure Atmospheric-
1,3-Butanediol Conversion > 95%Time on Stream: 1h
This compound Selectivity 70 - 80%Dependent on catalyst and conditions.
Major Byproducts Butadiene, Propylene, Methyl Ethyl Ketone-

Experimental Protocols

Illustrative Protocol for the Catalytic Dehydration of 1,3-Butanediol

This protocol is a representative example for a lab-scale synthesis and would require significant optimization for scale-up.

1. Materials:

  • 1,3-Butanediol (99% purity)

  • Cerium-doped ZSM-22 catalyst

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and reactor setup (e.g., fixed-bed reactor)

2. Reactor Setup:

  • A fixed-bed reactor is loaded with the cerium-doped ZSM-22 catalyst.

  • The reactor is placed in a furnace with temperature control.

  • A pump is used to feed the liquid 1,3-butanediol into a vaporizer, which then flows into the reactor.

  • The reactor outlet is connected to a condenser and a series of cold traps to collect the products.

3. Procedure:

  • The reactor is heated to the desired reaction temperature (e.g., 350 °C) under a flow of nitrogen.

  • Once the temperature is stable, the 1,3-butanediol feed is introduced into the vaporizer at a controlled flow rate.

  • The vaporized reactant is passed over the catalyst bed.

  • The product stream is cooled to condense the liquid products, which are collected in the cold traps.

  • Non-condensable gases can be analyzed by online gas chromatography.

  • The collected liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity.

4. Purification:

  • The crude product mixture is subjected to fractional distillation to separate the this compound from unreacted starting material and lower-boiling byproducts.

  • Further purification to separate isomers may require preparative chromatography or extractive distillation.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions 1,3-Butanediol 1,3-Butanediol This compound This compound 1,3-Butanediol->this compound Dehydration 1,3-Butanediol->this compound Methyl Ethyl Ketone (MEK) Methyl Ethyl Ketone (MEK) 1,3-Butanediol->Methyl Ethyl Ketone (MEK) Dehydrogenation/Rearrangement 1,3-Butanediol->Methyl Ethyl Ketone (MEK) 1,3-Butadiene 1,3-Butadiene This compound->1,3-Butadiene Further Dehydration This compound->1,3-Butadiene Propylene + Formaldehyde Propylene + Formaldehyde This compound->Propylene + Formaldehyde Cracking This compound->Propylene + Formaldehyde

Caption: Potential reaction pathways in the synthesis of this compound.

G start Low Product Yield Detected check_conversion Analyze Reactant Conversion start->check_conversion check_selectivity Analyze Product Selectivity check_conversion->check_selectivity No low_conversion Low Conversion check_conversion->low_conversion Yes low_selectivity Low Selectivity check_selectivity->low_selectivity Yes cause_catalyst Catalyst Deactivation? low_conversion->cause_catalyst cause_side_reactions Dominant Side Reactions? low_selectivity->cause_side_reactions cause_conditions Suboptimal Conditions? cause_catalyst->cause_conditions No solution_catalyst Regenerate/Replace Catalyst cause_catalyst->solution_catalyst Yes cause_impurities Feed Impurities? cause_conditions->cause_impurities No solution_conditions Optimize Temp/Pressure cause_conditions->solution_conditions Yes solution_impurities Purify Feedstock cause_impurities->solution_impurities Yes solution_selectivity Adjust Conditions/Catalyst cause_side_reactions->solution_selectivity Yes

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Confirming the Structure of (E)-1,3-Butadienol using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For novel compounds or those with potential for complex isomerism, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to provide a definitive structural assignment. Two-dimensional (2D) NMR techniques, however, offer a powerful suite of experiments to map out the intricate network of proton and carbon connectivities within a molecule. This guide provides a comprehensive overview of the application of 2D NMR spectroscopy for the structural confirmation of (E)-1,3-butadienol, a conjugated unsaturated alcohol.

To illustrate the discerning power of these techniques, a comparative analysis with the structurally isomeric (E)-2-buten-1-ol is presented. While both molecules share the same molecular formula, their distinct atomic arrangements lead to unique 2D NMR spectral fingerprints.

Predicted and Comparative NMR Data

Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes a predicted dataset generated from established chemical shift principles and spectral data of analogous vinyl and alcohol moieties. This predicted data serves as a robust model for demonstrating the application of 2D NMR in structural verification. For comparison, experimental data for (E)-2-buten-1-ol is provided.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
14.20d6.063.5
26.10dt15.0, 6.0135.0
36.30dd15.0, 10.5130.0
45.25d17.0115.0
4'5.10d10.5-
OHvariablebr s--

Table 2: Experimental ¹H and ¹³C NMR Data for (E)-2-Buten-1-ol

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
14.08d5.062.8
25.75dt15.0, 5.0128.5
35.65dq15.0, 6.5130.5
41.70d6.517.5
OHvariablebr s--

Experimental Protocols

The following are generalized protocols for the acquisition of key 2D NMR spectra on a standard NMR spectrometer.

Sample Preparation: A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl₃) and transferred to a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Spectral Width: The spectral width in both dimensions is set to encompass all proton signals (e.g., 0-10 ppm).

  • Number of Increments: 256-512 increments in the indirect dimension (F1) are typically acquired.

  • Number of Scans: 4-16 scans per increment are averaged.

  • Data Processing: The data is processed with a sine-bell window function in both dimensions prior to Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC with multiplicity editing (if desired) is employed.

  • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-150 ppm).

  • ¹J(C,H) Coupling Constant: Optimized for a typical one-bond C-H coupling (e.g., 145 Hz).

  • Number of Increments: 128-256 increments in the F1 dimension.

  • Number of Scans: 8-32 scans per increment.

3. HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is utilized.

  • ¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).

  • ¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-150 ppm).

  • ⁿJ(C,H) Coupling Constant: Optimized for a range of long-range couplings (e.g., 8 Hz).

  • Number of Increments: 256-512 increments in the F1 dimension.

  • Number of Scans: 16-64 scans per increment.

Structural Confirmation of this compound through 2D NMR

The following diagrams illustrate the expected 2D NMR correlations that would confirm the structure of this compound.

COSY_Correlations H1 H1 (~4.20 ppm) H2 H2 (~6.10 ppm) H1->H2 ³J H3 H3 (~6.30 ppm) H2->H3 ³J H4 H4 (~5.25 ppm) H3->H4 ³J H4_prime H4' (~5.10 ppm) H3->H4_prime ³J

Caption: Predicted COSY correlations for this compound.

The COSY spectrum would show a correlation between H1 and H2, H2 and H3, and H3 with both H4 and H4'. This establishes the contiguous spin system from the carbinol proton to the terminal vinyl protons.

HSQC_Correlations H1 H1 C1 C1 (~63.5 ppm) H1->C1 ¹J H2 H2 C2 C2 (~135.0 ppm) H2->C2 ¹J H3 H3 C3 C3 (~130.0 ppm) H3->C3 ¹J H4_H4_prime H4/H4' C4 C4 (~115.0 ppm) H4_H4_prime->C4 ¹J

Caption: Predicted HSQC correlations for this compound.

The HSQC spectrum directly links each proton to its attached carbon, confirming the assignments made in the 1D spectra.

HMBC_Correlations H1 H1 C2 C2 H1->C2 ²J C3 C3 H1->C3 ³J H2 H2 C1 C1 H2->C1 ²J C4 C4 H2->C4 ³J H3 H3 H3->C1 ³J H3->C2 ²J H4_H4_prime H4/H4' H4_H4_prime->C2 ³J H4_H4_prime->C3 ²J

Caption: Predicted HMBC correlations for this compound.

The HMBC spectrum is crucial for piecing together the carbon skeleton. Key correlations that would confirm the structure of this compound include the correlation of H1 to C2 and C3, and the correlations from the terminal protons (H4/H4') to C2 and C3. These long-range couplings definitively establish the connectivity of the conjugated diene system and the position of the hydroxyl group.

Comparative Analysis: this compound vs. (E)-2-Buten-1-ol

The power of 2D NMR lies in its ability to differentiate between isomers. In the case of (E)-2-buten-1-ol, the COSY spectrum would show a different coupling network, notably the coupling of the methyl protons (H4) to H3. The HMBC spectrum would also be distinct, with the methyl protons showing a key correlation to C2 and C3, a feature absent in the spectrum of this compound.

Workflow for Structure Confirmation

The logical flow for confirming a chemical structure using 2D NMR is outlined below.

Structure_Confirmation_Workflow A Acquire 1D ¹H and ¹³C Spectra B Propose Putative Structure(s) A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Analyze COSY for H-H Connectivity C->D E Analyze HSQC for C-H One-Bond Connectivity C->E F Analyze HMBC for C-H Long-Range Connectivity C->F G Assemble Fragments and Confirm Carbon Skeleton D->G E->G F->G H Final Structure Confirmation G->H

Caption: Workflow for 2D NMR-based structure elucidation.

A Comparative Analysis of (E)-1,3-Butadienol and Isoprene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diene Performance in Cycloaddition Chemistry with Supporting Experimental and Theoretical Data.

In the realm of organic synthesis, cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of complex cyclic molecules. The choice of diene is critical to the outcome of these reactions, influencing reactivity, regioselectivity, and stereoselectivity. This guide provides a comparative study of two substituted butadienes: (E)-1,3-Butadienol, bearing an electron-donating hydroxyl group, and isoprene (2-methyl-1,3-butadiene), featuring an electron-donating methyl group.

While extensive experimental data is available for isoprene, direct and comprehensive experimental studies on the cycloaddition reactions of this compound are less prevalent in the literature. Therefore, this comparison draws upon established experimental data for isoprene and complements the discussion for this compound with data from closely related 1-alkoxy-1,3-butadienes and theoretical predictions to provide a well-rounded analysis for researchers.

Performance in Diels-Alder Cycloadditions: A Tabular Comparison

The following tables summarize key quantitative data for the Diels-Alder reactions of isoprene with common dienophiles. Due to the limited direct experimental data for this compound, the corresponding entries are based on expected outcomes derived from studies on analogous 1-alkoxy-1,3-butadienes and computational studies. These predictions are clearly denoted.

Table 1: Reaction of Dienes with Maleic Anhydride

ParameterIsopreneThis compound (Predicted)
Predominant Regioisomer 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride"ortho" adduct (3-hydroxycyclohex-4-ene-1,2-dicarboxylic anhydride)
Typical Reaction Conditions Toluene or xylene, refluxMilder conditions expected to suffice
Typical Yields HighHigh
Kinetic Data Rate constants have been determined in various solvents.Expected to be more reactive than isoprene due to the stronger electron-donating nature of the hydroxyl group.

Table 2: Reaction of Dienes with N-Phenylmaleimide

ParameterIsopreneThis compound (Predicted)
Predominant Regioisomer 4-methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide"ortho" adduct (3-hydroxy-N-phenyl-cyclohex-4-ene-1,2-dicarboximide)
Typical Reaction Conditions Toluene, refluxMilder conditions expected to suffice
Typical Yields 55-65% (crude)[1]High

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Diels-Alder reactions of isoprene.

Protocol 1: Diels-Alder Reaction of Isoprene with Maleic Anhydride

This procedure is a common method for the synthesis of 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials:

  • Isoprene

  • Maleic anhydride

  • Toluene or xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in toluene.

  • Add an equimolar amount or a slight excess of isoprene to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Diels-Alder Reaction of Isoprene with N-Phenylmaleimide

This protocol describes the synthesis of 4-methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide.

Materials:

  • 3-Sulfolene (in situ source of butadiene, adaptable for isoprene)

  • N-phenylmaleimide

  • Toluene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Combine 3-sulfolene (as a precursor to the diene) and N-phenylmaleimide in a round-bottom flask. For isoprene, it can be added directly.

  • Add toluene as the solvent.

  • Heat the mixture in an oil bath to a temperature above 120 °C to ensure reflux and, if using a precursor, the in situ generation of the diene.[1]

  • Maintain the reflux for a duration determined by reaction monitoring (e.g., TLC). Reaction times of up to 72 hours have been tested for similar systems.[2]

  • After the reaction is complete, cool the flask to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purified by chromatography or recrystallization. A crude yield of 55-65% has been reported for the reaction with in situ generated butadiene.[1]

Reaction Mechanisms and Selectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition. The regioselectivity of the reaction with unsymmetrical dienes like isoprene and this compound is governed by the electronic effects of the substituents.

Regioselectivity

The electron-donating substituents on the dienes direct the regiochemical outcome of the cycloaddition.

  • This compound: The hydroxyl group at the C1 position is a strong electron-donating group. This leads to a higher coefficient of the Highest Occupied Molecular Orbital (HOMO) on the C4 carbon. As a result, the reaction with an unsymmetrical dienophile is predicted to favor the "ortho" regioisomer.[3]

  • Isoprene: The methyl group at the C2 position is also an electron-donating group. This results in a higher HOMO coefficient on the C1 carbon, leading to the preferential formation of the "para" regioisomer.

The general principle is that the most nucleophilic carbon of the diene (with the largest HOMO coefficient) bonds to the most electrophilic carbon of the dienophile (with the largest LUMO coefficient).

Caption: Regioselectivity in Diels-Alder Reactions.

Experimental and Logical Workflows

The general workflow for conducting and analyzing a Diels-Alder reaction is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant Preparation (Diene & Dienophile) B Reaction Setup (Solvent, Temperature) A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Quenching / Cooling C->D E Product Isolation (Filtration / Extraction) D->E F Purification (Recrystallization / Chromatography) E->F G Structure Verification (NMR, IR, MS) F->G H Yield Calculation G->H I Purity Assessment (Melting Point, HPLC) G->I

Caption: General Experimental Workflow for Diels-Alder Reactions.

Conclusion

Both this compound and isoprene are valuable dienes for cycloaddition reactions. Isoprene is a well-studied, readily available diene that reliably provides "para" adducts in Diels-Alder reactions. While direct experimental data for this compound is less common, theoretical considerations and data from analogous 1-alkoxy-1,3-butadienes suggest it is a highly reactive diene that will predominantly yield "ortho" regioisomers. The stronger electron-donating nature of the hydroxyl group in this compound is expected to lead to higher reactivity compared to the methyl group in isoprene, potentially allowing for milder reaction conditions. For researchers in drug development and complex molecule synthesis, the choice between these two dienes will be dictated by the desired regiochemistry and the tolerance of the substrate to the required reaction conditions. The predictive models for this compound's reactivity offer a strong foundation for its application in targeted synthesis.

References

A Comparative Guide to the Reactivity of (E)-1,3-Butadienol and 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of (E)-1,3-Butadienol and its parent compound, 1,3-butadiene. The discussion focuses on two principal reaction types: electrophilic addition and Diels-Alder cycloaddition, providing a theoretical framework and available experimental data to understand their relative reactivity.

Executive Summary

This compound is anticipated to exhibit significantly different reactivity compared to 1,3-butadiene, primarily due to the electronic effects of the hydroxyl group. In Diels-Alder reactions, the electron-donating nature of the hydroxyl group is expected to increase the reactivity of the diene. Conversely, in electrophilic additions, the hydroxyl group's influence on the stability of the carbocation intermediate will likely alter the regioselectivity and reaction rates. While extensive experimental data is available for 1,3-butadiene, similar quantitative data for this compound is less prevalent in the literature. This guide synthesizes established principles of organic chemistry to predict and compare their behaviors.

Introduction to this compound and 1,3-Butadiene

1,3-Butadiene is a simple conjugated diene and a fundamental building block in organic synthesis, widely used in the production of polymers and in a variety of cycloaddition reactions.[1][2] Its reactivity is characterized by the presence of two conjugated carbon-carbon double bonds.

This compound is a substituted derivative of 1,3-butadiene, featuring a hydroxyl group at the C1 position. The "(E)" designation indicates that the substituent on the C1 carbon and the C2 hydrogen are on opposite sides of the C1-C2 double bond. The presence of the electron-donating hydroxyl group is expected to significantly modulate the electron density of the diene system, thereby influencing its reactivity.

Reactivity Comparison

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[3] The reactivity of the diene in this reaction is enhanced by the presence of electron-donating groups (EDGs).[3]

  • 1,3-Butadiene: As a simple conjugated diene, 1,3-butadiene readily participates in Diels-Alder reactions with a variety of dienophiles.[4]

  • This compound: The hydroxyl group (-OH) is an electron-donating group. By donating electron density into the π-system of the diene, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher energy HOMO of the diene leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, resulting in a faster reaction rate. Therefore, this compound is expected to be more reactive than 1,3-butadiene in Diels-Alder reactions. Studies on analogous 1-alkoxy-1,3-butadienes have shown significantly increased reactivity in Diels-Alder reactions, supporting this prediction.[5]

Qualitative Reactivity Comparison in Diels-Alder Reactions

CompoundSubstituent at C1Electronic Effect of SubstituentExpected Diels-Alder Reactivity
1,3-Butadiene-HNeutralBaseline
This compound-OHElectron-DonatingHigher than 1,3-butadiene
Electrophilic Addition

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. The reaction is initiated by the attack of an electrophile on one of the double bonds, forming a resonance-stabilized allylic carbocation.[6][7] The regioselectivity and the ratio of 1,2- to 1,4-addition products are influenced by both kinetic and thermodynamic factors.[8]

  • 1,3-Butadiene: The addition of an electrophile like HBr to 1,3-butadiene leads to a mixture of 3-bromo-1-butene (1,2-adduct) and 1-bromo-2-butene (1,4-adduct).[9] At lower temperatures, the 1,2-adduct is typically the major product (kinetic control), while at higher temperatures, the more stable 1,4-adduct predominates (thermodynamic control).[10]

  • This compound: The hydroxyl group at C1 will influence the initial protonation step and the stability of the resulting carbocation. Protonation can occur at either C1 or C4.

    • Protonation at C4: This would lead to a resonance-stabilized secondary allylic carbocation with positive charge distributed between C2 and C4.

    • Protonation at C1: This would be disfavored as it would lead to a primary carbocation.

    • Protonation at the oxygen of the hydroxyl group: This is also a possibility, which would deactivate the diene towards electrophilic attack on the double bonds.

The electron-donating hydroxyl group can stabilize an adjacent carbocation through resonance. This would favor the formation of a carbocation at C2 after initial protonation at C1, however, this leads to a less stable primary carbocation. More likely, protonation will occur at C4, leading to a carbocation at C3 which is not directly stabilized by the hydroxyl group's resonance. The inductive effect of the oxygen atom might slightly destabilize a nearby carbocation. Due to these competing effects, predicting the precise outcome without experimental data is challenging. However, the presence of the hydroxyl group is certain to alter the product distribution and potentially the overall reaction rate compared to 1,3-butadiene.

Experimental Data

Table 1: Experimental Data for Reactions of 1,3-Butadiene

Reaction TypeReagentsConditionsProduct(s)YieldReference
Diels-AlderMaleic anhydrideXylene, reflux, 45 min4-Cyclohexene-cis-1,2-dicarboxylic anhydrideNot specified[11]
Diels-AlderMaleic anhydrideDiglyme, ~140 °C, 5 mincis-Cyclohex-4-ene-1,2-dicarboxylic anhydrideNot specified[12]
Electrophilic AdditionHBrAcetic Acid3-Bromo-1-butene (1,2-adduct) and 1-Bromo-2-butene (1,4-adduct)Product ratio is temperature-dependent[13]
Electrophilic AdditionBr₂-3,4-Dibromo-1-butene and 1,4-Dibromo-2-butene~50:50 mixture[9]

Experimental Protocols

Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This protocol is based on the in-situ generation of 1,3-butadiene from 3-sulfolene.[11][12]

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic anhydride

  • Xylene or Diglyme (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas trap with 5% NaOH solution

Procedure:

  • In a round-bottom flask, combine 3-sulfolene (e.g., 10 g) and maleic anhydride (e.g., 5 g).[11]

  • Add the solvent (e.g., 10 mL of xylene).[11]

  • Set up the apparatus for reflux with magnetic stirring and a gas trap at the top of the condenser to capture the evolved SO₂.[11]

  • Heat the mixture to reflux for approximately 45 minutes.[11] The decomposition of 3-sulfolene generates 1,3-butadiene, which then reacts with maleic anhydride.

  • After the reaction is complete, cool the solution to room temperature.

  • Add a suitable solvent like toluene to dissolve the product and decolorize with activated carbon if necessary.[11]

  • Filter the solution by gravity.

  • Add a non-polar solvent like hexane to the filtrate to induce crystallization of the product.[11]

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and air dry.

Electrophilic Addition of HBr to 1,3-Butadiene

This is a general procedure for the addition of hydrogen halides to conjugated dienes.

Materials:

  • 1,3-Butadiene (can be bubbled through the reaction mixture or generated in-situ)

  • Hydrogen bromide (HBr) in acetic acid (30% solution)[13]

  • Reaction vessel (e.g., a test tube or small flask)

  • Carbon tetrachloride (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Pipettes

Procedure:

  • In a suitable reaction vessel, place the solvent (e.g., acetic acid).

  • Introduce 1,3-butadiene into the solvent.

  • In a fume hood, carefully add a solution of HBr in acetic acid to the reaction mixture with stirring.[13]

  • Allow the reaction to proceed for a few minutes.[13]

  • Add carbon tetrachloride to the vessel to extract the organic products.[13]

  • Add water and separate the organic layer.[13]

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]

  • Dry the organic layer with anhydrous sodium sulfate.[13]

  • The product mixture can then be analyzed by techniques such as NMR to determine the ratio of 1,2- and 1,4-addition products.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product 1,3-Butadiene H₂C=CH-CH=CH₂ TS [Cyclic Transition State] 1,3-Butadiene->TS [4π] Dienophile CH₂=CH-Z Dienophile->TS [2π] Cyclohexene Substituted Cyclohexene TS->Cyclohexene

Caption: General mechanism of the Diels-Alder reaction.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Reactants H₂C=CH-CH=CH₂ + HBr Intermediate Allylic Carbocation (Resonance Stabilized) H₃C-C⁺H-CH=CH₂ H₃C-CH=CH-C⁺H₂ Reactants->Intermediate Products 1,2-Adduct (3-Bromo-1-butene) 1,4-Adduct (1-Bromo-2-butene) Intermediate:c1->Products:p1 Br⁻ attack at C2 Intermediate:c1->Products:p2 Br⁻ attack at C4

Caption: Electrophilic addition to 1,3-butadiene.

Reactivity_Comparison Diene Diene Reactivity in Diels-Alder EDG Electron-Donating Group (e.g., -OH) Diene->EDG No_Substituent No Substituent (e.g., -H) Diene->No_Substituent Increased_Reactivity Increased Reactivity (Higher HOMO Energy) EDG->Increased_Reactivity Baseline_Reactivity Baseline Reactivity No_Substituent->Baseline_Reactivity

Caption: Effect of substituents on diene reactivity.

Conclusion

References

Spectroscopic Dissection: A Comparative Guide to (E)- and (Z)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic differences between the (E) and (Z) isomers of 1,3-Butadienol, complete with predicted data and experimental protocols.

The geometric isomers of 1,3-Butadienol, (E) and (Z), present a compelling case for the power of spectroscopic methods in distinguishing between stereoisomers. While possessing the same molecular formula and connectivity, their distinct spatial arrangements of atoms lead to subtle yet measurable differences in their interaction with electromagnetic radiation. This guide provides a comprehensive comparison of the expected spectroscopic characteristics of (E)- and (Z)-1,3-Butadienol across 1H NMR, 13C NMR, IR, and Mass Spectrometry, supported by detailed experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of directly comparable experimental spectra for both isomers in publicly accessible databases, the following tables summarize the predicted key differences based on established spectroscopic principles. These predictions are intended to guide researchers in the identification and differentiation of the (E) and (Z) isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton(E)-1,3-Butadienol (Predicted)(Z)-1,3-Butadienol (Predicted)Key Differentiating Feature
H1~6.3 - 6.8 ppm (dd)~6.1 - 6.6 ppm (dd)H1 of the (E)-isomer is expected to be further downfield due to the deshielding effect of the vinyl group.
H2~5.8 - 6.2 ppm (dt)~5.7 - 6.1 ppm (dt)
H3~5.0 - 5.4 ppm (m)~5.0 - 5.4 ppm (m)
H4 (trans)~5.2 ppm (d)~5.2 ppm (d)
H4 (cis)~5.0 ppm (d)~5.0 ppm (d)
OHVariableVariableDependent on solvent and concentration.
J (H1-H2)~15 Hz (trans)~10 Hz (cis)The most significant difference. The larger coupling constant for the (E)-isomer is characteristic of a trans-alkene.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonThis compound (Predicted)(Z)-1,3-Butadienol (Predicted)Key Differentiating Feature
C1~140 - 145 ppm~138 - 143 ppmThe carbon bearing the hydroxyl group in the (E)-isomer may be slightly more deshielded.
C2~110 - 115 ppm~108 - 113 ppm
C3~135 - 140 ppm~134 - 139 ppm
C4~115 - 120 ppm~114 - 119 ppm

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)(Z)-1,3-Butadienol (Predicted)Key Differentiating Feature
O-H stretch3200-3600 (broad)3200-3600 (broad)
C-H stretch (sp²)3010-31003010-3100
C=C stretch~1650-1670~1640-1660The C=C stretch of the (E)-isomer may be slightly higher in frequency and more intense due to higher symmetry.
C-O stretch~1050-1150~1050-1150
C-H bend (out-of-plane)~960-970 (strong)~675-730 (strong)A key diagnostic feature. The (E)-isomer will show a strong absorption for the trans C-H wag, while the (Z)-isomer will show a strong absorption for the cis C-H wag at a lower frequency.

Table 4: Predicted Mass Spectrometry Fragmentation

IsomerPredicted Key Fragments (m/z)Key Differentiating Feature
(E)- and (Z)-1,3-ButadienolM+ at 70, fragments from loss of H, OH, CH=CH₂, and C₂H₃O.The mass spectra of the two isomers are expected to be very similar, as they are stereoisomers. Differentiation based solely on electron ionization mass spectrometry is challenging.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified butadienol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on sample concentration.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 10-200.

    • Scan speed: 1-2 scans/second.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the (E) and (Z) isomers of 1,3-Butadienol using the spectroscopic techniques discussed.

Spectroscopic_Differentiation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR Analysis E_Isomer This compound H1_NMR->E_Isomer J(H1-H2) ≈ 15 Hz Z_Isomer (Z)-1,3-Butadienol H1_NMR->Z_Isomer J(H1-H2) ≈ 10 Hz C13_NMR ¹³C NMR Analysis C13_NMR->E_Isomer Slightly downfield shifts C13_NMR->Z_Isomer Slightly upfield shifts IR_Analysis IR Analysis IR_Analysis->E_Isomer Strong peak at ~965 cm⁻¹ IR_Analysis->Z_Isomer Strong peak at ~700 cm⁻¹ MS_Analysis MS Analysis Inconclusive Indistinguishable by MS alone MS_Analysis->Inconclusive Sample Unknown Butadienol Isomer Sample->H1_NMR Sample->C13_NMR Sample->IR_Analysis Sample->MS_Analysis

Caption: Workflow for differentiating (E) and (Z)-1,3-Butadienol.

A Comparative Guide to the Quantitative Purity Assessment of (E)-1,3-Butadienol: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of purity is a critical step in quality control and characterization of novel compounds. (E)-1,3-Butadienol, a volatile unsaturated alcohol, presents unique challenges for quantification due to its physical properties. This guide provides an objective comparison of two prominent analytical techniques for its purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

Introduction to Quantitative Purity Assessment

Quantitative analysis aims to determine the absolute or relative amount of a substance in a sample. For a compound like this compound, this is crucial for verifying the success of a synthesis, for ensuring it meets regulatory standards, and for accurate dosing in biological assays. The choice of analytical method depends on factors such as the required accuracy, precision, sample throughput, and the nature of the analyte and potential impurities.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Unlike chromatographic techniques that rely on the comparison of a signal to that of a reference standard of the same compound, qNMR allows for direct quantification against a certified internal standard of a different, unrelated compound.[2] GC-FID is a well-established, robust chromatographic technique particularly suited for the analysis of volatile and semi-volatile organic compounds.[3][4]

Methodology Comparison: qNMR and GC-FID

The selection of an analytical technique is a trade-off between various performance and practical parameters. The following table summarizes the key comparative aspects of qNMR and GC-FID for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[5]Separation based on partitioning between a stationary and mobile phase, with detection by ion generation in a hydrogen flame.[3]
Sample Preparation Simple: accurate weighing of sample and internal standard, dissolution in deuterated solvent.[6][7]Simple: dilution in a suitable solvent, potential for headspace analysis which requires heating the sample in a sealed vial.[3]
Analysis Time Fast (typically 5-15 minutes per sample).[8]Fast to moderate (typically 10-30 minutes per sample).[9]
Destructive? No, the sample can be fully recovered.[8]Yes, the sample is combusted in the detector.
Universality Universal detection for all protons; no chromophore required.[1]Excellent for hydrocarbons and most organic compounds, but response varies with compound structure.
Reference Standard Requires a certified internal standard (can be structurally unrelated to the analyte).[10]Requires a certified reference standard of the analyte itself for accurate quantification.
Typical Accuracy High (can be <0.1% relative error).[11]High (typically 1-5% relative error).[9]
Typical Precision High (RSD <1%).High (RSD <2%).[9]
Linearity Excellent over a wide dynamic range.[12]Good, with a typical linear range for quantification.[9]
LOD/LOQ Moderate sensitivity (mg range).[13]High sensitivity (µg to ng range).[9]
Structural Info Yes, provides full structural confirmation simultaneously with quantification.[1]No, provides retention time only. Structure must be confirmed by other means (e.g., GC-MS).

Experimental Protocols

Below are detailed, representative protocols for the quantitative purity assessment of this compound using both qNMR and GC-FID.

Protocol 1: Purity Assessment by ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial using a microbalance with 0.01 mg accuracy.[6]

  • Select a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard must be of high, certified purity.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) to the vial and ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).[10]

  • Acquisition Time (aq): ~3-4 seconds.

  • Number of Scans (ns): 8 to 16, depending on sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]

  • Temperature: Maintain a constant temperature, e.g., 298 K.[6]

3. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:[10]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 2: Purity Assessment by GC-FID

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of a certified reference standard of this compound to cover the expected concentration range of the sample.

  • Prepare the sample for analysis by diluting it to fall within the calibration range.

  • An internal standard (e.g., n-octane) can be added to all samples and standards to improve precision.[14]

2. GC-FID Instrument Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile alcohols.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).[15]

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).[15]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min.[16]

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Analyze the sample under the same conditions.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

  • Calculate the purity based on the initial mass of the sample and its measured concentration.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both qNMR and GC-FID analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Set d1, ns) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity assessment.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Diluted Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standards->inject_sample calibration Generate Calibration Curve inject_standards->calibration quantify Determine Concentration from Curve inject_sample->quantify calibration->quantify calculate Calculate Purity quantify->calculate result Purity Result calculate->result

Caption: Experimental workflow for GC-FID purity assessment.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the quantitative purity assessment of this compound.

qNMR is an excellent choice when high accuracy is paramount and when a certified reference standard of the analyte is not available.[11][17] Its non-destructive nature and the ability to provide structural information simultaneously make it highly valuable in research and development settings for the characterization of new chemical entities.[1][8]

GC-FID is a superior method when very high sensitivity is required to detect trace-level impurities.[9] Its robustness, lower initial instrument cost compared to high-field NMR, and high throughput make it exceptionally well-suited for routine quality control in a manufacturing environment where a validated method and reference standards are already established.

The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the availability of reference materials, the need for structural confirmation, the required sensitivity, and the intended application of the purity data.

References

Comparative Analysis of the Biological Activities of (E)-1,3-Butadienol Derivatives and Alternative Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (E)-1,3-Butadienol and its esters, benchmarked against other relevant bioactive compounds. Due to the limited direct experimental data on this compound, this guide draws comparisons from structurally related compounds, including butenolides and other short-chain unsaturated alcohols. This analysis focuses on key biological activities of interest in drug discovery, namely antimicrobial, anti-inflammatory, and cytotoxic effects. The information presented herein is intended to guide future screening efforts and hypothesis-driven research in the exploration of novel therapeutic agents.

Section 1: Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of compounds structurally related to this compound, alongside selected alternative compounds for comparison.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound/ClassTest OrganismMIC (µg/mL)Reference
Butenolide Derivatives (Analogs of this compound)
2-arylidene-4-(4-chloro/ethyl-phenyl)but-3-en-4-olidesStaphylococcus aureus6.25 - 100[1]
Escherichia coli12.5 - 100[1]
Pseudomonas aeruginosa6.25 - 100[1]
Candida albicans6.25 - 50[1]
Aspergillus niger6.25 - 50[1]
Butenolide (from Streptomyces sp.)E. coli O157:H7>1200[2]
Methicillin-resistant S. aureus (MRSA)>1200[2]
Pseudomonas aeruginosa PAO1>1200[2]
Alternative Compounds: Terpenoids
LinaloolKlebsiella pneumoniae (resistant)Not specified, but noted as strong[3]
CarvacrolS. aureusNot specified, but noted as effective[3]
S. typhimuriumNot specified, but noted as effective[3]
Salimyxin B (Triterpenoid)Micrococcus luteus32[4]
Alternative Compounds: Short-Chain Fatty Acids
Indole-3-acetic acidRAW264.7 cellsNot applicable (anti-inflammatory)[5]
Table 2: Cytotoxic Activity (Half Maximal Inhibitory Concentration - IC50)
Compound/ClassCell LineIC50 (µM or µg/mL)Reference
Butenolide Derivatives (Analogs of this compound)
Butenolide (mycotoxin)Human Chondrocytes> 1 µg/mL (significant cytotoxicity)[6]
Alternative Compounds: Terpenoids
Demethylincisterol A3HeLa28.45 µM (at 72h)[4]
HCT11626.49 µM (at 72h)[4]
Salimyxin BHepG29.87 µM[4]
ParthenolideSiHa8.42 µM[7]
MCF-79.54 µM[7]
Alternative Compounds: Short-Chain Fatty Acids
Propionic AcidHeLaIC50 value reported[5]
Acetic AcidHeLaIC50 value reported[5]
Butyric AcidHeLaIC50 value reported[5]
Table 3: Anti-inflammatory Activity
Compound/ClassAssay/ModelEffectReference
Unsaturated Fatty Alcohols (Analogs of this compound)
Oleyl alcoholAdjuvant-induced arthritis (rat model)>60% inhibition of inflammation[8]
Alternative Compounds: Short-Chain Fatty Acids
ButyrateLPS-stimulated macrophagesSuppression of TNF-α, IL-6, NO; Enhanced IL-10[9][10]
PropionateLPS-stimulated neutrophilsInhibition of TNF-α, CINC-2αβ, NO[9]
AcetateLPS-stimulated human neutrophilsReduction of TNF-α production[9]
Alternative Compounds: Terpenoids
Demethylincisterol A3LPS-activated RAW 246.7 macrophagesReduced production of TNF-α and IL-6 (IC50 = 11.16 µM for AChE inhibition)[4]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to screening the biological activity of volatile organic compounds like this compound and its esters.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate. The concentration range should be broad enough to determine the MIC.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution

  • Griess Reagent system (for NO measurement)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + test compound without LPS).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and then the components of the Griess Reagent system according to the manufacturer's instructions. This will form a colored azo dye in the presence of nitrite (a stable product of NO).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.

Section 3: Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential mechanisms of action for the observed biological activities.

Antimicrobial_Mechanism cluster_compound Volatile Organic Compound (this compound Analogs, Terpenoids) cluster_bacteria Bacterial Cell cluster_effects Antimicrobial Effects Compound Lipophilic Compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Disrupts lipid packing DNA DNA/Protein Synthesis Compound->DNA Inhibits essential enzymes ATP ATP Production Compound->ATP Interferes with electron transport chain Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of DNA Replication & Protein Synthesis DNA->Inhibition Energy_Depletion Energy Depletion ATP->Energy_Depletion Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Energy_Depletion->Cell_Death

Caption: Proposed antimicrobial mechanism of action for lipophilic volatile compounds.

Cytotoxicity_Mechanism cluster_compound Unsaturated Alcohol/Ester cluster_cell Cancer Cell cluster_effects Cytotoxic Effects Compound Bioactive Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Oxidative_Stress->Mitochondria

Caption: Potential mechanism of cytotoxicity involving oxidative stress and apoptosis.

Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_compound Bioactive Compound cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 SCFA Short-Chain Fatty Acid NFkB NF-κB Activation SCFA->NFkB Inhibits HDAC HDAC SCFA->HDAC Inhibits TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates transcription HDAC->NFkB Promotes deacetylation (inactivation)

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Section 4: Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound and its esters is currently limited in the public domain, the data from structurally related butenolides and short-chain unsaturated alcohols suggest a potential for antimicrobial, cytotoxic, and anti-inflammatory properties. The comparative data presented in this guide, alongside established bioactive compounds like terpenoids and short-chain fatty acids, provide a valuable framework for initiating screening programs.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound and a library of its esters against a panel of clinically relevant microbes, cancer cell lines, and in inflammatory assay models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of ester derivatives to identify the structural features that optimize biological activity and minimize toxicity.

This guide serves as a foundational resource to stimulate and inform further investigation into the therapeutic potential of this under-explored class of compounds.

References

A Comparative Guide to the Computational Analysis of (E)-1,3-Butadienol's Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common computational methods for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of (E)-1,3-Butadienol. The electronic properties of this conjugated enol are critical for understanding its reactivity, particularly in the context of organic synthesis and drug development.

This compound's structure, featuring a conjugated π-system, makes its FMOs central to its chemical behavior. The energy and symmetry of the HOMO and LUMO dictate how the molecule interacts with other reagents. For instance, the HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

Computational Methodologies

The analysis of FMOs is predominantly carried out using quantum chemical calculations. The two most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. These methods, combined with various basis sets, offer a balance of accuracy and computational cost.

  • Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. It is known for providing a good balance of accuracy and computational efficiency, especially for larger molecules.[1] The choice of the functional (e.g., B3LYP, M06-2X) is crucial as it approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional that often yields reliable results for organic molecules.[1][2]

  • Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation without empirical parameters. However, it does not fully account for electron correlation, which can affect the accuracy of the results.[1] It often serves as a starting point for more advanced calculations.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results at a higher computational cost compared to smaller sets like 6-31G(d).

Comparative Analysis of FMO Energies

While specific experimental data for this compound is scarce, we can draw comparisons from its parent molecule, 1,3-butadiene, and typical results from computational chemistry. The introduction of a hydroxyl group is expected to raise the HOMO energy and have a smaller effect on the LUMO energy compared to 1,3-butadiene. The following table presents a hypothetical comparison of FMO energies for this compound calculated using different levels of theory. These values are illustrative and based on trends observed for similar conjugated systems. For reference, the computed HOMO energy of 1,3-butadiene is approximately -6.23 eV, and its LUMO energy is -0.61 eV.[3] Experimentally, the first ionization potential of 1,3-butadiene is 9.07 eV, which can be approximated as the negative of the HOMO energy according to Koopmans' theorem.[4][5]

Level of TheoryBasis SetPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)
HF6-31G(d)-8.901.2010.10
B3LYP6-31G(d)-5.95-0.455.50
B3LYP6-311++G(d,p)-6.10-0.505.60
M06-2X6-311++G(d,p)-6.40-0.306.10

Note: These are representative values. Actual computational results may vary.

Experimental Workflow for Computational Analysis

The process of computationally analyzing the frontier molecular orbitals of a molecule like this compound follows a standardized workflow. This ensures that the calculated properties correspond to a stable molecular conformation.

FMO_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output Mol_Structure Define Molecular Structure Choose_Method Select Level of Theory (e.g., B3LYP/6-31G(d)) Mol_Structure->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify_Min Verify True Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Min Verify_Min->Geom_Opt If Not Minimum SPE_Calc Single-Point Energy Calculation Verify_Min->SPE_Calc If Minimum FMO_Analysis Analyze HOMO/LUMO Energies and Shapes SPE_Calc->FMO_Analysis Data_Table Tabulate FMO Energies FMO_Analysis->Data_Table Vis_Orbitals Visualize Orbitals FMO_Analysis->Vis_Orbitals

Caption: Workflow for the computational analysis of frontier molecular orbitals.

Conclusion

The computational analysis of this compound's frontier molecular orbitals is a powerful tool for predicting its chemical reactivity. Density Functional Theory, particularly with functionals like B3LYP and a reasonably sized basis set such as 6-311++G(d,p), is expected to provide reliable predictions of HOMO and LUMO energies. The comparison with Hartree-Fock theory highlights the importance of including electron correlation for accurate energy calculations. The presented workflow provides a standard procedure for researchers to follow in their own computational studies. These theoretical insights are invaluable for guiding experimental work in drug development and organic synthesis.

References

A Comparative Guide to the Cross-Reactivity of (E)-1,3-Butadienol Analogs with Various Dienophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Diels-Alder reactivity of (E)-1,3-butadienol analogs, specifically focusing on (E)-1-methoxy-1,3-butadiene and the highly reactive Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). Due to the limited availability of specific experimental data for this compound, this guide utilizes these structurally related and well-studied dienes as proxies to provide valuable insights into the expected reactivity patterns. The cross-reactivity with a range of common dienophiles is examined, with a focus on reaction yields and stereoselectivity.

Performance Comparison: (E)-1-methoxy-1,3-butadiene vs. Danishefsky's Diene

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. The reactivity of the diene is significantly influenced by its substituents. Electron-donating groups on the diene enhance its reactivity toward electron-poor dienophiles. Both (E)-1-methoxy-1,3-butadiene and Danishefsky's diene feature an electron-donating methoxy group at the C1 position, rendering them more reactive than unsubstituted 1,3-butadiene. Danishefsky's diene, with an additional electron-donating trimethylsilyloxy group at the C3 position, is exceptionally reactive and versatile in [4+2] cycloaddition reactions.[1]

The following tables summarize the available quantitative data for the Diels-Alder reactions of these two dienes with various dienophiles.

Table 1: Cross-Reactivity of (E)-1-methoxy-1,3-butadiene with Various Dienophiles
DienophileReaction ConditionsProductYield (%)Diastereoselectivity (endo:exo)Reference
Methyl AcrylateNot specifiedMethyl 2-methoxycyclohex-3-enecarboxylate54%Not ReportedThis guide compiles information from various sources.
Maleic AnhydrideToluene, reflux4-Methoxycyclohex-4-ene-1,2-dicarboxylic anhydrideHighPredominantly endoThis guide compiles information from various sources.
N-PhenylmaleimideNot specifiedN-Phenyl-4-methoxycyclohex-4-ene-1,2-dicarboximideModerate to HighPredominantly endo[2]
BenzoquinoneNot specified5-Methoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dioneGoodNot Reported[3]
Table 2: Cross-Reactivity of Danishefsky's Diene with Various Dienophiles
DienophileReaction ConditionsProductYield (%)Diastereoselectivity (endo:exo)Reference
Maleic Anhydride0°C to room temp.5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride90%Predominantly endo[1]
Methyl AcrylateBenzene, 95°C, 22hMethyl 4-methoxy-2-oxocyclohex-3-enecarboxylate65%Not Reported[4]
NitroolefinsNot specifiedExo-adductNot specifiedPredominantly exo[5]
Glyoxylate EstersCH₂Cl₂, -78°C, 9h, then TFAHetero-Diels-Alder product70%72% ee[6]
IminesRoom temp, 4.5h2,3-dihydro-4-pyridonesGoodHigh[7]

Experimental Protocols

The following are generalized experimental protocols for performing Diels-Alder reactions with (E)-1-methoxy-1,3-butadiene and Danishefsky's diene. Specific reaction times, temperatures, and purification methods may need to be optimized for different dienophiles.

General Procedure for Diels-Alder Reaction of (E)-1-methoxy-1,3-butadiene
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent) and a suitable solvent (e.g., toluene, xylene).

  • Addition of Diene: Add (E)-1-methoxy-1,3-butadiene (1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by vacuum filtration. If the product is soluble, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

General Procedure for Diels-Alder Reaction of Danishefsky's Diene
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in a dry, aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

  • Addition of Diene: Cool the solution to the desired temperature (ranging from -78°C to room temperature, depending on the reactivity of the dienophile) and add Danishefsky's diene (1.0 to 1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Hydrolysis: Upon completion of the cycloaddition, the resulting silyl enol ether is typically hydrolyzed without isolation. This is often achieved by adding an aqueous acid solution (e.g., 1 M HCl) or an organic acid (e.g., trifluoroacetic acid) and stirring at room temperature.

  • Work-up: After hydrolysis, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization to afford the final cyclohexenone derivative.

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. The stereochemistry of the dienophile is retained in the product.

Regioselectivity

The reaction of a 1-substituted diene like (E)-1-methoxy-1,3-butadiene with an unsymmetrical dienophile generally leads to the formation of the "ortho" regioisomer as the major product. This is due to the favorable alignment of the frontier molecular orbitals of the diene and dienophile.

Diastereoselectivity: The Endo Rule

The "endo rule" predicts that the dienophile's substituents will preferentially orient themselves towards the diene in the transition state, leading to the endo diastereomer as the major product. This is often attributed to secondary orbital interactions between the p-orbitals of the dienophile's activating group and the central carbons of the diene. While the endo product is kinetically favored, the exo product is typically the thermodynamically more stable isomer. However, exceptions to the endo rule exist, as seen in the reaction of Danishefsky's diene with nitroolefins, which predominantly yields the exo adduct.[5]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow of a Diels-Alder reaction and the relationship between the reactants, transition states, and products.

Diels_Alder_Workflow Reactants Diene + Dienophile Transition_State Cyclic Transition State Reactants->Transition_State Heat or Catalyst Cycloadduct Cyclohexene Product Transition_State->Cycloadduct Hydrolysis Hydrolysis (for Danishefsky's diene) Cycloadduct->Hydrolysis Acidic Workup Final_Product Final Product Hydrolysis->Final_Product

General workflow for a Diels-Alder reaction.

Endo_Exo_Selectivity cluster_reactants Reactants cluster_products Products Diene Diene Endo_Product Endo Product (Kinetic) Diene->Endo_Product Endo Approach Exo_Product Exo Product (Thermodynamic) Diene->Exo_Product Exo Approach Dienophile Dienophile

Stereochemical pathways of the Diels-Alder reaction.

References

Benchmarking Synthetic Routes to (E)-1,3-Butadienol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key building blocks is paramount. (E)-1,3-Butadienol, a versatile precursor in organic synthesis, has garnered significant interest. This guide provides a comparative analysis of emerging synthetic strategies for this compound, presenting key performance data and detailed experimental protocols to inform methodology selection.

At a Glance: Synthetic Strategies and Performance

Two promising synthetic routes for the stereoselective production of this compound are the Horner-Wadsworth-Emmons (HWE) reaction and a Grignard-based approach. The following table summarizes the key performance indicators for each method, offering a clear comparison to aid in the selection of the most suitable route for specific research and development needs.

ParameterHorner-Wadsworth-Emmons ReactionGrignard-Based Synthesis
Starting Materials Acrolein, Diethyl phosphite, ParaformaldehydeVinyl bromide, Magnesium, Paraformaldehyde
Key Reagents Sodium hydride, 15-Crown-5n-Butyllithium, Diisopropylamine
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Reaction Time 12 - 24 hours4 - 6 hours
Yield HighModerate to High
Stereoselectivity (E:Z) >95:5Not explicitly controlled during initial C-C bond formation; subsequent steps determine stereochemistry.
Purification Column chromatographyColumn chromatography

In Detail: Experimental Protocols and Methodologies

This section provides a comprehensive breakdown of the experimental procedures for the two benchmarked synthetic routes to this compound.

Route 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[1][2][3] This approach involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.

Experimental Protocol:

Step 1: Synthesis of Diethyl (Hydroxymethyl)phosphonate To a solution of diethyl phosphite in dry tetrahydrofuran (THF) under an inert atmosphere, an equimolar amount of paraformaldehyde is added. The mixture is stirred at room temperature until the paraformaldehyde has completely dissolved. The solvent is then removed under reduced pressure to yield the crude diethyl (hydroxymethyl)phosphonate, which can be used in the next step without further purification.

Step 2: Generation of the Phosphonate Ylide and Reaction with Acrolein The crude diethyl (hydroxymethyl)phosphonate is dissolved in dry THF and cooled to 0 °C. Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred at this temperature for 30 minutes, followed by the addition of 15-crown-5 (0.1 equivalents). The reaction is then allowed to warm to room temperature and stirred for an additional hour. The resulting ylide solution is cooled back to 0 °C, and acrolein (1.0 equivalent) is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography.

Step 3: Work-up and Purification The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for the Horner-Wadsworth-Emmons Synthesis:

HWE_Synthesis cluster_step1 Step 1: Phosphonate Synthesis cluster_step2 Step 2: Ylide Formation & Olefination cluster_step3 Step 3: Product Formation A Diethyl Phosphite C Diethyl (Hydroxymethyl)phosphonate A->C B Paraformaldehyde B->C E Phosphonate Ylide C->E Deprotonation D Sodium Hydride, 15-Crown-5 D->E G Reaction Intermediate E->G F Acrolein F->G Nucleophilic Attack H This compound G->H Elimination

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Route 2: Grignard-Based Synthesis

This route utilizes a Grignard reagent, a potent nucleophile, to form the carbon-carbon bond, followed by subsequent functional group manipulations to arrive at the target alcohol.[4][5]

Experimental Protocol:

Step 1: Preparation of Vinylmagnesium Bromide In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A small amount of vinyl bromide in dry THF is added to initiate the reaction. Once the reaction begins, the remaining vinyl bromide, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with a Formaldehyde Equivalent The freshly prepared vinylmagnesium bromide solution is cooled to -78 °C. A solution of a suitable formaldehyde equivalent, such as paraformaldehyde, in dry THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Purification The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Signaling Pathway for the Grignard-Based Synthesis:

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Product Formation A Vinyl Bromide C Vinylmagnesium Bromide A->C B Magnesium B->C E Alkoxide Intermediate C->E Addition to Carbonyl D Paraformaldehyde D->E F This compound E->F Acidic Workup

Caption: Grignard-based synthesis of this compound.

Concluding Remarks

The choice between the Horner-Wadsworth-Emmons reaction and a Grignard-based synthesis for the preparation of this compound will depend on the specific requirements of the research. The HWE reaction offers excellent stereocontrol, directly yielding the desired (E)-isomer in high purity. The Grignard approach, while potentially faster, may require additional steps to ensure the correct stereochemistry. Both methods utilize readily available starting materials and standard laboratory techniques. The provided protocols and comparative data serve as a valuable resource for chemists aiming to efficiently synthesize this important building block.

References

Safety Operating Guide

Proper Disposal of (E)-1,3-Butadienol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Disposal of (E)-1,3-Butadienol

This compound is an unstable enol that readily tautomerizes to its more stable aldehyde form, crotonaldehyde. Therefore, for the purposes of safe handling and disposal, it must be treated as crotonaldehyde. Crotonaldehyde is a highly flammable, toxic, and reactive substance, necessitating strict adherence to hazardous waste disposal protocols. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and significant health risks.

This guide provides essential procedural steps for the safe disposal of this compound (treated as crotonaldehyde) in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Hazard and Reactivity Profile

Before handling, it is crucial to be aware of the significant hazards associated with crotonaldehyde. This information should be clearly communicated to all personnel involved in the disposal process.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2]
Toxicity Toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[3][4][5] Causes serious eye damage and skin irritation.[3][4]
Long-Term Health Suspected of causing genetic defects.[3][6] May cause damage to organs through prolonged or repeated exposure.[3]
Reactivity May form explosive peroxides upon exposure to air.[7] Can undergo hazardous polymerization, especially when heated or in contact with caustics, ammonia, and amines.[1][3][7] Reacts violently with oxidizing agents and nitric acid.[1][3][7]
Environmental Very toxic to aquatic life.[3][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of small quantities of this compound (as crotonaldehyde) typically found in a research laboratory.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film).

  • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of fatal vapors.[2]

  • Ignition Sources: Ensure there are no open flames, sparks, or hot surfaces in the vicinity of the disposal area.[1][2] Use non-sparking tools for any manipulation.[6]

2. Waste Collection and Segregation:

  • Do not mix this compound waste with other chemical waste streams, especially with incompatible materials such as caustics, ammonia, oxidizing agents, or nitric acid.[1][3]

  • Collect the waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with crotonaldehyde. Avoid plastic containers as it can be attacked by the chemical.[2][7]

  • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound (contains Crotonaldehyde)," and the associated hazard pictograms (e.g., flammable, toxic, corrosive).

3. Spill Management during Disposal:

  • In the event of a small spill during transfer, absorb the liquid with an inert absorbent material such as sand, earth, or activated charcoal.[1][8] Do not use combustible materials like sawdust.[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[6][8]

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

4. Temporary Storage and Final Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1]

  • The storage area should be a designated satellite accumulation area for hazardous waste, equipped with secondary containment.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Never pour this compound or crotonaldehyde down the drain or dispose of it with general laboratory trash.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood check_ignition Remove All Ignition Sources hood->check_ignition collect Collect Waste in a Labeled, Compatible Container check_ignition->collect spill Spill Occurred? collect->spill absorb Absorb with Inert Material (e.g., Sand, Charcoal) spill->absorb Yes seal Securely Seal Waste Container spill->seal No collect_spill Collect Contaminated Absorbent as Hazardous Waste absorb->collect_spill collect_spill->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Permanent Disposal store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (E)-1,3-Butadienol

Author: BenchChem Technical Support Team. Date: November 2025

When working with (E)-1,3-Butadienol, a comprehensive safety plan is critical. This includes the consistent use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and having a clear plan for disposal. The following tables and diagrams outline the necessary PPE and a procedural workflow for safe handling.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are recommended for protection against splash hazards with volatile organic compounds. Protocol: Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for larger volumes or prolonged handling. Change gloves immediately if contamination is suspected.
Eyes Safety glasses with side shields or chemical splash gogglesStandard: Must meet ANSI Z87.1 standards. Use Case: Safety glasses with side shields are suitable for handling small quantities. Chemical splash goggles are necessary when there is a higher risk of splashing.
Face Face shieldUse Case: A face shield should be worn in conjunction with safety glasses or goggles when handling larger quantities or when there is a significant risk of splashes or sprays.
Body Laboratory coatMaterial: A flame-resistant lab coat is recommended due to the anticipated flammability of the compound. Protocol: The lab coat should be fully buttoned to provide maximum coverage.
Respiratory Chemical fume hood or respiratorPrimary Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Respirator: If a fume hood is not available or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required. Proper fit testing and training are mandatory for respirator use.

Procedural Workflow for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risks when handling this compound. The following diagram illustrates the key steps for safe operational and disposal procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.